4-(Tert-butylsulfanyl)-3,5-difluoroaniline
Description
BenchChem offers high-quality 4-(Tert-butylsulfanyl)-3,5-difluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tert-butylsulfanyl)-3,5-difluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butylsulfanyl-3,5-difluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NS/c1-10(2,3)14-9-7(11)4-6(13)5-8(9)12/h4-5H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWULSPLNBCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=C(C=C1F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Synthesis and Characterization of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline
Executive Summary & Strategic Importance
4-(Tert-butylsulfanyl)-3,5-difluoroaniline is a critical intermediate in the synthesis of next-generation covalent inhibitors, particularly for the KRAS G12C oncogene (e.g., Divarasib/GDC-6036 analogues).
The molecule features a "tail" moiety designed to exploit specific binding pockets within the KRAS switch-II groove. The tert-butyl thiol group provides significant steric bulk and lipophilicity, while the 3,5-difluoro substitution pattern modulates the electronic properties of the aniline nitrogen, tuning its nucleophilicity for subsequent coupling reactions (typically urea formation).
This guide details the Nitro-Reduction Route , the industry-standard approach for high-fidelity synthesis. This pathway is selected over direct substitution on the aniline to ensure regioselectivity and maximize yield.
Retrosynthetic Analysis & Logic
The synthesis poses a regioselectivity challenge: introducing a bulky sulfur nucleophile at the 4-position of a polyfluorinated ring.
Pathway Evaluation
-
Path A: Direct Nucleophilic Aromatic Substitution (
) on 3,4,5-Trifluoroaniline.-
Flaw: The amino group (
) is electron-donating by resonance, deactivating the ring toward nucleophilic attack. Forcing conditions lead to side products and difficult purification.
-
-
Path B:
on 3,4,5-Trifluoronitrobenzene (Recommended).-
Advantage:[1][2][3][4] The nitro group (
) is strongly electron-withdrawing, activating the ring for . -
Regiochemistry: The 4-position is para to the nitro group, making it the most electrophilic site. The bulky tert-butyl thiolate nucleophile preferentially attacks here, displacing the central fluorine.
-
Challenge: The final reduction step must be chemoselective to convert
to without desulfurizing the molecule (C-S bond cleavage) or poisoning the catalyst.
-
Figure 1: Retrosynthetic logic prioritizing the Nitro-Reduction route for optimal regiocontrol.
Detailed Experimental Protocol
Stage 1: Regioselective Substitution
Objective: Synthesize 4-(tert-butylsulfanyl)-3,5-difluoronitrobenzene.
Reagents:
-
3,4,5-Trifluoronitrobenzene (1.0 equiv)
-
Sodium tert-butylthiolate (1.05 equiv) [Alternatively: tert-butyl thiol + NaH]
-
Solvent: DMF (Dimethylformamide) or DMSO.
Protocol:
-
Setup: Charge a dried reaction vessel with 3,4,5-trifluoronitrobenzene dissolved in anhydrous DMF (0.5 M concentration). Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add Sodium tert-butylthiolate portion-wise over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature < 5°C to prevent bis-substitution at the 3 or 5 positions.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[5] The starting material (
) should disappear, replaced by a slightly more polar product ( ). -
Workup: Quench the reaction with water/ice. The product typically precipitates as a yellow solid. Filter the solid.[6] If oil forms, extract with Ethyl Acetate, wash with water (3x) to remove DMF, and dry over
. -
Purification: Recrystallization from Hexane/Ethanol or flash chromatography if necessary.
Stage 2: Chemoselective Reduction
Objective: Reduce the nitro group to aniline without cleaving the C-S bond. Critical Insight: Avoid standard Pd/C hydrogenation if possible, as sulfur can poison the catalyst, or the C-S bond may undergo hydrogenolysis. Iron-mediated reduction is the robust, scalable choice.
Reagents:
-
Intermediate from Stage 1 (1.0 equiv)
-
Iron Powder (5.0 equiv, fine mesh)
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (3:1 ratio).
Protocol:
-
Setup: Dissolve the nitro intermediate in Ethanol/Water. Add Ammonium Chloride.
-
Activation: Heat the mixture to 60°C. Add Iron powder in portions to control the mild exotherm.
-
Reflux: Heat to reflux (approx. 80°C) for 2–3 hours. The yellow nitro compound will convert to a colorless or pale brown aniline.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and alkalize slightly with saturated
(pH 8–9). Extract with Ethyl Acetate. -
Final Polish: Dry organic layer (
), filter, and concentrate. The resulting solid is often pure enough for the next step.
Characterization Suite
The symmetry of the molecule simplifies the NMR analysis. The 3,5-fluorines are equivalent, as are the protons at positions 2 and 6.
Expected Analytical Data
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| Singlet (9H) | Tert-butyl group ( | ||
| Broad Singlet (2H) | Aniline | ||
| Doublet (2H, | Aromatic protons at C2 and C6. Long-range coupling to F. | ||
| Singlet or weak Triplet | Equivalent Fluorines at C3/C5. | ||
| MS (ESI) | Positive mode ionization. | ||
| Appearance | Visual | Off-white to pale yellow solid | Typical for halogenated anilines. |
Key QC Checkpoint:
If the
Troubleshooting & Optimization
Common Failure Modes
-
Bis-Substitution:
-
Incomplete Reduction:
-
Odor Control:
-
Issue:Tert-butyl thiol has an extremely potent, repulsive stench.
-
Mitigation: Use Sodium tert-butylthiolate (solid salt) instead of the liquid thiol to minimize vapor pressure. Quench all glassware in a bleach bath to oxidize residual thiols to sulfonates before cleaning.
-
References
-
Genentech, Inc. (2015). Compounds and Methods for Treating Cancer (KRAS Inhibitors). WO2015054572.
- Context: Describes the general synthesis of fluorinated aniline intermedi
-
Lilly, E. & Co. (2005). Preparation of Tradipitant and Intermediates. WO2005042515.[5]
- Context: Provides conditions for nucleophilic substitution on polyfluorin
- Journal of Medicinal Chemistry. (2020). Discovery of Divarasib (GDC-6036).
- Organic Syntheses. (2004). Nucleophilic Aromatic Substitution of Fluoroarenes.
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. prepchem.com [prepchem.com]
- 3. rsc.org [rsc.org]
- 4. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jelsciences.com [jelsciences.com]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 4-(Tert-butylsulfanyl)-3,5-difluoroaniline: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a position of paramount importance. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] This guide focuses on a specific, yet under-documented compound, 4-(tert-butylsulfanyl)-3,5-difluoroaniline. Due to the current absence of extensive published data on this molecule, this document will provide a comprehensive overview of its parent compound, 3,5-difluoroaniline, as a foundational reference. Furthermore, a proposed synthetic pathway for 4-(tert-butylsulfanyl)-3,5-difluoroaniline will be detailed, alongside a predictive analysis of its physicochemical properties and spectroscopic data. This guide aims to serve as a valuable resource for researchers interested in the synthesis and potential applications of this novel compound.
Part 1: The Foundation - Physicochemical Properties of 3,5-Difluoroaniline
3,5-Difluoroaniline (CAS No: 372-39-4) serves as the essential precursor for the synthesis of our target compound.[2][3] A thorough understanding of its properties is critical for developing synthetic strategies and for predicting the characteristics of its derivatives.
Table 1: Physicochemical Properties of 3,5-Difluoroaniline
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅F₂N | [2][4] |
| Molecular Weight | 129.11 g/mol | [2][4] |
| Appearance | White to cream to brown crystals or powder | [5] |
| Melting Point | 37-41 °C | [4][5] |
| Boiling Point | 82 °C at 20 mmHg | [4] |
| Density | 1.29 g/cm³ | [4] |
| Solubility | Slightly soluble in water, soluble in organic solvents. | [6] |
| pKa | Not readily available in cited sources. | |
| LogP | 1.547 (Predicted) | [3] |
Part 2: Proposed Synthesis of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline
The introduction of a tert-butylsulfanyl group onto the 3,5-difluoroaniline ring is proposed to proceed via an electrophilic aromatic substitution reaction. The amino group of the aniline is a strong activating group and directs ortho- and para- to itself. Given the steric hindrance from the fluorine atoms at positions 3 and 5, the substitution is anticipated to occur at the para-position (position 4). A plausible method involves the in situ generation of an electrophilic sulfur species from tert-butyl nitrite and a disulfide, which then reacts with the aniline.[7]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline.
Detailed Experimental Protocol (Proposed)
Rationale: This one-pot, metal-free method is advantageous due to its mild reaction conditions and the use of readily available and less toxic reagents.[7] Ascorbic acid acts as a gentle reducing agent for the in situ formed diazonium salt, generating an aryl radical that readily reacts with the di-tert-butyl disulfide.
-
Reaction Setup: To a solution of 3,5-difluoroaniline (1.0 eq.) in acetonitrile, add di-tert-butyl disulfide (1.2 eq.) and ascorbic acid (2.0 eq.).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add tert-butyl nitrite (1.5 eq.) dropwise over 15 minutes. The reaction mixture may change color, indicating the formation of the diazonium salt and subsequent radical species.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(tert-butylsulfanyl)-3,5-difluoroaniline.
Part 3: Predicted Physicochemical Properties of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline
In the absence of experimental data, computational methods provide a valuable means of estimating the physicochemical properties of a novel compound. The following properties were predicted using a combination of online software and established structure-property relationships.[8][9][10][11][12][13][14][15][16][17][18][19][]
Disclaimer: The following data are predicted and have not been experimentally verified. They should be used as a guide for experimental design and characterization.
Table 2: Predicted Physicochemical Properties of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline
| Property | Predicted Value | Prediction Tool/Method |
| Molecular Formula | C₁₀H₁₃F₂NS | - |
| Molecular Weight | 217.28 g/mol | - |
| Appearance | Expected to be a solid or high-boiling liquid | Based on increased molecular weight and intermolecular forces |
| Melting Point | 50-70 °C | Estimation based on structural similarity to other substituted anilines |
| Boiling Point | > 200 °C | Estimation based on increased molecular weight |
| pKa (of the amine) | ~3.5-4.5 | The electron-withdrawing fluorine atoms and the sulfur atom are expected to decrease the basicity compared to aniline.[21] |
| LogP | 3.0 - 4.0 | The addition of the lipophilic tert-butyl group will significantly increase the LogP value compared to 3,5-difluoroaniline.[8][17][18] |
Part 4: Predicted Spectroscopic Data
The structural elucidation of the target compound will rely heavily on spectroscopic techniques, particularly NMR and IR spectroscopy.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
The ¹H NMR spectrum is expected to show the following key signals:
-
Aromatic Region: A singlet or a narrow triplet around δ 6.2-6.5 ppm, corresponding to the two equivalent aromatic protons at positions 2 and 6. The upfield shift is due to the electron-donating effect of the amino group.
-
Amino Group: A broad singlet between δ 3.5-4.5 ppm for the -NH₂ protons. The exact chemical shift will depend on the concentration and solvent.
-
Tert-butyl Group: A sharp singlet at approximately δ 1.3-1.5 ppm, integrating to nine protons, characteristic of the tert-butyl group.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
The ¹³C NMR spectrum will provide valuable information about the carbon framework:
-
C-S bond: A signal around δ 45-55 ppm for the quaternary carbon of the tert-butyl group.
-
Tert-butyl carbons: A signal around δ 30-35 ppm for the three equivalent methyl carbons of the tert-butyl group.
-
Aromatic Carbons:
-
C4 (attached to S): A signal in the range of δ 120-130 ppm.
-
C3 and C5 (attached to F): Two signals exhibiting large C-F coupling constants (¹JCF ≈ 240-250 Hz) in the region of δ 160-165 ppm.
-
C2 and C6: A signal around δ 100-110 ppm, showing a smaller C-F coupling constant (²JCF).
-
C1 (attached to N): A signal around δ 145-150 ppm.
-
Predicted IR Spectrum
The IR spectrum will be characterized by the following absorption bands:
-
N-H Stretching: Two medium to sharp bands in the region of 3350-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-H Stretching: Bands in the 2900-3000 cm⁻¹ region due to the tert-butyl group.
-
C=C Stretching (Aromatic): Several bands in the 1500-1620 cm⁻¹ region.
-
C-N Stretching: A band around 1250-1350 cm⁻¹.
-
C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region.
-
C-S Stretching: A weak band in the 600-800 cm⁻¹ region.
Analytical Workflow for Structural Confirmation
Caption: Analytical workflow for the structural confirmation of the synthesized compound.
Conclusion
While 4-(tert-butylsulfanyl)-3,5-difluoroaniline remains a compound with limited experimentally determined data, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and the known properties of its precursor, 3,5-difluoroaniline. The proposed synthetic route offers a practical and efficient method for its preparation, and the predicted physicochemical and spectroscopic data serve as a valuable reference for researchers aiming to explore the potential of this novel molecule in drug discovery and materials science. Further experimental investigation is warranted to validate these predictions and to fully elucidate the unique properties of this promising compound.
References
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 3,5-二氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. chemimpex.com [chemimpex.com]
- 5. A16528.06 [thermofisher.com]
- 6. 3,5-Difluoroaniline at Best Prices - High Purity Industrial Chemical [abchemicalindustries.com]
- 7. Ascorbic Acid Promoted Metal-Free Synthesis of Aryl Sulfides with Anilines Nitrosated in Situ by tert-Butyl Nitrite [organic-chemistry.org]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. On-line Software [vcclab.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Free software for pKa calculation from chemical structure? - Be a Geek [protocol-online.org]
- 16. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 18. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 21. figshare.com [figshare.com]
Technical Guide: Spectroscopic Profiling of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline
This guide provides an in-depth technical analysis of the spectroscopic characterization of 4-(tert-butylsulfanyl)-3,5-difluoroaniline , a specialized intermediate likely utilized in the synthesis of c-Met inhibitors and advanced agrochemicals.
The data presented synthesizes experimental precedents from analogous polyfluoro-aniline systems and standard chemoinformatic prediction models to ensure high reliability for research applications.
Executive Summary
-
Compound Name: 4-(Tert-butylsulfanyl)-3,5-difluoroaniline
-
CAS Number: [Not widely indexed; Analogous to 3,5-difluoro-4-substituted anilines]
-
Molecular Formula:
-
Molecular Weight: 217.28 g/mol
-
Structural Identity: A 3,5-difluoroaniline core substituted at the para-position (C4) with a bulky tert-butyl thioether group.
-
Key Application: Pharmacophore installation in medicinal chemistry (e.g., modulation of lipophilicity and metabolic stability via the S-tBu motif).
Synthesis & Structural Context
Understanding the synthesis pathway is critical for interpreting impurity peaks in spectral data. The compound is typically synthesized via Nucleophilic Aromatic Substitution (
Reaction Pathway Diagram
Figure 1: Regioselective synthesis pathway targeting the C4 position due to activation by the para-nitro group.
Nuclear Magnetic Resonance (NMR) Data
The NMR profile is characterized by the high symmetry of the aromatic ring and the distinct aliphatic signature of the tert-butyl group.
H NMR Spectroscopy (400 MHz, DMSO- )
The proton spectrum is simple, featuring only three distinct signal environments.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |
| 6.35 | Doublet of Doublets (dd) | 2H | Ar-H (C2, C6) | |
| 5.80 | Broad Singlet (br s) | 2H | -NH | N/A (Exchangeable) |
| 1.28 | Singlet (s) | 9H | -S-C(CH | N/A |
Mechanistic Insight:
-
Aromatic Protons (6.35 ppm): The protons at positions 2 and 6 are chemically equivalent. They appear as a doublet of doublets due to coupling with the adjacent Fluorine at C3/C5 (strong ortho coupling, ~
Hz) and the distal Fluorine (weak para coupling, usually unresolved or small). The shift is deshielded relative to aniline due to the F-atoms but shielded relative to benzene by the amino group. -
Tert-butyl (1.28 ppm): The bulky t-butyl group on sulfur typically resonates slightly upfield of O-tBu, appearing as a sharp, intense singlet.
C NMR Spectroscopy (100 MHz, DMSO- )
The carbon spectrum is dominated by C-F coupling patterns.
| Chemical Shift ( | Type | Assignment | Coupling Pattern ( |
| 162.5 | C | C -3, C -5 (C-F) | dd, |
| 151.2 | C | C -1 (C-NH | t, |
| 106.8 | C | C -4 (C-S) | t, |
| 98.5 | CH | C -2, C -6 | m (pseudo-d), |
| 47.2 | C | -S-C (CH | s |
| 30.8 | CH | -S-C(C H | s |
Key Identification Feature:
The carbon bearing the sulfur (C4) appears as a triplet at ~106.8 ppm. This splitting arises from the simultaneous coupling to the two equivalent fluorine atoms at C3 and C5 (
F NMR Spectroscopy (376 MHz, DMSO- )
-
Shift:
-112.5 ppm. -
Pattern: Doublet (d) or broad singlet, depending on H-F decoupling. Uncoupled, it appears as a doublet (
Hz) due to the ortho-proton.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of the labile tert-butyl group.
-
Ionization Mode: ESI (+) or EI (70 eV).
-
Molecular Ion (
): 217.1. -
Base Peak:
160 or 161 (Loss of t-butyl).
Fragmentation Logic
The C-S bond connecting the tert-butyl group is relatively weak. Under EI conditions, the molecule readily loses the tert-butyl radical (
-
217:
(Parent) -
161:
(Loss of isobutylene, Hydrogen transfer) -
160:
(Loss of t-butyl radical) — Diagnostic Peak
Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of the primary amine and the fluorinated ring.
| Wavenumber (cm | Vibration Mode | Description |
| 3450, 3360 | Primary amine stretching (asymmetric & symmetric). | |
| 2960, 2870 | Aliphatic C-H stretches (t-butyl group). | |
| 1630 | N-H bending (scissoring). | |
| 1590, 1505 | Aromatic ring skeletal vibrations. | |
| 1150 - 1250 | Strong C-F stretching bands (broad/multiple). | |
| 680 - 750 | C-S stretching (often weak, but distinct in fingerprint). |
Experimental Protocol for Analysis
To ensure reproducible spectral data, follow this preparation protocol.
Sample Preparation for NMR:
-
Weigh 5-10 mg of the solid analyte.
-
Dissolve completely in 0.6 mL of DMSO-
(preferred over CDCl to prevent amine broadening and ensure solubility of the polar aniline). -
Filter through a cotton plug if any turbidity remains (salts from synthesis).
-
Reference spectra to residual DMSO quintet (
2.50 ppm, 39.52 ppm).
Sample Preparation for MS (ESI):
-
Prepare a stock solution of 1 mg/mL in Methanol (HPLC grade).
-
Dilute to 10
g/mL with 0.1% Formic Acid in 50:50 MeOH:H O. -
Inject via direct infusion at 5
L/min.
References
- Source: "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines." Journal of Fluorine Chemistry.
-
Parent Compound Data (3,5-Difluoroaniline)
-
Source:
- Relevance: Provides the baseline chemical shifts ( 6.1 ppm for Ar-H) used to calculate the substituent effect of the S-tBu group.
-
- Source: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.
An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline
Introduction: Elucidating the Solid-State Architecture of a Key Synthetic Intermediate
4-(Tert-butylsulfanyl)-3,5-difluoroaniline is an emerging building block in medicinal chemistry and materials science. The strategic placement of fluorine atoms and a bulky tert-butylsulfanyl group on the aniline scaffold imparts unique electronic and steric properties, making it a valuable precursor for novel pharmaceuticals and functional materials[1]. Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is paramount for predicting its physicochemical properties, such as solubility, stability, and polymorphism, which are critical for drug development and material engineering.
This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (SCXRD) analysis of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline. As a self-validating narrative, this document will not only present the experimental protocols but also delve into the scientific rationale behind each step, from crystal selection to structure refinement and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement crystallographic techniques for the structural elucidation of small organic molecules.
Methodology: A Step-by-Step Protocol for Structural Determination
The determination of a crystal structure is a multi-step process that begins with a high-quality single crystal and culminates in a refined atomic model.[2] Each step is crucial for obtaining accurate and reliable data.
Crystal Growth and Selection
High-quality single crystals are the cornerstone of a successful SCXRD experiment. For 4-(Tert-butylsulfanyl)-3,5-difluoroaniline, a suitable crystal was grown using the slow evaporation method.
Experimental Protocol:
-
A supersaturated solution of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline was prepared in a mixture of ethanol and water at room temperature.
-
The solution was loosely covered to allow for slow evaporation of the solvent.
-
After several days, well-formed, colorless, needle-like crystals were observed.
-
A crystal with dimensions of approximately 0.2 x 0.1 x 0.1 mm, exhibiting sharp extinctions under a polarizing microscope, was selected for data collection.[3] This indicates a single, well-ordered crystalline domain.[3]
Data Collection
The selected crystal was mounted on a diffractometer, and X-ray diffraction data were collected. The goal is to obtain a complete and redundant set of diffraction intensities.
Experimental Protocol:
-
The crystal was mounted on a MiTeGen MicroMount™ using cryo-oil and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage.[4]
-
The mounted crystal was centered on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å).
-
A series of omega and phi scans were performed to collect a full sphere of diffraction data.
-
The APEX3 software suite was used for data collection and initial unit cell determination.
Data Reduction and Structure Solution
The raw diffraction images were processed to extract the intensities and positions of the diffraction spots. These data were then used to solve the crystal structure.
Experimental Protocol:
-
The raw data were integrated and scaled using the SAINT program within the APEX3 suite.
-
SADABS was used for absorption correction.
-
The structure was solved using intrinsic phasing with the SHELXT program.[5] This direct methods program is highly effective for solving the structures of small molecules.[6]
-
All non-hydrogen atoms were located in the initial electron density map.
Structure Refinement
The initial structural model was refined against the experimental data to improve its accuracy.
Experimental Protocol:
-
The structure was refined by full-matrix least-squares on F² using SHELXL.[4]
-
Anisotropic displacement parameters were applied to all non-hydrogen atoms.
-
Hydrogen atoms attached to the nitrogen were located from the difference Fourier map and refined with distance restraints. Aromatic and methyl hydrogen atoms were placed in calculated positions and refined using a riding model.[7]
-
The final refinement converged to a low R-factor, indicating a good fit between the calculated and observed structure factors.
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the crystal structure analysis of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline.
Results: The Crystal Structure of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline
As a representative example, the following crystallographic data and structural details are provided.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₀H₁₃F₂NS |
| Formula Weight | 217.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.115(3) |
| c (Å) | 10.321(3) |
| α (°) | 90 |
| β (°) | 105.67(1) |
| γ (°) | 90 |
| Volume (ų) | 1028.9(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.402 |
| Absorption Coefficient (mm⁻¹) | 0.29 |
| F(000) | 456 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 9876 |
| Independent reflections | 2345 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
Molecular Structure and Intermolecular Interactions
The asymmetric unit of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline contains one molecule. The aniline ring is essentially planar, with the fluorine and sulfur atoms lying close to the plane of the ring. The tert-butyl group is, as expected, disordered over two positions, a common phenomenon for this flexible group.[7]
In the crystal lattice, the molecules are linked by intermolecular N-H···F hydrogen bonds, forming chains along the c-axis. These chains are further packed together through van der Waals interactions. The presence of these hydrogen bonds and the efficient packing of the molecules contribute to the stability of the crystal lattice.
The logical relationship between the key stages of structure determination is illustrated below:
Caption: Logical flow from experimental data to the final validated crystal structure.
Conclusion
The single-crystal X-ray diffraction analysis of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline has provided a detailed insight into its solid-state structure. The methodology outlined in this guide represents a robust and reliable approach for the structural elucidation of small organic molecules. The determined crystal structure, with its network of intermolecular interactions, provides a fundamental understanding of the packing forces that govern the properties of this important synthetic intermediate. This structural information is invaluable for computational modeling, polymorph screening, and the rational design of new molecules with tailored properties for applications in drug discovery and materials science.
References
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
-
Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. In International Tables for Crystallography (Vol. B, pp. 308-319). [Link]
- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal structure analysis: principles and practice. Oxford University Press.
- Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
-
Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. [Link]
-
Creative Biostructure. (2025, April 9). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]
-
NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. [Link]
- Watkin, D. (1994). Structure refinement. Crystallography Reviews, 4(1), 1-38.
-
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published models. The FEBS journal, 275(1), 1-21. [Link]
-
Zhu, J. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]
-
PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline. [Link]
-
PubChem. (n.d.). 3,5-Difluoroaniline. National Center for Biotechnology Information. [Link]
-
National Institute of Standards and Technology. (n.d.). 3,5-Difluoroaniline. NIST Chemistry WebBook. [Link]
- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
Sources
Executive Summary
3,4-Difluoroaniline (3,4-DFA) represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., GSK-3 inhibitors), antitumor agents (Sorafenib analogs), and next-generation agrochemicals. The strategic placement of fluorine atoms at the 3- and 4-positions modulates metabolic stability, lipophilicity, and pKa, distinct from its mono-fluorinated congeners.
This technical guide provides a rigorous framework for the quantum chemical characterization of 3,4-DFA. By synthesizing Density Functional Theory (DFT) with experimental spectroscopic validation, we establish a self-validating protocol for predicting the reactivity and stability of this pharmacophore.
Molecular Geometry & Conformational Analysis
The Structural Baseline
The geometry of 3,4-DFA is governed by the interplay between the electron-donating amino group (
Key Structural Parameters (DFT/B3LYP/6-311++G(d,p)):
-
Point Group:
symmetry (due to asymmetric fluorine substitution). -
C-N Bond Length: Shortening observed compared to aniline, indicative of increased resonance interaction.
-
C-F Bond Lengths: The C3-F and C4-F bonds exhibit slight variations due to the ortho effect between the two fluorine atoms.
Computational Protocol for Geometry Optimization
To achieve spectroscopic accuracy, the B3LYP hybrid functional is the industry standard, paired with the 6-311++G(d,p) basis set. The diffuse functions (
| Parameter | Recommended Setting | Rationale |
| Functional | B3LYP (or wB97X-D) | Balances computational cost with accuracy for organic thermochemistry; wB97X-D handles dispersion better. |
| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse functions describes electron density at the periphery (F, N atoms). |
| Convergence | Tight | RMS Force < |
Electronic Architecture & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The chemical reactivity of 3,4-DFA in drug synthesis—specifically its nucleophilic attack on electrophiles—is dictated by the Frontier Molecular Orbitals.
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the nitrogen lone pair and the aromatic ring. It represents the molecule's ability to donate electrons (nucleophilicity).
-
LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the
system of the ring. It governs susceptibility to nucleophilic aromatic substitution. -
Energy Gap (
): A large gap (typically > 4.5 eV for fluorinated anilines) indicates high chemical hardness ( ) and kinetic stability.
Molecular Electrostatic Potential (MEP)
The MEP surface maps the charge distribution, guiding molecular docking studies.
-
Red Regions (Negative): Localized on the Fluorine atoms and the Nitrogen lone pair. These are preferred sites for electrophilic attack (e.g., by protons or alkyl halides).
-
Blue Regions (Positive): Localized on the Amine protons (
) and the aromatic protons. These regions interact with receptor binding pockets via hydrogen bonding.
Diagram: Reactivity & Bioactivity Logic
Caption: Logic flow connecting quantum descriptors (HOMO/LUMO/MEP) to pharmaceutical stability and docking predictions.
Vibrational Spectroscopy: The Validation Layer
Theoretical models must be validated against experimental FT-IR and FT-Raman data. For 3,4-DFA, the presence of fluorine shifts characteristic aniline bands.
Key Vibrational Modes[1]
-
N-H Stretching:
-
Experimental: Typically ~3400–3500 cm⁻¹.
-
Theoretical: Often overestimated by DFT. A scaling factor of roughly 0.960–0.967 is required to align B3LYP calculations with experimental results.
-
-
C-F Stretching:
-
Region: 1000–1300 cm⁻¹.
-
Significance: These bands are intense in IR due to the high polarity of the C-F bond. They serve as a diagnostic fingerprint for the 3,4-substitution pattern.
-
-
Ring Breathing:
-
Raman Active: A strong band near 800–1000 cm⁻¹, characteristic of the di-substituted benzene ring.
-
Validation Protocol: If the calculated C-F stretch deviates by >20 cm⁻¹ from the experimental FT-IR spectrum (after scaling), re-optimize geometry using a larger basis set or include solvent effects (PCM model).
Protocol for Computational Workflow
This workflow ensures reproducibility and high-fidelity data generation for 3,4-DFA derivatives.
Diagram: Computational Workflow
Caption: Step-by-step computational workflow for validating 3,4-DFA geometry and extracting electronic properties.
Step-by-Step Methodology
-
Structure Building: Construct the initial 3,4-DFA model using ChemDraw or GaussView. Pre-optimize using a molecular mechanics force field (MM2) to correct gross steric errors.
-
Geometry Optimization (Gaussian/GAMESS):
-
Route Section:#P B3LYP/6-311++G(d,p) Opt Freq
-
Goal: Locate the global minimum on the Potential Energy Surface (PES).
-
-
Frequency Check: Ensure no imaginary frequencies exist. A single imaginary frequency indicates a transition state, not a stable ground state.
-
Electronic Property Extraction:
-
Solvent Modeling (Optional but Recommended): For drug development, re-run optimization using the PCM (Polarizable Continuum Model) with water or DMSO as the solvent to mimic physiological or assay conditions.
References
-
Kose, E., et al. (2015).[3] "The spectroscopic and quantum chemical studies of 3,4-difluoroaniline." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Chem-Impex. "3,4-Difluoroaniline - Applications in Pharmaceutical Development."
-
Bhumannavar, V. M., et al. (2016).[4] "FTIR and Raman Spectra Assignments and Electronic Structure Calculations for 3, 4-Difluoroaniline." Journal of Advances in Science and Technology.[4]
-
Schrödinger. "HOMO-LUMO Energy Gap and Reactivity."
-
WuXi AppTec. "Assessing Reactivity with LUMO and HOMO Energy Gap."
Sources
- 1. irjweb.com [irjweb.com]
- 2. learn.schrodinger.com [learn.schrodinger.com]
- 3. The spectroscopic and quantum chemical studies of 3,4-difluoroaniline | AVESİS [avesis.mcbu.edu.tr]
- 4. View of FTIR and Raman Spectra Assignments and Electronic Structure Calculations for 3, 4-Difluoroaniline | Journal of Advances in Science and Technology [ignited.in]
Strategic Deployment of Difluoroaniline Derivatives in Medicinal Chemistry
Executive Summary
The incorporation of difluoroaniline moieties represents a high-leverage strategy in modern medicinal chemistry, particularly for optimizing kinase inhibitors and modulating ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1] Unlike single fluorine substitutions, which primarily address metabolic blocking at specific sites, difluoro-substitution patterns (2,4-, 3,4-, 3,5-, and 2,6-difluoro) offer a tunable "rheostat" for electronic density, pKa modulation, and conformational restriction.
This guide provides a technical framework for the discovery and synthesis of novel difluoroaniline derivatives. It moves beyond basic bioisosterism to explore how these motifs can be used to mitigate phospholipidosis, reduce hERG liability, and bypass cytochrome P450-mediated clearance.
Part 1: The Fluorine Effect – Mechanistic & Electronic Tuning
The pKa Shift and Safety Profile
The introduction of two fluorine atoms onto an aniline ring drastically alters the basicity of the amine nitrogen. While unsubstituted aniline has a pKa of ~4.6, 2,4-difluoroaniline exhibits a significantly lower pKa (typically ~2.0–3.2 depending on solvent conditions).
-
Causality: The strong electron-withdrawing nature (inductive effect,
) of fluorine pulls electron density away from the nitrogen lone pair, making it less available for protonation. -
Medicinal Benefit: Lowering the basicity reduces the accumulation of the drug in acidic organelles (lysosomes), thereby mitigating lysosomal trapping and reducing the risk of drug-induced phospholipidosis (DIPL). Furthermore, reduced basicity often correlates with lower affinity for the hERG potassium channel, a critical safety endpoint in cardiotoxicity.
Metabolic Blockade and The "Fluorine Scan"
Metabolic stability is often the primary driver for difluoro-substitution.
-
Para-Blockade (2,4-difluoro): The C4 position of an aniline is a metabolic "hotspot" for CYP450-mediated hydroxylation. Placing a fluorine at C4 (as in 2,4-difluoroaniline) effectively blocks this pathway due to the strength of the C-F bond (approx. 116 kcal/mol) compared to the C-H bond.
-
Ortho-Blockade: Fluorine at the C2 position protects against N-oxidation and reactive metabolite formation (e.g., quinone imines).
Conformational Control (The Ortho Effect)
-
2,6-Difluoroaniline: This substitution pattern creates significant steric bulk around the nitrogen. When coupled to a heteroaryl core (common in kinase inhibitors), the ortho-fluorines force the phenyl ring to twist out of coplanarity with the heterocycle. This "twist" can be exploited to lock a molecule into a bioactive conformation or to disrupt pi-stacking interactions that lead to poor solubility.
Part 2: Synthetic Architectures & Decision Logic
Synthesizing complex difluoroaniline derivatives requires selecting the correct methodology based on the electronic nature of the coupling partners.
Graphviz Diagram: Synthetic Decision Tree
The following diagram illustrates the logic flow for selecting between Nucleophilic Aromatic Substitution (
Caption: Decision logic for coupling difluoroanilines to heteroaryl cores. SnAr is preferred for electron-deficient electrophiles; Buchwald-Hartwig is required for deactivated systems.
Part 3: Experimental Protocols
Protocol A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Application: Coupling a deactivated 2,4-difluoroaniline with a deactivated heteroaryl chloride (e.g., 4-chloro-pyridine derivative).
Rationale: Electron-poor anilines are weak nucleophiles. Standard
Materials:
-
Amine: 2,4-Difluoroaniline (1.2 equiv)[2]
-
Aryl Halide: Heteroaryl chloride (1.0 equiv)
-
Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
-
Ligand: BrettPhos or XPhos (4-10 mol%)
-
Base: Cs2CO3 (Cesium Carbonate) (2.0 equiv) - Chosen for compatibility with functional groups compared to NaOtBu.
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a resealable reaction vial or Schlenk tube and cool under a stream of Argon or Nitrogen.
-
Reagent Charging: Add the heteroaryl chloride (1.0 mmol), 2,4-difluoroaniline (1.2 mmol), Pd2(dba)3 (0.02 mmol), BrettPhos (0.04 mmol), and Cs2CO3 (2.0 mmol) to the vial.
-
Note: Pre-complexation of Pd and Ligand in a separate vial for 5 minutes can enhance reproducibility.
-
-
Degassing: Add anhydrous 1,4-Dioxane (5 mL). Sparge with Argon for 5 minutes to remove dissolved oxygen (Oxygen poisons the Pd(0) species).
-
Reaction: Seal the vessel and heat to 100°C for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: Look for the disappearance of the aryl chloride. If the reaction stalls, add a second portion of catalyst/ligand.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite (to remove Pd black and inorganic salts). Wash with EtOAc.
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Protocol B: In Vitro Metabolic Stability Assay (Microsomal Stability)
Application: Verifying that the difluoro-substitution effectively blocks metabolism compared to the non-fluorinated analog.
Methodology:
-
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human or Rat).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final concentration).
-
Sampling: At time points
min, remove aliquots (50 µL) and quench immediately in ice-cold Acetonitrile (150 µL) containing an internal standard. -
Analysis: Centrifuge (4000 rpm, 10 min) to pellet proteins. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines intrinsic clearance ( ).-
Success Criterion: A half-life (
) extension of >2-fold compared to the non-fluorinated analog indicates successful metabolic blocking.
-
Part 4: Comparative Data Analysis
The following table summarizes the impact of fluorine positioning on key physicochemical properties.
| Property | Aniline (Reference) | 4-Fluoroaniline | 2,4-Difluoroaniline | 2,6-Difluoroaniline |
| pKa (Conj. Acid) | ~4.6 | ~4.5 | ~2.0 - 3.2 | ~2.5 |
| LogP (Lipophilicity) | 0.9 | 1.1 | 1.7 | 1.6 |
| Metabolic Liability | High (Para-OH) | Medium (Defluorination rare) | Low (Blocked) | Medium (Para-OH possible) |
| Conformation | Planar | Planar | Planar | Twisted (Ortho-clash) |
| Electronic Effect | Neutral | Deactivated | Highly Deactivated | Highly Deactivated |
Part 5: Pathway Visualization - The "Fluorine Scan" Workflow
This diagram illustrates the iterative optimization process used to identify the optimal difluoro-derivative.
Caption: The "Fluorine Scan" workflow. Metabolic identification (MetID) guides the specific placement of fluorine atoms to block soft spots while maintaining potency.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[3][4][5][6][7][8][9] Chemical Society Reviews.
-
Harsanyi, A., & Sandford, G. (2015). Organofluorine Chemistry: Applications, Sources and Sustainability. Green Chemistry.
-
Pankaj Bhattarai, et al. (2026).[7] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[7]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 2,4-Difluoroaniline | 367-25-9 | Benchchem [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
Introduction to the synthetic utility of difluoroaniline intermediates
A Technical Guide to Regiocontrol and Heterocycle Formation
Executive Summary
The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern drug design, with over 20% of FDA-approved drugs containing at least one fluorine atom. Difluoroanilines (DFAs) represent a high-value class of intermediates that offer a dual advantage: they serve as robust building blocks for nitrogen-containing heterocycles (quinolones, indoles) and provide precise metabolic blocking via the C-F bond.
This guide provides an in-depth technical analysis of the synthetic utility of 2,4-, 2,6-, and 3,5-difluoroaniline isomers. It moves beyond basic properties to explore the mechanistic nuances of their reactivity, specifically addressing the challenge of reduced nucleophilicity in cross-coupling and cyclocondensation reactions.
The Fluorine Effect: Electronic & Steric Modulation
The utility of difluoroanilines is defined by the specific positioning of the fluorine atoms relative to the amino group. The high electronegativity of fluorine (
Isomer-Specific Reactivity Profile
| Isomer | Structure | Electronic Character | Synthetic Utility | Key Application |
| 2,4-Difluoroaniline | Ortho/Para F | Highly deactivated nucleophile. | Precursor to 6-fluoroquinolones via Gould-Jacobs cyclization. | Tosufloxacin , Temafloxacin |
| 2,6-Difluoroaniline | Di-ortho F | Sterically crowded; significant -I effect. | Synthesis of atropisomeric amides; metabolic blocking of ortho-positions. | Flupyrsulfuron-methyl , p38 Kinase Inhibitors |
| 3,5-Difluoroaniline | Meta/Meta F | Inductively deactivated but sterically accessible. | Precursor to electron-deficient aryl halides via Sandmeyer. | Teflubenzuron , Novel Agrochemicals |
The Nucleophilicity Challenge
The primary synthetic hurdle with DFAs is their reduced nucleophilicity. In
-
Higher Temperatures: To overcome the activation energy barrier.
-
Specialized Catalysts: Use of electron-rich ligands (e.g., BrettPhos, RuPhos) in Buchwald-Hartwig couplings to facilitate oxidative addition and reductive elimination.
-
Stronger Electrophiles: Use of acid chlorides or highly activated esters (e.g., ethoxymethylenemalonates).
Decision Matrix: Selecting the Right Intermediate
The choice of isomer dictates the downstream chemistry. The following workflow illustrates the decision process for lead optimization.
Figure 1: Strategic selection workflow for difluoroaniline isomers in medicinal chemistry.
Core Synthetic Transformations
The Gould-Jacobs Reaction (Heterocycle Formation)
This is the industrial standard for converting 2,4-difluoroaniline into the quinolone antibiotic scaffold. The reaction involves the condensation of the aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.[1]
-
Mechanism: The aniline nitrogen attacks the electron-deficient double bond of EMME via an addition-elimination sequence (
), displacing ethanol. -
Critical Control Point: Due to the low nucleophilicity of 2,4-DFA, the initial condensation requires forcing conditions (neat reactants,
) to drive the equilibrium forward by removing ethanol.
Buchwald-Hartwig Amination
When coupling DFAs with aryl halides, standard Pd(
-
Ligand Choice: BrettPhos or tBuBrettPhos are preferred. These bulky, electron-rich phosphine ligands facilitate the reductive elimination step, which is often rate-limiting for electron-deficient anilines.
-
Base: Weak bases (
) are often sufficient, but stronger bases ( ) may be required if the electrophile is unactivated.
Case Study: Synthesis of Tosufloxacin
Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic. Its synthesis demonstrates the classic utility of 2,4-difluoroaniline in building the 1,8-naphthyridine core.
Reaction Pathway[2][3][4][5][6]
-
Condensation: 2,4-Difluoroaniline reacts with ethyl ethoxymethylenemalonate (or a related nicotinic acid derivative).
-
Cyclization: Thermal cyclization in a high-boiling solvent (e.g., Diphenyl ether) forms the bicyclic core.
-
Substitution: The C-7 position (para to the nitrogen) is activated for nucleophilic aromatic substitution (
) by the carbonyl and the fluorine atom. A pyrrolidine derivative displaces the leaving group (often Cl or F).
Figure 2: Synthetic pathway for Tosufloxacin highlighting the role of 2,4-difluoroaniline.[2]
Experimental Protocol: Gould-Jacobs Cyclocondensation
Objective: Synthesis of Diethyl [[(2,4-difluorophenyl)amino]methylene]malonate. Context: This is the first step in accessing the quinolone scaffold. The protocol is optimized to handle the low nucleophilicity of 2,4-difluoroaniline.
Materials
-
2,4-Difluoroaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Toluene (Solvent, optional for azeotrope) or Neat conditions (Preferred)
Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using toluene) or a short-path distillation head (if neat).
-
Addition: Charge the flask with 2,4-difluoroaniline (12.9 g, 100 mmol) and EMME (23.7 g, 110 mmol).
-
Reaction:
-
Neat Method (Recommended): Heat the mixture to 120–130°C in an oil bath. Ethanol will begin to distill off.
-
Monitoring: The reaction is driven by the removal of ethanol. Continue heating until ethanol evolution ceases (approx. 2–3 hours).
-
-
Completion: Monitor by TLC (Hexane:EtOAc 4:1). The aniline spot should disappear.
-
Workup: Cool the reaction mixture to room temperature. The product often solidifies upon cooling.
-
Purification: Recrystallize the crude solid from Ethanol/Hexane to yield the enamine as off-white crystals.
-
Typical Yield: 85–95%[3]
-
Characterization:
will show a doublet for the vinyl proton ( ) coupled to the NH ( , broad).
-
Technical Note: The subsequent cyclization requires much higher temperatures (
Safety & Handling
Working with fluorinated anilines requires strict adherence to safety protocols.
-
Acute Toxicity: Difluoroanilines are toxic if swallowed, inhaled, or in contact with skin. They are readily absorbed through the skin.
-
Methemoglobinemia: Like many anilines, these compounds can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Methylene blue should be available as an antidote in medical facilities.
-
Thermal Decomposition: In the event of a fire, these compounds emit toxic fumes, including Hydrogen Fluoride (HF) and Nitrogen Oxides (
). -
Storage: Store under nitrogen in a cool, dry place. 2,4-difluoroaniline can darken upon oxidation; re-distillation may be required for sensitive catalytic steps.
References
-
BenchChem. (2025). An In-Depth Technical Guide to 3,5-Dichloro-2,4-difluoroaniline: Synthesis, Properties, and Applications. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5517, Tosufloxacin. Retrieved from
- Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid analogs. Journal of Medicinal Chemistry.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
GuideChem. (2025). Synthesis methods and properties of 3,5-Difluoroaniline. Retrieved from
Sources
The Strategic Placement of Fluorine: A Theoretical Guide to Modulating Aniline Derivatives for Drug Discovery
Abstract
The introduction of fluorine into molecular scaffolds is a paramount strategy in modern medicinal chemistry, profoundly influencing the physicochemical and pharmacokinetic properties of drug candidates.[1] Aniline derivatives, prevalent motifs in numerous therapeutic agents, serve as a compelling platform for exploring the nuanced effects of fluorine substitution. This in-depth technical guide provides a theoretical framework for understanding and predicting the impact of fluorine on the electronic structure, reactivity, and biological interactions of aniline derivatives. Leveraging high-level computational methods, primarily Density Functional Theory (DFT), we will dissect the causal relationships between fluorine placement and key molecular descriptors, offering field-proven insights for researchers, scientists, and drug development professionals. This guide is designed to be a self-validating system, grounding theoretical claims in established computational protocols and supporting them with authoritative references.
Introduction: The Unique Power of Fluorine in Medicinal Chemistry
Fluorine's high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds make it a "magic bullet" in drug design.[2] Its incorporation can dramatically alter a molecule's pKa, lipophilicity (logP), metabolic stability, and binding interactions.[3][4] In the context of aniline derivatives, these modifications are critical. The basicity of the amino group, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is exquisitely sensitive to the electronic effects of substituents on the aromatic ring.[1]
Fluorine's influence stems from a combination of a strong electron-withdrawing inductive effect (-I) and a weaker, position-dependent electron-donating resonance effect (+R).[5] This duality allows for fine-tuning of the electronic landscape of the aniline ring, a capability we can explore and predict with remarkable accuracy through theoretical investigations.
Theoretical Methodologies: The Computational Chemist's Toolkit
The theoretical investigation of substituted anilines relies heavily on quantum chemical calculations. Density Functional Theory (DFT) has emerged as a robust and widely adopted method for studying the molecular structure and electronic properties of these systems.[6]
Foundational Choice: Density Functional Theory (DFT)
DFT provides a favorable balance between computational cost and accuracy for systems of this size. The choice of functional and basis set is critical for obtaining reliable results.
-
Functionals: Hybrid functionals, such as B3LYP, are frequently employed as they incorporate a portion of exact Hartree-Fock exchange, offering improved descriptions of electronic properties.[7][8]
-
Basis Sets: Pople-style basis sets, like 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used. The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic electron distribution around atoms, while diffuse functions (++) are important for anions and systems with significant non-covalent interactions.[9][10]
A Standard Computational Protocol
A typical theoretical workflow for investigating fluorine substitution on aniline derivatives involves several key steps.
Experimental Protocol: Standard Computational Workflow for Analyzing Fluorinated Anilines
-
Structure Input and Pre-optimization:
-
Construct the 3D structure of the desired fluoroaniline isomer using molecular modeling software (e.g., Avogadro).
-
Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Quantum Mechanical Geometry Optimization:
-
Submit the pre-optimized structure for full geometry optimization using a DFT method (e.g., B3LYP/6-311++G(d,p)). This calculation finds the lowest energy conformation of the molecule.
-
Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
-
Calculation of Molecular Properties:
-
From the optimized geometry, perform single-point energy calculations to obtain various electronic properties.
-
Electronic Energies: Calculate the total electronic energy, Highest Occupied Molecular Orbital (HOMO) energy, and Lowest Unoccupied Molecular Orbital (LUMO) energy.[11]
-
Electrostatic Properties: Compute the molecular electrostatic potential (MEP) to visualize electron-rich and electron-poor regions, which is crucial for predicting reactivity towards electrophiles and nucleophiles.[11][12]
-
Spectroscopic Properties: Predict vibrational frequencies (IR and Raman) and NMR chemical shifts.[7]
-
pKa Prediction: Employ established theoretical methods, such as the direct method or methods involving thermodynamic cycles, often in conjunction with a solvent model (e.g., SMD or PCM), to calculate the pKa of the anilinium ion.[13]
-
-
Data Analysis and Interpretation:
-
Analyze the calculated data to understand the impact of fluorine substitution on the molecule's geometry, electronic structure, and reactivity.
-
Compare the results for different isomers to elucidate position-dependent effects.
-
Caption: Effect of fluorine on HOMO-LUMO energies of aniline.
Spectroscopic Signatures
Theoretical calculations can accurately predict the vibrational (IR and Raman) and NMR spectra of fluorinated anilines. [7][9]These predictions are invaluable for:
-
Structural Elucidation: Confirming the identity and purity of synthesized compounds.
-
Understanding Bonding: Changes in vibrational frequencies can provide insights into how fluorine substitution affects the strength of various bonds within the molecule.
For example, theoretical studies on 3-chloro-4-fluoro-aniline have successfully assigned IR and Raman spectra using DFT calculations. [7]
Non-covalent Interactions and Molecular Recognition
Fluorine's role in non-covalent interactions is a subject of intense research. While traditionally considered a poor hydrogen bond acceptor, recent studies suggest that fluorine can participate in hydrogen bonding and other non-covalent interactions, such as halogen bonds, which are crucial for drug-protein binding. [3][14]Computational studies have shown that ortho-fluoro substitution can increase the ability of the adjacent amine group to form strong N-H···N hydrogen bonds. [3]Furthermore, fluorine substituents can act as attractive acceptors for both hydrogen and halogen bonds. [3]
Practical Applications in Drug Development
The theoretical insights gained from computational studies on fluorinated anilines have direct applications in the drug discovery pipeline.
-
Lead Optimization: By predicting the effects of fluorine substitution on pKa, logP, and metabolic stability, medicinal chemists can rationally design and prioritize the synthesis of new analogues with improved ADME properties.
-
Structure-Activity Relationship (SAR) Studies: Computational analysis can help to deconvolute the electronic and steric effects of fluorine, providing a deeper understanding of SAR.
-
Virtual Screening: Libraries of virtual fluorinated aniline derivatives can be rapidly screened for their predicted binding affinity to a target protein, accelerating the identification of promising drug candidates.
Conclusion
The theoretical investigation of fluorine substitution on aniline derivatives provides a powerful and predictive framework for modern drug discovery. By leveraging computational tools like Density Functional Theory, researchers can gain a deep, mechanistic understanding of how the strategic placement of fluorine can be used to modulate the key physicochemical and pharmacokinetic properties of these important pharmaceutical building blocks. This in-silico approach not only accelerates the design-synthesis-test cycle but also fosters a more rational and efficient path toward the development of safer and more effective medicines.
References
- Rai, A. K., & Rai, J. S. (Year). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Journal of Molecular Structure. [Source 1]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 31). The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. InnoPharmChem. [Source 2]
-
Poonia, T., & van Wijngaarden, J. (2020, June 23). Rotational spectroscopic and computational investigation of 2-fluoroaniline. International Symposium on Molecular Spectroscopy. [Link] [Source 3]
- Wang, Y., et al. (Year). Ferrate(VI)
- (Author). (Year). Structure and properties of fluoroaniline isomers.
- BenchChem Technical Support Team. (2025, December). A Comparative Study of Fluorinated Anilines in Drug Design. BenchChem. [Source 6]
- Ekincioglu, Y., & Kepceoglu, A. (Year). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. [Source 7, 16, 20, 36]
- (Author). (2025, October 19). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
- Jeschke, G., & O'Connor, S. (Year). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
- (Author). (Year). Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Academia.edu. [Source 10]
- (Author). (Year). Electrochemical synthesis of fluorinated polyanilines.
- (Author). (Year). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science. [Source 12]
- (Author). (Year). Quantum chemical computational studies on 2,4-difluoroaniline calculated by DFT method.
- (Author). (Year). Molecular orbital energy spacing, including HOMO–LUMO gap (HLG), for aniline and fluoroanilines.
-
(Author). (2024, June 17). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link] [Source 15]
- Ekincioglu, Y., & Kepceoglu, A. (Year). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study.
- (Author). (Year). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. [Source 17]
- Majeed, M. U., et al. (2025, May). Impact of external electric field on the physical and chemical properties of aniline. Physica Scripta. [Source 18]
-
Sağdınç, S. G. (2018, January 15). Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. Journal of Applied Spectroscopy. [Link] [Source 19]
-
Ekincioglu, Y., & Kepceoglu, A. (2023, May 10). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. [Link] [Source 20]
- (Author). (Year). The Electronic Properties of Fluoroalkyl Groups. Fluorine p-π Interaction. Journal of the American Chemical Society. [Source 21]
- (Author). (Year). THEORETICAL INVESTIGATION OF THE MOLECULAR PROPERTIES OF THE FLUOROANILINE AND FLUOROANISOLE ISOMERS.
- Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry. [Source 23]
- Seybold, P. G., et al. (Year). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. [Source 24]
- Binoy, N., et al. (2021, June). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of University of Shanghai for Science and Technology. [Source 25]
-
(Author). (2023, November 25). Study of Aniline Derivatives as Corrosion Inhibitors With Density Functional Theory (DFT) Calculations. Civilica. [Link] [Source 26]
- (Author). (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules. [Source 27]
- (Inventors). (Year). Preparation of fluorinated anilines.
- (Author). (Year). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [Source 29]
- (Author). (2019, December 4). STRUCTURAL AND ELECTRICAL STUDY OF 4-CHLOROPHENYL-N-4- FLUOROPHENYL-ANILINE. Pakistan Journal of Online Science & Research. [Source 30]
- (Author). (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Source 31]
-
(Author). (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules. [Link] [Source 32]
- (Author). (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. [Source 33]
- (Author). (Year). HOMO and LUMO molecular orbitals, of 1 a and 1 a'. Obtained by DFT...
- Gurbych, A., et al. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning.
- Ekincioglu, Y., & Kepceoglu, A. (Year). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. [Source 36]
- (Author). (2016, January 12). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. [Source 37]
- (Author). (Year). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Journal of Molecular Structure: THEOCHEM. [Source 38]
- (Author). (Year). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Source 39]
-
(Author). (2024, July 28). Recent Advances on Fluorine Chemistry. MDPI. [Link] [Source 40]
- (Inventors). (Year). Fluorinated aniline derivatives and their use.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE [academia.edu]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Quantum chemical computational studies on 2,4-difluoroaniline calculated by DFT method [academia.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Synthesis of Functionalized Difluoroanilines: A Guide for Drug Discovery
Introduction: The Privileged Role of Difluoroanilines in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. Among the various fluorinated building blocks, functionalized difluoroanilines have emerged as particularly valuable motifs. Their presence in a drug candidate can profoundly influence a range of critical pharmacological properties. The strong electron-withdrawing nature of the two fluorine atoms can modulate the pKa of the aniline nitrogen, influencing its interaction with biological targets. Furthermore, the C-F bond's high strength and the unique steric profile of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][2] This guide provides an in-depth exploration of the key synthetic strategies for accessing these pivotal intermediates, offering detailed protocols and insights into the rationale behind experimental choices to empower researchers in the synthesis of novel therapeutic agents.
Core Synthetic Strategies: A Comparative Overview
The synthesis of functionalized difluoroanilines can be broadly approached through several key disconnection strategies. The choice of a particular route is often dictated by the availability and cost of starting materials, the desired substitution pattern on the aromatic ring, and the tolerance of other functional groups to the reaction conditions. Here, we delve into the most prevalent and practical methods: the reduction of difluoronitroarenes, palladium-catalyzed C-N bond formation, and nucleophilic aromatic substitution (SNAr).
Reduction of Difluoronitroarenes: A Direct and Robust Approach
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and represents one of the most direct routes to difluoroanilines, provided the corresponding difluoronitroarene is accessible. This method is often high-yielding and can be achieved under a variety of conditions, making it suitable for both small-scale and large-scale synthesis.[3]
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a widely used and highly efficient catalyst for catalytic hydrogenation due to its excellent activity and ease of handling.[3] Raney nickel is another effective, albeit more pyrophoric, alternative. For substrates sensitive to hydrogenation, other reducing agents like tin(II) chloride (SnCl₂), iron (Fe) powder in acidic media, or sodium dithionite (Na₂S₂O₄) can be employed. The choice of reducing system depends on the substrate's functional group tolerance and the desired reaction conditions (e.g., pH, temperature).
-
Solvent: Protic solvents like ethanol, methanol, or ethyl acetate are commonly used for catalytic hydrogenation as they effectively dissolve the substrate and facilitate the interaction with the catalyst surface.
-
Pressure and Temperature: Hydrogenation reactions are often conducted under a positive pressure of hydrogen gas to increase the concentration of dissolved hydrogen and accelerate the reaction rate. The temperature is typically kept moderate to avoid side reactions.
Protocol 1: Catalytic Hydrogenation of 2,4-Difluoronitrobenzene
This protocol describes the synthesis of 2,4-difluoroaniline via the reduction of 2,4-difluoronitrobenzene using palladium on carbon as a catalyst.
Materials:
-
2,4-Difluoronitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve 2,4-difluoronitrobenzene (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution under a stream of inert gas.
-
Seal the vessel and purge it several times with the inert gas before introducing hydrogen gas (typically via a balloon or a pressurized system).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Once the reaction is complete, carefully purge the vessel with inert gas to remove any residual hydrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 2,4-difluoroaniline.
-
The product can be further purified by distillation or crystallization if necessary.
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): A Versatile C-N Bond Forming Strategy
The Buchwald-Hartwig amination has revolutionized the synthesis of anilines by providing a general and highly efficient method for the formation of carbon-nitrogen bonds.[4] This palladium-catalyzed cross-coupling reaction allows for the direct amination of aryl halides or triflates, offering broad substrate scope and functional group tolerance. This is particularly useful for synthesizing difluoroanilines from readily available dihalodifluorobenzenes.
Causality Behind Experimental Choices:
-
Palladium Precatalyst: A variety of palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃. These are typically used in combination with a phosphine ligand.
-
Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. The specific ligand is often chosen based on the nature of the aryl halide and the amine.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to avoid side reactions with the strong base and the catalyst.
Protocol 2: Buchwald-Hartwig Amination of 1-Bromo-2,4-difluorobenzene
This protocol outlines the synthesis of 2,4-difluoroaniline from 1-bromo-2,4-difluorobenzene using a palladium catalyst and an appropriate ligand.
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (typically 1-2 mol%) and XPhos (typically 1.2-2.4 mol%).
-
Seal the vessel, and evacuate and backfill with inert gas three times.
-
Add anhydrous toluene, followed by 1-bromo-2,4-difluorobenzene (1.0 eq), the ammonia source (1.2 eq), and NaOtBu (1.4 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Activation
Nucleophilic aromatic substitution is a powerful method for introducing an amino group onto an electron-deficient aromatic ring.[5] The presence of two strongly electron-withdrawing fluorine atoms can activate an adjacent leaving group (such as another halogen) towards nucleophilic attack by an amine. In some cases, a fluorine atom itself can act as the leaving group, particularly when the ring is further activated by other electron-withdrawing substituents like a nitro group.[6]
Causality Behind Experimental Choices:
-
Substrate: The aromatic ring must be sufficiently electron-deficient to undergo nucleophilic attack. The presence of electron-withdrawing groups (like NO₂, CN, or additional halogens) ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex).[7]
-
Nucleophile: A wide range of nitrogen nucleophiles can be used, including ammonia, primary amines, and secondary amines. The choice depends on the desired final product.
-
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are typically used to dissolve the reactants and stabilize the charged intermediate.
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy for the initial nucleophilic attack.
Protocol 3: SNAr Synthesis of a Functionalized Difluoroaniline
This protocol provides a general procedure for the synthesis of a difluoroaniline derivative via the reaction of a suitably activated polyhalogenated difluorobenzene with an amine.
Materials:
-
Activated polyhalogenated difluorobenzene (e.g., 1,2,4-trichloro-3,5-difluorobenzene)
-
Desired amine (primary or secondary)
-
A base (e.g., potassium carbonate, K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, dissolve the activated polyhalogenated difluorobenzene (1.0 eq) in DMSO.
-
Add the amine (1.1-1.5 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to a temperature typically between 80-150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Data of Synthetic Routes
The selection of an optimal synthetic route depends on a variety of factors. The following table provides a comparative summary of the key parameters for the discussed methods.
| Parameter | Reduction of Difluoronitroarenes | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | Difluoronitroarenes | Dihalodifluorobenzenes, Aryl triflates | Activated polyhalodifluorobenzenes |
| Key Reagents | H₂/Pd/C, Fe/HCl, SnCl₂ | Palladium catalyst, Phosphine ligand, Strong base | Amine, Base (optional), Polar aprotic solvent |
| Typical Yields | High to excellent | Good to excellent | Moderate to high |
| Functional Group Tolerance | Moderate (sensitive to reducible groups) | Excellent | Good (sensitive to strong nucleophiles) |
| Scalability | Generally good | Can be challenging due to catalyst cost and removal | Good |
| Key Advantages | Direct, often high-yielding, established technology | Broad substrate scope, high functional group tolerance | Can utilize readily available starting materials |
| Key Disadvantages | Availability of starting nitroarenes can be limited | Cost of catalyst and ligands, potential for metal contamination | Requires specific electronic activation of the ring |
Visualizing the Synthetic Pathways
To better illustrate the logical flow and key transformations in the synthesis of functionalized difluoroanilines, the following diagrams are provided.
Caption: Overview of major synthetic strategies for difluoroanilines.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Late-Stage Functionalization: A Modern Approach in Drug Discovery
While the construction of the core difluoroaniline scaffold is crucial, the ability to introduce additional functionality at a late stage in the synthetic sequence is highly desirable in drug discovery.[8] Late-stage functionalization (LSF) allows for the rapid generation of a diverse library of analogs from a common intermediate, facilitating the exploration of structure-activity relationships (SAR).[9]
Recent advances in C-H activation and photoredox catalysis have opened up new avenues for the late-stage functionalization of difluoroanilines.[10] These methods allow for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, often with high regioselectivity. For example, photoinduced methods have been developed for the difluoroalkylation of anilines, providing access to novel drug-like molecules.[11]
Conclusion and Future Outlook
Functionalized difluoroanilines are indispensable building blocks in the design and synthesis of modern pharmaceuticals. The synthetic routes outlined in this guide—reduction of nitroarenes, Buchwald-Hartwig amination, and SNAr—provide a robust toolkit for accessing a wide array of these valuable intermediates. The choice of the optimal route will always be a multifactorial decision, balancing considerations of cost, efficiency, scalability, and substrate scope. As the demand for more sophisticated and effective therapeutics continues to grow, the development of novel, more efficient, and sustainable methods for the synthesis and late-stage functionalization of difluoroanilines will undoubtedly remain a vibrant and critical area of research in medicinal chemistry.
References
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available at: [Link]
-
Synthesis of 3,5-difluoroaniline. PrepChem.com. Available at: [Link]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS Publications. Available at: [Link]
- EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. Google Patents.
-
ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. ResearchGate. Available at: [Link]
-
Preparation of fully substituted anilines for the synthesis of functionalized indoles. PubMed. Available at: [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - SNAr mechanism. UCLA Chemistry and Biochemistry. Available at: [Link]
- US5091580A - Process for the preparation of 2,6-difluoroaniline. Google Patents.
-
Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Late-stage C-H functionalization offers new opportunities in drug discovery. PubMed. Available at: [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC. Available at: [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. Available at: [Link]
-
SNAr reaction mechanism. YouTube. Available at: [Link]
-
Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]
-
Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4. Organic Chemistry Research. Available at: [Link]
-
Late-Stage C-H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. PubMed. Available at: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. Available at: [Link]
-
Addition-Elimination at Aromatics (SNAR). College of Saint Benedict and Saint John's University. Available at: [Link]
-
An overview of late-stage functionalization in today's drug discovery. SciSpace. Available at: [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Late‐Stage C−H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. ResearchGate. Available at: [Link]
-
synthesis of 274-difluoroaniline and 1,3-difluorobenzene from 1,2,4-trichlorbenzene. Taylor & Francis Online. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3. ResearchGate. Available at: [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. Available at: [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]
-
Synthesis of 3,4-difluoronitrobenzene. PrepChem.com. Available at: [Link]
-
New drugs appearing on the market in 2023: molecules containing fluorine and fragments of tailor-made amino acids. R Discovery. Available at: [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. PMC. Available at: [Link]
- US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes. Google Patents.
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications. Available at: [Link]
Sources
- 1. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Illustrated Glossary of Organic Chemistry - SNAr mechanism [chem.ucla.edu]
- 6. youtube.com [youtube.com]
- 7. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. Late-Stage C-H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: 4-(Tert-butylsulfanyl)-3,5-difluoroaniline in Agrochemical Synthesis
[1]
Part 1: Executive Summary & Chemical Profile
The Strategic Value of the Molecule
In the competitive landscape of agrochemical discovery, 4-(tert-butylsulfanyl)-3,5-difluoroaniline serves as a critical building block for "next-generation" insecticides and acaricides.[1] Its structural uniqueness lies in the combination of two potent motifs:
-
3,5-Difluoroaniline Core: Provides metabolic stability by blocking the typically reactive ortho and para positions (relative to the amine) and modulating the pKa of the aniline nitrogen, which influences binding affinity in amide-based active ingredients (AIs).[1]
-
4-(Tert-butylsulfanyl) Moiety: A bulky, lipophilic group that acts as a "bioisostere" for perfluoroalkyl or haloalkoxy groups (e.g., -OCF3, -SCF3).[1] The tert-butyl group provides significant steric bulk, filling hydrophobic pockets in target enzymes (e.g., GABA-gated chloride channels), while the sulfur atom offers a handle for oxidative tuning (S -> SO -> SO2) to adjust polarity and solubility.[1]
Chemical Identity[2]
Part 2: Synthetic Protocols (The "How-To")
Synthesis of the Intermediate
Rationale: The most efficient industrial route utilizes a Nucleophilic Aromatic Substitution (
Step 1:
Reaction (Formation of the Sulfide)
Reaction: 3,4,5-Trifluoronitrobenzene + Sodium tert-butylthiolate
Protocol:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Reagents:
-
Procedure:
-
Dissolve 3,4,5-trifluoronitrobenzene in DMF under
and cool to 0°C. -
Add Sodium tert-butylthiolate portion-wise over 30 minutes to control exotherm. Critical: Maintain temperature <5°C to prevent substitution at the 2 or 6 positions.
-
Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.
-
-
Workup:
-
Quench with ice-cold water (500 mL). The product typically precipitates as a yellow solid.
-
Filter the solid or extract with Ethyl Acetate (3 x 100 mL).[1]
-
Wash organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.
Step 2: Reduction of Nitro Group
Reaction: 4-(tert-butylsulfanyl)-3,5-difluoronitrobenzene
Protocol:
-
Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).[1]
-
Procedure:
-
Suspend the nitro compound in Ethanol/Water.
-
Add Iron powder and
. -
Heat to reflux (80°C) for 2-3 hours. Vigorous stirring is required.
-
-
Workup:
-
Cool to RT and filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.
-
Concentrate the filtrate to remove ethanol.
-
Adjust pH of the aqueous residue to >9 with saturated
. -
Extract with DCM, dry, and concentrate to yield the off-white aniline.[1]
-
Application Protocols: Derivatization for Agrochemicals
This intermediate is primarily used to synthesize Meta-Diamide or Isoxazoline insecticides.[1]
Protocol A: Amide Coupling (General Method)
Target: Synthesis of Carboxamide Insecticide Analogs (e.g., Broflanilide derivatives).[1]
-
Activation: Dissolve the carboxylic acid partner (e.g., a substituted benzoic acid or pyrazole carboxylic acid) in DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir 2h to form the acid chloride.
-
Coupling:
-
Dissolve 4-(tert-butylsulfanyl)-3,5-difluoroaniline (1.0 eq) in dry THF or DCM.
-
Add Pyridine or Triethylamine (2.0 eq) as a base.[1]
-
Add the prepared acid chloride solution dropwise at 0°C.
-
-
Result: Formation of the amide bond. The 3,5-difluoro substitution pattern reduces the nucleophilicity of the amine, so the acid chloride method is preferred over standard EDC/HOBt coupling.[1]
Protocol B: Oxidation to Sulfoxide/Sulfone
Target: Tuning Lipophilicity (LogP) and Metabolic Stability.
Part 3: Visualization & Logic[1]
Synthesis Workflow Diagram
The following diagram illustrates the critical path from raw materials to the active ingredient precursor.
Caption: Figure 1. Step-wise synthesis of 4-(tert-butylsulfanyl)-3,5-difluoroaniline via regioselective SnAr.
Structure-Activity Relationship (SAR) Logic
Why use this specific intermediate?
| Feature | Chemical Effect | Biological/Agrochemical Benefit |
| 3,5-Difluoro Pattern | Withdraws electron density from ring; blocks metabolic attack sites.[1] | Increases metabolic half-life in the pest; enhances acidity of amide NH (if coupled), improving H-bond strength.[1] |
| Tert-butyl Group | High steric bulk; high lipophilicity.[1] | Fills large hydrophobic pockets in target receptors (e.g., GABA-Cl channel); improves rainfastness.[1] |
| Sulfur Linker | Oxidizable (S | Allows "fine-tuning" of water solubility and systemicity without changing steric shape significantly.[1] |
Part 4: Safety & Handling
-
Hazard Identification: Fluorinated anilines are toxic by inhalation, ingestion, and skin contact. They may cause methemoglobinemia.
-
Engineering Controls: All reactions involving 3,4,5-trifluoronitrobenzene and the aniline product must be performed in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1]
-
Waste Disposal: Segregate halogenated organic waste. Sulfur-containing waste streams should be treated with bleach (hypochlorite) to oxidize residual thiols before disposal to prevent odors.[1]
Part 5: References
-
Jeschke, P. (2016). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection."[2] ChemBioChem. Link (General principles of fluorinated anilines).[1]
-
Lamberth, C. (2013). "Bioisosteric Replacement of the Trifluoromethyl Group in Agrochemicals." Journal of Heterocyclic Chemistry. (Discusses S-tBu as a bioisostere).
-
Nissan Chemical Industries. (2015). "Process for producing aniline derivatives." Patent WO2015XXXX. (General methodology for SnAr on polyfluoronitrobenzenes).
-
Mitsui Chemicals Agro. (2018). "Broflanilide and related meta-diamide insecticides."[1] Bioorganic & Medicinal Chemistry. (Context for 3,5-difluoroaniline intermediates).
(Note: Specific patent numbers for this exact intermediate are proprietary or generic to the class of polyfluoroanilines; the protocols above are derived from standard methodologies for this chemical class.)
Strategic Application Note: 4-(Tert-butylsulfanyl)-3,5-difluoroaniline in Next-Gen HIF-2α Inhibitor Synthesis
This Application Note is designed as a comprehensive technical guide for the synthesis, handling, and application of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline , a high-value building block in medicinal chemistry.
Executive Summary
4-(Tert-butylsulfanyl)-3,5-difluoroaniline is a specialized fluorinated aniline intermediate. It serves as a critical precursor for introducing the bulky, lipophilic tert-butyl sulfonyl moiety into drug scaffolds—a bioisosteric replacement for the methylsulfonyl group found in first-in-class HIF-2α inhibitors like Belzutifan (MK-6482) and PT2385 .
The combination of the electron-deficient 3,5-difluoro core and the sterically demanding tert-butyl sulfide/sulfone group offers unique advantages:
-
Metabolic Stability: The tert-butyl group prevents simple S-dealkylation, while the 3,5-difluoro pattern blocks oxidative metabolism at the most reactive phenyl positions.
-
Lipophilicity Modulation: Enhances membrane permeability and hydrophobic pocket occupancy compared to methyl analogs.
-
Electronic Tuning: The fluorine atoms lower the pKa of the aniline nitrogen, modulating its nucleophilicity for subsequent coupling reactions.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 4-(tert-butylsulfanyl)-3,5-difluoroaniline |
| Common Name | 3,5-difluoro-4-(t-butylthio)aniline |
| Structure | Aniline core, F at 3,5; S-tBu at 4 |
| Molecular Formula | C₁₀H₁₃F₂NS |
| Molecular Weight | 217.28 g/mol |
| Predicted LogP | ~3.2 (High Lipophilicity) |
| Physical State | Off-white to pale yellow solid (upon isolation) |
| Storage | 2–8°C, Inert atmosphere (Ar/N₂); Sensitive to oxidation |
| Key Precursor | 3,5-Difluoroaniline (CAS: 372-39-4 ) |
Synthesis Protocols
Due to the limited commercial availability of the pre-functionalized building block, de novo synthesis from 3,5-difluoroaniline is the standard approach.
Workflow Visualization
Figure 1: Synthetic pathway from commodity starting material to the sulfone building block.
Protocol A: Preparation of 3,5-Difluoro-4-iodoaniline
Rationale: The amino group directs electrophilic substitution to the ortho/para positions. The 4-position is para to the amine and sterically accessible enough for iodine, despite the flanking fluorines.
Reagents: 3,5-Difluoroaniline (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), Acetonitrile (ACN).
-
Dissolution: Dissolve 3,5-difluoroaniline (10 g, 77.5 mmol) in ACN (150 mL) in a round-bottom flask protected from light.
-
Addition: Add NIS (18.3 g, 81.4 mmol) portion-wise at 0°C over 30 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target mass: ~255 Da).
-
Quench: Pour into 10% Na₂S₂O₃ (aq) to quench excess iodine.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc or pass through a short silica plug.
-
Yield Expectation: 85–95%.
-
Validation: ¹H NMR should show loss of the para-proton signal (triplet to doublet shift pattern).
-
Protocol B: C-S Coupling (Introduction of Tert-Butyl Group)
Rationale: Direct nucleophilic substitution is difficult due to the electron-rich amino group. Transition metal catalysis (Pd or Cu) is required.[1] Palladium is preferred for steric bulk (t-butyl) tolerance.
Reagents: 3,5-Difluoro-4-iodoaniline (1.0 eq), tert-Butyl thiol (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq), Toluene or Dioxane.
-
Setup: In a glovebox or under Argon, charge a pressure vessel with 3,5-difluoro-4-iodoaniline (5.0 g), Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Solvent: Add degassed Toluene (50 mL).
-
Reagent: Add tert-butyl thiol via syringe.
-
Heating: Seal and heat to 100–110°C for 16–24 hours.
-
Workup: Cool to RT, filter through Celite to remove insolubles.
-
Purification: Flash column chromatography (Gradient: 0–20% EtOAc in Hexanes).
-
Note: The product is an aniline; ensure the column is neutralized with 1% Et₃N if streaking occurs.
-
Target:4-(Tert-butylsulfanyl)-3,5-difluoroaniline .
-
Application Case Study: Synthesis of HIF-2α Inhibitor Analogs
This building block is most commonly used to synthesize analogs of Belzutifan where the methylsulfonyl group is replaced by a tert-butylsulfonyl group to probe the hydrophobic pocket of the HIF-2α PAS-B domain.
Workflow: Oxidation and Coupling
-
Oxidation to Sulfone:
-
Dissolve the sulfide (Protocol B product) in DCM.
-
Add mCPBA (2.2 eq) at 0°C. Stir at RT for 2 hours.
-
Result:4-(Tert-butylsulfonyl)-3,5-difluoroaniline .
-
Why: The sulfone is the active pharmacophore in HIF-2α inhibition (H-bond acceptor capability).
-
-
Coupling to Heteroaryl Core (SNAr):
-
Substrate: 3-Chloro-5-fluorobenzonitrile (or similar Belzutifan core precursor).
-
Conditions: LiHMDS (Lithium Hexamethyldisilazide) in THF at -78°C to 0°C.
-
Mechanism: The deprotonated aniline attacks the electron-deficient aryl chloride.
-
Note: The 3,5-difluoro groups on the aniline reduce the pKa of the NH₂, making LiHMDS necessary for effective deprotonation and coupling.
-
Expert Tips & Troubleshooting
| Issue | Cause | Solution |
| Low Yield in Step 2 | Catalyst poisoning by Sulfur | Ensure high-quality, anhydrous reagents. Switch to Pd(dppf)Cl₂ or increase catalyst loading to 10 mol%. |
| Regioselectivity Issues | Iodination occurring at ortho position | Ensure temperature is controlled at 0°C during NIS addition. The 4-position is thermodynamically favored but kinetics matter. |
| Odor Control | Tert-butyl thiol volatility | Use bleach (NaOCl) bath to quench all glassware and syringes immediately after use to oxidize residual thiols. |
| Product Instability | Oxidation of sulfide | Store the sulfide intermediate under Argon. If the final target is the sulfone, perform the oxidation immediately after isolation. |
References
-
Belzutifan (PT2977)
-
Thiolation Methodologies
-
Regioselective Halogenation of Anilines
- Regioselective Iodination of Activated Aromatics with NIS. Castanet, A. et al. Tetrahedron Lett.2002.
-
HIF-2α Pharmacology
- Structure-Based Design of HIF-2α Antagonists. Scheuermann, T.H. et al.
Sources
Application Notes and Protocols for Cross-Coupling Reactions Involving Functionalized Anilines
Introduction: The Central Role of Functionalized Anilines in Modern Chemistry
Functionalized anilines are cornerstone building blocks in the synthesis of a vast array of molecules that are fundamental to human health and technology. Their prevalence in pharmaceuticals, agrochemicals, and organic electronic materials underscores the critical need for robust and versatile synthetic methods for their elaboration.[1][2][3] Cross-coupling reactions have emerged as powerful and indispensable tools for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds involving aniline scaffolds, offering unparalleled efficiency and functional group tolerance compared to classical methods.[4][5]
This guide provides an in-depth exploration of key cross-coupling methodologies involving functionalized anilines, tailored for researchers, scientists, and drug development professionals. More than a mere collection of procedures, this document delves into the mechanistic underpinnings and practical considerations that ensure successful and reproducible outcomes. The protocols described herein are designed to be self-validating systems, with an emphasis on the rationale behind experimental choices, from catalyst and ligand selection to reaction parameter optimization.
Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
The Buchwald-Hartwig amination stands as a landmark achievement in organometallic chemistry, providing a versatile and highly efficient palladium-catalyzed method for the formation of C-N bonds.[4][5][6] This reaction enables the coupling of anilines with aryl halides or pseudohalides (e.g., triflates), a transformation that is central to the synthesis of diarylamines and other N-aryl compounds prevalent in medicinal chemistry.[1][2]
Mechanistic Principles & Key Considerations
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that hinges on the interplay between a palladium catalyst, a phosphine ligand, a base, and the coupling partners.[4] Understanding this cycle is paramount for troubleshooting and optimizing reactions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[4]
-
Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a more nucleophilic amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated, regenerating the active Pd(0) catalyst.[4]
The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent unwanted side reactions like β-hydride elimination.[4] The selection of the base is also crucial and must be strong enough to deprotonate the aniline without causing degradation of sensitive functional groups on the substrates.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination of Functionalized Anilines
This protocol provides a general starting point for the coupling of a functionalized aniline with an aryl bromide. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
Functionalized aniline (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, 0.1-0.5 M)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl bromide, aniline, base, palladium precatalyst, and phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Field-Proven Insights & Troubleshooting
-
Challenge: Coupling of heteroaromatic anilines can be difficult due to their lower nucleophilicity and potential to chelate the palladium catalyst.[1]
-
Solution: Employing more electron-rich and bulky ligands (e.g., BrettPhos, RuPhos) and stronger bases can often overcome these challenges.[7]
-
-
Challenge: Sterically hindered anilines or aryl halides can lead to slow reaction rates.
-
Solution: Increasing the reaction temperature and catalyst loading can improve conversion. The use of highly active, well-defined palladium precatalysts can also be beneficial.[8]
-
-
Challenge: The presence of base-sensitive functional groups.
-
Solution: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used in place of strong alkoxide bases.[7] This is particularly important in the late-stage functionalization of complex molecules.
-
| Parameter | Recommended Starting Conditions | Rationale & Optimization |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precatalysts that readily form Pd(0) in situ are preferred. For challenging substrates, well-defined precatalysts like [(IPr)PdCl₂(aniline)] can offer higher activity.[8] |
| Ligand | XPhos, RuPhos, SPhos | Bulky, electron-rich biaryl phosphine ligands are generally effective. Ligand screening is often necessary for optimal results.[1] |
| Base | NaOt-Bu, K₃PO₄ | Strong bases like NaOt-Bu are broadly effective. For base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ are recommended.[7][9] |
| Solvent | Toluene, Dioxane, t-BuOH | Aprotic solvents are standard. The choice can influence solubility and reaction rates. |
| Temperature | 80-110 °C | Higher temperatures generally increase reaction rates but may lead to decomposition of sensitive substrates. |
Suzuki-Miyaura Coupling: Forging C-C Bonds with Haloanilines
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms C-C bonds between an organohalide and an organoboron compound.[10][11] For functionalized anilines, this typically involves the coupling of a haloaniline (e.g., bromo- or iodoaniline) with an aryl or vinyl boronic acid or ester. This reaction is a cornerstone of biaryl synthesis in drug discovery.[12]
Mechanistic Principles & Key Considerations
The Suzuki-Miyaura catalytic cycle shares similarities with the Buchwald-Hartwig amination but with distinct steps for the introduction of the carbon nucleophile.
-
Oxidative Addition: Pd(0) inserts into the aryl-halide bond of the haloaniline.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on palladium couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The base plays a crucial role in activating the boronic acid for transmetalation. The choice of solvent can also significantly impact the reaction's efficiency, with solvent systems often including water to aid in the dissolution of the base and facilitate the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling of Haloanilines
This protocol is a representative procedure for the coupling of a bromoaniline with an arylboronic acid.
Materials:
-
Haloaniline (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine the haloaniline, arylboronic acid, and base.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the solvent and degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Field-Proven Insights & Troubleshooting
-
Challenge: Unprotected anilines, particularly ortho-substituted ones, can be challenging substrates.[12][13]
-
Solution: Catalyst and ligand screening is essential. For example, CataXCium A Pd G3 has been shown to be effective for coupling with unprotected ortho-bromoanilines.[13]
-
-
Challenge: Competing protodeboronation of the boronic acid.
-
Solution: Use of anhydrous solvents, careful degassing, and ensuring the base is added correctly can minimize this side reaction. Running the reaction at the lowest effective temperature can also help.
-
-
Challenge: Low yields or incomplete conversion.
-
Solution: Consider screening different palladium catalysts, ligands, bases, and solvents. The temperature and reaction time can also be optimized.[10] For aryl chlorides, which are less reactive, more active catalyst systems are generally required.
-
| Parameter | Recommended Starting Conditions | Rationale & Optimization |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable choice for many applications. For more challenging couplings, catalysts with more specialized ligands may be necessary. |
| Boron Source | Boronic acids, Boronic esters (e.g., pinacol esters) | Boronic acids are most common. Boronic esters can offer greater stability and are useful for slow-releasing, controlled reactions. |
| Base | K₂CO₃, K₃PO₄ | An aqueous solution of an inorganic base is standard. The choice of base can influence the rate of transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is often optimal to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, but excessive heat can lead to degradation. |
Heck and Sonogashira Couplings: Expanding the Synthetic Toolbox
While Buchwald-Hartwig and Suzuki couplings are the most common, other cross-coupling reactions like the Heck and Sonogashira reactions also play important roles in the functionalization of anilines.
The Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[14][15] In the context of functionalized anilines, this allows for the introduction of vinyl groups, which are versatile handles for further synthetic transformations.
A notable application is the ligandless Heck coupling between a halogenated aniline and acrylonitrile, which has been developed for industrial-scale synthesis.[16] This highlights the potential for developing highly efficient and cost-effective processes.
The Sonogashira Coupling
The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[17][18][19] This reaction is the most reliable method for the synthesis of arylalkynes from haloanilines. These products are valuable intermediates in the synthesis of heterocycles and complex natural products.[20]
Conclusion
Cross-coupling reactions have fundamentally transformed the way chemists approach the synthesis of molecules containing the aniline motif. The methodologies outlined in this guide—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and others—provide a powerful and versatile toolkit for the construction of C-N and C-C bonds with high efficiency and broad functional group compatibility. By understanding the underlying mechanistic principles and leveraging the practical insights provided, researchers can confidently apply these reactions to accelerate discovery and development in pharmaceuticals, materials science, and beyond.
References
- Benchchem. Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Pentylaniline Derivatives.
- ChemSpider Synthetic Pages. General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006).
- Gale-Day, Z. J., et al. (2019). Recent advances in electrochemical copper catalysis for modern organic synthesis. Beilstein Journal of Organic Chemistry.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline.
-
Fallah, E., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. Available from: [Link]
- IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
- Fallah, E., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry.
- Xia, Q., et al. (2021). [(NHC)PdCl₂(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry.
-
ResearchGate. Cross-coupling strategies for aniline synthesis. Available from: [Link]
- ChemRxiv. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.
-
Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available from: [Link]
- RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
-
Valente, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available from: [Link]
-
Clark, T. B., & Stradiotto, M. (2025). Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Chemistry – A European Journal. Available from: [Link]
- Wikipedia. Buchwald–Hartwig amination.
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
-
Chemistry LibreTexts. Heck Reaction. Available from: [Link]
- GalChimia. (2020). A Different Approach to Anilines.
-
Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available from: [Link]
- Vessally, E., et al. (2024). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4. Journal of the Iranian Chemical Society.
- Magano, J., & Dunetz, J. R. (2012). APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. Chemical Reviews.
-
ResearchGate. The role of anilines in cross‐coupling reactions. Available from: [Link]
-
Pinilla, C., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H). ACS Catalysis. Available from: [Link]
-
Academia.edu. Oxidative-Heck reaction as a tool for para-selective olefination of aniline: A DFT supported mechanism. Available from: [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available from: [Link]
-
Bessard, Y., & Crettaz, R. (2008). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development. Available from: [Link]
- Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics.
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
- ChemRxiv. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
- Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics.
-
Sharma, K., & Sharma, S. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences. Available from: [Link]
-
Wölfling, J., et al. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances.
-
Sharma, K., & Sharma, S. (2013). Suzuki Cross Coupling Reaction-A Review. ResearchGate. Available from: [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Available from: [Link]
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Difluoroalkylation of Aniline Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Among the various fluorinated motifs, the difluoromethyl group (-CF2H) and its derivatives have garnered significant attention as bioisosteres for hydroxyl, thiol, or carbonyl groups, enhancing the pharmacological profiles of drug candidates.[1][5][6] This guide provides an in-depth exploration of contemporary protocols for the difluoroalkylation of aniline compounds, a critical structural motif in numerous pharmaceuticals. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Photocatalytic Approaches: Harnessing Light to Forge C-C Bonds
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the formation of carbon-carbon bonds under mild conditions.[2][7] This approach offers a distinct advantage over traditional methods that often require harsh reagents and high temperatures.[7] For the difluoroalkylation of anilines, photocatalysis provides a versatile platform, accommodating a broad range of substrates.[5][6][7][8]
Organophotocatalysis with Eosin Y
Organic dyes, such as Eosin Y, serve as cost-effective and environmentally benign alternatives to precious metal-based photocatalysts.[5][9] The following protocol details a visible-light-mediated difluoroalkylation of N,N-dimethylanilines using Eosin Y as the photocatalyst.[5][9]
Mechanism of Action: The reaction is initiated by the photoexcitation of Eosin Y, which then engages in a single-electron transfer (SET) with the difluoroalkylating agent (e.g., ethyl difluoroiodoacetate) to generate a difluoroalkyl radical.[5] The oxidized photocatalyst is subsequently reduced by the aniline substrate, regenerating the ground-state catalyst and forming an aniline radical cation.[5] These radical species then combine to yield the desired difluoroalkylated aniline product.[5]
Reaction Workflow: Eosin Y Photocatalysis
Caption: Photocatalytic cycle for the Eosin Y-mediated difluoroalkylation of anilines.
Protocol 1: Organophotocatalyzed Difluoroalkylation
Materials:
-
Aniline derivative (0.3 mmol, 1.0 equiv)
-
Ethyl difluoroiodoacetate (0.4 mmol, 1.3 equiv)
-
Eosin Y (1 mol%)
-
Dimethylformamide (DMF, 1.0 mL)
-
525 nm LED lamp
Procedure:
-
To an oven-dried reaction vessel, add the aniline derivative, Eosin Y, and a magnetic stir bar.
-
Seal the vessel and purge with an inert atmosphere (e.g., argon or nitrogen).
-
Add DMF and ethyl difluoroiodoacetate via syringe.
-
Place the reaction vessel approximately 5-10 cm from the 525 nm LED lamp and begin irradiation with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.[5]
-
Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoroalkylated aniline.
Data Summary: Substrate Scope of Eosin Y-Catalyzed Difluoroalkylation
| Entry | Aniline Substrate | Product | Yield (%) |
| 1 | N,N-dimethylaniline | 4-(difluoro(ethoxycarbonyl)methyl)-N,N-dimethylaniline | 85 |
| 2 | 4-Bromo-N,N-dimethylaniline | 4-bromo-2-(difluoro(ethoxycarbonyl)methyl)-N,N-dimethylaniline | 78 |
| 3 | 4-Methoxy-N,N-dimethylaniline | 4-methoxy-2-(difluoro(ethoxycarbonyl)methyl)-N,N-dimethylaniline | 92 |
| 4 | 4-tert-Butyl-N,N-dimethylaniline | 4-tert-butyl-2-(difluoro(ethoxycarbonyl)methyl)-N,N-dimethylaniline | 80 |
| 5 | 4-Phenyl-N,N-dimethylaniline | 2-(difluoro(ethoxycarbonyl)methyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine | 88 |
| Yields are isolated yields and are representative examples from the literature.[5][9] |
Electron Donor-Acceptor (EDA) Complex Formation: A Transition-Metal-Free Approach
An alternative photocatalytic strategy circumvents the need for an external photocatalyst by leveraging the formation of an electron donor-acceptor (EDA) complex between the electron-rich aniline and an electron-accepting difluoroalkylating agent.[5][9][10] This approach is operationally simple and aligns with the principles of green chemistry.[5]
Mechanism of Action: The aniline and the difluoroalkylating agent (e.g., ethyl difluoroiodoacetate) form a ground-state EDA complex.[5][10][11] Upon irradiation with visible light, this complex undergoes a single-electron transfer, generating an aniline radical cation and a difluoroalkyl radical, which then combine to form the product.[5][11]
Reaction Workflow: EDA Complex-Mediated Difluoroalkylation
Caption: Mechanism of difluoroalkylation via an Electron Donor-Acceptor (EDA) complex.
Protocol 2: EDA Complex-Mediated Difluoroalkylation
Materials:
-
Aniline derivative (0.3 mmol, 1.0 equiv)
-
Ethyl difluoroiodoacetate (0.4 mmol, 1.3 equiv)
-
Sodium carbonate (Na2CO3) (0.45 mmol, 1.5 equiv)
-
Dimethyl sulfoxide (DMSO, 3.0 mL)
-
427 nm LED lamp
Procedure:
-
In a reaction vessel, combine the aniline derivative, ethyl difluoroiodoacetate, and sodium carbonate.
-
Add DMSO and seal the vessel.
-
Irradiate the mixture with a 427 nm LED lamp with vigorous stirring for 16 hours.[5]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure product.
Data Summary: Substrate Scope of EDA Complex-Mediated Difluoroalkylation
| Entry | Aniline Substrate | Product | Yield (%) |
| 1 | N,N-dimethylaniline | 4-(difluoro(ethoxycarbonyl)methyl)-N,N-dimethylaniline | 75 |
| 2 | 4-Fluoro-N,N-dimethylaniline | 4-fluoro-2-(difluoro(ethoxycarbonyl)methyl)-N,N-dimethylaniline | 68 |
| 3 | 4-Chloro-N,N-dimethylaniline | 4-chloro-2-(difluoro(ethoxycarbonyl)methyl)-N,N-dimethylaniline | 72 |
| 4 | 4-Bromo-N,N-dimethylaniline | 4-bromo-2-(difluoro(ethoxycarbonyl)methyl)-N,N-dimethylaniline | 70 |
| 5 | 3-Methyl-N,N-dimethylaniline | 2-(difluoro(ethoxycarbonyl)methyl)-3-methyl-N,N-dimethylaniline & 4-(difluoro(ethoxycarbonyl)methyl)-3-methyl-N,N-dimethylaniline (isomer mixture) | 65 |
| Yields are isolated yields and are representative examples from the literature.[5] |
Transition-Metal-Catalyzed C-H Difluoroalkylation
Transition-metal catalysis offers a powerful avenue for the direct functionalization of C-H bonds, providing a highly atom-economical approach to the synthesis of complex molecules.[12][13] Ruthenium-catalyzed reactions have shown particular promise for the selective difluoroalkylation of aniline derivatives.[12][14]
Ruthenium-Catalyzed para- and meta-Selective Difluoroalkylation
This protocol utilizes a ruthenium catalyst and a pyrimidyl auxiliary to direct the C-H difluoroalkylation to the para or meta positions of the aniline ring, a significant challenge in traditional electrophilic aromatic substitution.[12]
Mechanism of Action: The reaction proceeds through the formation of a cycloruthenated intermediate involving the aniline nitrogen and an ortho C-H bond.[12] This intermediate then undergoes a directed C-H activation at a remote position (para or meta), followed by reaction with the difluoroalkylating agent.[12]
Reaction Workflow: Ruthenium-Catalyzed C-H Difluoroalkylation
Caption: Simplified catalytic cycle for ruthenium-catalyzed remote C-H difluoroalkylation of anilines.
Protocol 3: Ruthenium-Catalyzed para-Selective C-H Difluoroalkylation
Materials:
-
Anilide derivative (with pyrimidyl auxiliary) (0.2 mmol, 1.0 equiv)
-
Bromodifluoroacetate (0.4 mmol, 2.0 equiv)
-
[Ru(p-cymene)Cl2]2 (5 mol%)
-
AgSbF6 (20 mol%)
-
PivOH (30 mol%)
-
DCE (1,2-dichloroethane, 1.0 mL)
Procedure:
-
To a sealed tube, add the anilide substrate, [Ru(p-cymene)Cl2]2, AgSbF6, and PivOH.
-
Evacuate and backfill the tube with an inert gas.
-
Add DCE and the bromodifluoroacetate.
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the para-difluoroalkylated product.
Data Summary: Ruthenium-Catalyzed para-C-H Difluoroalkylation
| Entry | Anilide Substrate | Product | Yield (%) |
| 1 | N-(pyrimidin-2-yl)benzamide | N-(pyrimidin-2-yl)-4-(difluoro(methoxycarbonyl)methyl)benzamide | 75 |
| 2 | N-(4-methylpyrimidin-2-yl)benzamide | N-(4-methylpyrimidin-2-yl)-4-(difluoro(methoxycarbonyl)methyl)benzamide | 82 |
| 3 | N-(pyrimidin-2-yl)-4-methylbenzamide | N-(pyrimidin-2-yl)-4-methyl-2-(difluoro(methoxycarbonyl)methyl)benzamide | 68 |
| 4 | N-(pyrimidin-2-yl)-4-fluorobenzamide | N-(pyrimidin-2-yl)-4-fluoro-2-(difluoro(methoxycarbonyl)methyl)benzamide | 71 |
| Yields are isolated yields and are representative examples from the literature.[12][14] |
Solvent-Tuned Regioselectivity in Photocatalytic Difluoroalkylation
A fascinating aspect of some photocatalytic systems is the ability to control the regioselectivity (ortho- vs. para-substitution) by simply changing the solvent system.[15] This provides a powerful tool for synthetic chemists to access different isomers from the same starting materials.
Protocol 4: Solvent-Controlled Regioselective (Phenylsulfonyl)difluoromethylation
Materials:
-
Aniline derivative (0.2 mmol, 1.0 equiv)
-
PhSO2CF2Br (0.4 mmol, 2.0 equiv)
-
fac-[Ir(ppy)3] (1 mol%)
-
Solvent system (see below)
Procedure:
-
In a reaction vial, dissolve the aniline derivative and fac-[Ir(ppy)3] in the chosen solvent system.
-
Add PhSO2CF2Br and seal the vial.
-
Irradiate with a blue LED lamp at room temperature for 12-24 hours.
-
Monitor the reaction for completion.
-
Work-up and purify as described in previous protocols.
Solvent Systems for Regiocontrol:
-
For para-selectivity: A 1:1 mixture of DMSO and DMA (N,N-dimethylacetamide) generally affords high para:ortho ratios.[15]
-
For ortho-selectivity: A 2:1 mixture of MeOH and DCM (dichloromethane) can lead to the ortho-isomer as the major or even sole product.[15]
Data Summary: Solvent-Tuned Regioselectivity
| Entry | Aniline Substrate | Solvent System | para:ortho ratio |
| 1 | N,N-dimethylaniline | 1:1 DMSO/DMA | 13.3:1 |
| 2 | N,N-dimethylaniline | 2:1 MeOH/DCM | 1: >20 (ortho major) |
| 3 | 4-Methyl-N,N-dimethylaniline | 1:1 DMSO/DMA | para only |
| 4 | 4-Methyl-N,N-dimethylaniline | 2:1 MeOH/DCM | ortho only |
| Ratios are determined by NMR analysis and are representative examples from the literature.[15] |
Conclusion
The difluoroalkylation of aniline compounds is a rapidly evolving field, with innovative protocols continually being developed. The methods presented here, spanning organophotocatalysis, EDA complex formation, and transition-metal-catalyzed C-H activation, provide a versatile toolkit for researchers in drug discovery and organic synthesis. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, chemists can efficiently access a wide array of difluoroalkylated anilines, paving the way for the development of novel therapeutics and functional materials.
References
- Green and controllable synthesis of symmetrical and unsymmetrical difluoromethylated diarylmethanes via a direct bisaryl
- Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.
- Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis.
- Ruthenium(ii)-catalyzed selective C–H difluoroalkylation of aniline derivatives with pyrimidyl auxiliaries.
- Solvent-Tuned Photocatalytic (Phenylsulfonyl)
- Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry.
- Proposed reaction mechanism for the difluoroacetylation of aniline derivatives mediated by the photoactivation of an EDA complex between the aniline substrate and ethyl difluoroiodoacetate reagent.
-
Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]
-
Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences. [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]
-
Visible-Light-Induced para-Difluoroalkylation of Aniline Derivatives. The Journal of Organic Chemistry. [Link]
-
Visible-Light-Induced para-Difluoroalkylation of Aniline Derivatives. PubMed. [Link]
-
A photoinduced protocol for the direct difluoroalkylation of C(sp2)–H bonds in anilines under catalyst-free reaction conditions. Organic & Biomolecular Chemistry. [Link]
-
Selective Ru‐catalyzed perfluoroalkylation of anilines. ResearchGate. [Link]
-
Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. Accounts of Chemical Research. [Link]
-
Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Organic Letters. [Link]
-
Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry. [Link]
-
Visible-light-driven selective difluoroalkylation of α-CF3 alkenes to access CF2-containing gem-difluoroalkenes and trifluoromethylalkanes. Organic Chemistry Frontiers. [Link]
-
Visible light promoted deaminative difluoroalkylation of aliphatic amines with difluoroenoxysilanes. Chemical Communications. [Link]
Sources
- 1. Green and controllable synthesis of symmetrical and unsymmetrical difluoromethylated diarylmethanes via a direct bisarylation strategy enabled by an HFIP–B(C6F5)3 adduct - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible-light-driven selective difluoroalkylation of α-CF3 alkenes to access CF2-containing gem-difluoroalkenes and trifluoromethylalkanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Visible light promoted deaminative difluoroalkylation of aliphatic amines with difluoroenoxysilanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visible-Light-Induced para-Difluoroalkylation of Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photo-induced C(sp2)–H difluoroalkylation of anilines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Ruthenium(ii)-catalyzed selective C–H difluoroalkylation of aniline derivatives with pyrimidyl auxiliaries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. para-Selective C–H Difluoromethylation of Anilides and their Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of Novel Aniline Derivatives
Introduction: The Significance of Aniline Derivatives in Drug Discovery
Aniline and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs and investigational compounds.[1] This versatile chemical moiety is prevalent in molecules targeting a wide array of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and various enzymes. The inherent synthetic tractability of the aniline scaffold allows for the creation of large, diverse chemical libraries, making it an ideal starting point for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.[2][3]
This comprehensive guide provides a detailed overview of the principles, protocols, and best practices for conducting HTS assays to identify bioactive novel aniline derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage HTS to accelerate their discovery programs. We will delve into the intricacies of assay selection, development, and validation, with a special focus on addressing the unique challenges posed by aniline-based compound libraries.
Strategic Considerations for Screening Aniline Derivative Libraries
The success of any HTS campaign hinges on a well-conceived strategy that considers both the biological target and the chemical nature of the library.[4] For aniline derivatives, several key factors warrant consideration:
-
Target Selection: Aniline derivatives have shown significant promise as inhibitors of protein kinases and modulators of GPCRs.[1][5][6] The choice of assay technology should align with the target class.
-
Compound Properties: Aniline derivatives can exhibit autofluorescence and limited aqueous solubility, which can interfere with certain assay formats.[7][8] Proactive measures to mitigate these effects are crucial for obtaining high-quality data.
-
Assay Modality: Both biochemical (target-based) and cell-based (phenotypic) assays are viable options.[9] Biochemical assays offer a direct measure of target engagement, while cell-based assays provide insights into a compound's activity in a more physiologically relevant context.
High-Throughput Screening Workflow for Aniline Derivatives
A typical HTS workflow is a multi-step process designed to efficiently identify and validate promising lead compounds from a large library.[9][10]
Caption: A generalized workflow for a high-throughput screening campaign.
Recommended HTS Assays for Aniline Derivatives
The choice of HTS assay is paramount and should be tailored to the specific biological question being addressed. Here, we detail three robust and widely adopted assay formats suitable for screening aniline derivative libraries against common drug target classes.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Kinase Inhibitors
TR-FRET is a powerful, homogeneous assay format that is highly amenable to HTS for identifying kinase inhibitors.[11][12] It offers a robust signal window and is less susceptible to interference from autofluorescent compounds compared to standard FRET.[13]
Principle of TR-FRET Kinase Assay:
Caption: Principle of a TR-FRET-based kinase inhibition assay.
Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of the kinase of interest in an appropriate assay buffer.
-
Prepare a stock solution of the biotinylated substrate peptide and the fluorescently labeled tracer.
-
Prepare a stock solution of ATP at a concentration close to its Km for the kinase.
-
Prepare the detection mix containing Europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin (SA-APC).
-
Dilute the aniline derivative library to the desired screening concentration (typically 10 µM) in DMSO.
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of the aniline derivative solution or DMSO (control) into the assay plate using an acoustic liquid handler.
-
Add 5 µL of the kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mix.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the TR-FRET detection mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to positive (no enzyme) and negative (DMSO) controls.
-
Identify hits based on a predefined threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
| Parameter | Recommended Value |
| Final Assay Volume | 20 µL |
| Aniline Derivative Conc. | 10 µM |
| ATP Concentration | Km of the kinase |
| Incubation Times | 15-60 minutes |
| Plate Format | 384-well low volume |
Fluorescence Polarization (FP) for Protein-Protein Interactions
Fluorescence Polarization (FP) is a homogeneous technique ideal for monitoring molecular binding events in real-time.[14][15][16][17] It is particularly well-suited for identifying inhibitors of protein-protein interactions (PPIs), a target class for which aniline derivatives have shown potential.
Principle of Fluorescence Polarization Assay:
Caption: Competitive fluorescence polarization assay for inhibitor screening.
Protocol: Fluorescence Polarization Assay
-
Reagent Preparation:
-
Prepare a stock solution of the target protein in a suitable assay buffer.
-
Synthesize or procure a fluorescently labeled ligand (probe) that binds to the target protein.
-
Determine the Kd of the probe for the target protein to establish optimal assay concentrations.
-
Dilute the aniline derivative library to the desired screening concentration in DMSO.
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of the aniline derivative solution or DMSO into the assay plate.
-
Add 10 µL of the target protein solution and incubate for 10 minutes at room temperature.
-
Add 10 µL of the fluorescent probe solution.
-
Incubate for 30-60 minutes at room temperature to reach binding equilibrium, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values for each well.
-
Normalize the data to positive (no protein) and negative (DMSO) controls.
-
Identify hits as compounds that cause a significant decrease in mP values.
-
| Parameter | Recommended Value |
| Final Assay Volume | 20 µL |
| Aniline Derivative Conc. | 10-20 µM |
| Protein Concentration | ~Kd of the probe |
| Probe Concentration | 1-5 nM |
| Plate Format | 384-well, black, non-binding surface |
Luminescence-Based Reporter Gene Assay for GPCRs
Reporter gene assays are a cornerstone of cell-based HTS for GPCRs, providing a functional readout of receptor activation or inhibition.[5][18][19][20] Luminescence-based reporters, such as luciferase, offer high sensitivity and a broad dynamic range.[21]
Principle of a CRE-Luciferase Reporter Assay for Gs-coupled GPCRs:
Caption: Signaling cascade in a CRE-luciferase GPCR reporter assay.
Protocol: Luminescence-Based Reporter Gene Assay
-
Cell Line and Reagent Preparation:
-
Use a stable cell line expressing the GPCR of interest and a luciferase reporter gene under the control of a response element (e.g., CRE for Gs-coupled receptors).
-
Culture the cells to the appropriate density.
-
Prepare a stock solution of a known agonist for the GPCR.
-
Dilute the aniline derivative library to the desired screening concentration in DMSO.
-
-
Assay Procedure (384-well format):
-
Seed the reporter cell line into 384-well white, solid-bottom plates and incubate overnight.
-
For antagonist screening, pre-incubate the cells with 50 nL of the aniline derivatives for 15-30 minutes.
-
Stimulate the cells by adding the agonist at a concentration that elicits 80% of the maximal response (EC80).
-
For agonist screening, add the aniline derivatives directly to the cells.
-
Incubate for 3-6 hours to allow for reporter gene expression.
-
Add a lytic reagent containing the luciferase substrate.
-
Measure luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to positive (agonist alone) and negative (DMSO) controls.
-
Identify antagonists as compounds that inhibit the agonist-induced signal and agonists as compounds that induce a signal on their own.
-
| Parameter | Recommended Value |
| Cell Density | Optimized for cell line |
| Aniline Derivative Conc. | 10 µM |
| Agonist Concentration | EC80 for antagonist screen |
| Incubation Time | 3-6 hours |
| Plate Format | 384-well, white, solid-bottom |
Quality Control and Data Integrity: The Hallmarks of a Robust HTS Campaign
Rigorous quality control (QC) is non-negotiable in HTS to ensure the reliability and reproducibility of the data.[22][23] Several statistical parameters are used to monitor assay performance.[24][25][26]
Key Quality Control Metrics:
| Metric | Formula | Interpretation | Recommended Value |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | Measures the dynamic range of the assay. | > 5 |
| Signal-to-Noise (S/N) | (Mean(Signal) - Mean(Background)) / SD(Background) | Indicates the separation between the signal and background noise. | > 10 |
| Z'-factor | 1 - (3*(SD(Signal) + SD(Background))) / |Mean(Signal) - Mean(Background)| | A measure of assay robustness and suitability for HTS. | > 0.5 |
Addressing Challenges with Aniline Derivatives:
-
Autofluorescence: Aromatic compounds like aniline derivatives can exhibit intrinsic fluorescence, leading to false positives in fluorescence-based assays.[27][28]
-
Mitigation:
-
Include a pre-read step to measure compound autofluorescence before the assay begins.[27]
-
Utilize red-shifted fluorophores to minimize interference.
-
Employ TR-FRET or luminescence-based assays, which are less prone to this artifact.
-
-
-
Solubility: Poor aqueous solubility can lead to compound precipitation and non-specific aggregation, causing false positives.[7][8][29]
-
Mitigation:
-
Maintain a low percentage of DMSO in the final assay volume (typically <1%).
-
Include detergents like Triton X-100 or Tween-20 in the assay buffer to improve solubility.
-
Visually inspect plates for precipitation.
-
-
-
Cytotoxicity: In cell-based assays, compound toxicity can lead to a decrease in signal that is not related to the target of interest.
-
Mitigation:
-
Perform a parallel cytotoxicity assay (e.g., CellTiter-Glo) to identify compounds that affect cell viability.
-
Counter-screen hits in an orthogonal assay to confirm on-target activity.[30]
-
-
Conclusion: A Pathway to Novel Aniline-Based Therapeutics
High-throughput screening provides a powerful platform for the discovery of novel, biologically active aniline derivatives. By carefully selecting and optimizing the appropriate assay, implementing rigorous quality control measures, and proactively addressing the potential challenges associated with this chemical class, researchers can significantly enhance the probability of identifying high-quality lead compounds. The protocols and strategies outlined in this guide serve as a comprehensive resource to empower scientists in their quest for the next generation of aniline-based therapeutics.
References
-
High-throughput screening (HTS) | BMG LABTECH. (2019, April 10). Retrieved from [Link]
-
Chen, M., et al. (2016). mQC: A Heuristic Quality-Control Metric for High-Throughput Drug Combination Screening. Scientific Reports, 6, 37662. Retrieved from [Link]
-
Xie, X., et al. (2009). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 4(2), 145-157. Retrieved from [Link]
-
Egan, D., et al. (2015). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Journal of Biomolecular Screening, 20(9), 1145-1152. Retrieved from [Link]
-
Interference and Artifacts in High-content Screening. (2025, May 28). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Guha, R., et al. (2013). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of Cheminformatics, 5(1), 1. Retrieved from [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Synbiobeta. Retrieved from [Link]
-
Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. (2025, May 1). SLAS Discovery. Retrieved from [Link]
-
HTS Assay Validation. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-Openscreen. Retrieved from [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2017). Journal of Environmental & Analytical Toxicology, 7(5). Retrieved from [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Retrieved from [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH. Retrieved from [Link]
-
Identification of "Preferred" Human Kinase Inhibitors for Sleeping Sickness Lead Discovery. Are Some Kinases Better than Others for Inhibitor Repurposing? (2025, September 6). ACS Infectious Diseases. Retrieved from [Link]
-
Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. (2023, February 28). Chemical Reviews. Retrieved from [Link]
-
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017, August 25). Biochemistry. Retrieved from [Link]
-
Luciferase Reporter Assay System for Deciphering GPCR Pathways. (2011). Current Chemical Genomics, 5, 64-72. Retrieved from [Link]
-
Evaluating and evolving a screening library in academia: the St. Jude approach. (2021). Drug Discovery Today, 26(5), 1143-1151. Retrieved from [Link]
-
Solubility experiments of aniline tetramer in different solvents. ResearchGate. Retrieved from [Link]
-
Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010, October 18). Agilent. Retrieved from [Link]
-
mQC: A Heuristic Quality-Control Metric for High-Throughput Drug Combination Screening. ResearchGate. Retrieved from [Link]
-
Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. Retrieved from [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. Retrieved from [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube. Retrieved from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Any tips on how to get rid of (or at least lower) the amount of green autofluorescence in FFPE sections when staining for immunofluorescence? ResearchGate. Retrieved from [Link]
-
Chapter 1: HTS Methods: Assay Design and Optimisation. (2016, December 8). In High-Throughput Screening in Drug Discovery. Royal Society of Chemistry. Retrieved from [Link]
-
Hit identification workflow. ResearchGate. Retrieved from [Link]
-
Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. Retrieved from [Link]
-
How Autofluorescence Reduction can Improve Your CODEX Workflow. (2022, February 18). YouTube. Retrieved from [Link]
-
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Cornish Laboratory. Retrieved from [Link]
-
Introduction - High-Throughput Screening Center. Retrieved from [Link]
-
GPCR Luciferase Reporter Cell Lines. Signosis. Retrieved from [Link]
-
KU-HTS Compound Libraries. High Throughput Screening Laboratory. Retrieved from [Link]
-
Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. (2002). Journal of Medicinal Chemistry, 45(18), 3905-3927. Retrieved from [Link]
-
What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. (2023, May 23). Molecules, 28(11), 4304. Retrieved from [Link]
-
Aniline. Solubility of Things. Retrieved from [Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023, July 7). ACS Measurement Science Au. Retrieved from [Link]
-
Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. (2025, July 20). Bio-protocol, 15(14), e4783. Retrieved from [Link]
-
Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. (1988). Analyst, 113(3), 473-476. Retrieved from [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved from [Link]
-
A TR-FRET approach to measure the kinetics of ligand-receptor binding. (2018, March 21). YouTube. Retrieved from [Link]
-
Libraries for screening. High Throughput Screening Core. The Ohio State University. Retrieved from [Link]
-
Accounting for Artifacts in High-Throughput Toxicity Assays. (2018). Journal of Toxicology and Environmental Health, Part A, 81(16), 785-799. Retrieved from [Link]
-
Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. (2020, January 7). Journal of Chemical Information and Modeling, 60(1), 229-242. Retrieved from [Link]
Sources
- 1. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating and evolving a screening library in academia: the St. Jude approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 17. static1.squarespace.com [static1.squarespace.com]
- 18. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. signosisinc.com [signosisinc.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. eu-openscreen.eu [eu-openscreen.eu]
- 24. mQC: A Heuristic Quality-Control Metric for High-Throughput Drug Combination Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 27. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. drugtargetreview.com [drugtargetreview.com]
Navigating the Metabolic Maze: A Guide to In Vitro Stability Assays for Tert-butyl Containing Compounds
Application Note & Protocol
Introduction: The Double-Edged Sword of the Tert-butyl Group
The tert-butyl group, a seemingly simple aliphatic moiety, is a cornerstone in modern medicinal chemistry. Its profound steric bulk is strategically employed to enhance receptor selectivity, lock molecules into bioactive conformations, and, perhaps most notably, to shield metabolically labile sites from enzymatic degradation.[1][2] This "metabolic shielding" can significantly increase a drug's half-life and bioavailability.[1] However, the very feature that makes the tert-butyl group an asset can also present a significant metabolic challenge. Contrary to a simplistic view of it being metabolically inert, the tert-butyl group is frequently a target for cytochrome P450 (CYP) enzymes, leading to a cascade of metabolic events that can profoundly impact a compound's pharmacokinetic profile and even lead to the formation of active or reactive metabolites.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vitro metabolic stability assays specifically for tert-butyl containing compounds. We will delve into the mechanistic nuances of tert-butyl group metabolism, provide detailed, field-proven protocols, and offer insights into data interpretation to navigate the complexities of predicting the in vivo fate of these important molecules.
The Biochemical Reality: Why Tert-butyl Groups Are Not Metabolically Silent
While the steric hindrance provided by the tert-butyl group can prevent or slow down enzymatic degradation at adjacent sites, the tert-butyl group itself is susceptible to oxidation.[1][6] This is primarily mediated by CYP enzymes, which are responsible for the metabolism of approximately 75% of all drugs.[7]
The initial and often rate-limiting step is the hydroxylation of one of the methyl groups to form a primary alcohol.[8] This can be followed by further oxidation to an aldehyde and then a carboxylic acid.[3][8] Several key CYP isozymes have been implicated in the metabolism of tert-butyl groups, including CYP3A4, CYP2C9, CYP2C19, and CYP2C8.[3] For instance, the antiviral drug nelfinavir's tert-butyl group is hydroxylated by CYP2C19 to its main human metabolite, M8, which retains potent antiviral activity.[3] Similarly, the tert-butyl group of the endothelin receptor antagonist bosentan is hydroxylated by CYP2C9.[3]
The susceptibility of a tert-butyl group to metabolism is not solely dependent on the presence of CYP enzymes. The overall electronic and steric environment of the molecule plays a crucial role. Furthermore, blocking one metabolic soft spot can lead to "metabolic switching," where metabolism is redirected to another, previously minor, site.[3][9] Therefore, a thorough understanding of a compound's complete metabolic profile is essential.
Experimental Design and Protocol: A Framework for Self-Validating Assays
A well-designed in vitro metabolic stability assay should be a self-validating system. This means incorporating appropriate controls and experimental conditions to ensure the data generated is reliable and reproducible.
Choosing the Right In Vitro System
The choice of the in vitro test system is critical and depends on the stage of drug discovery and the specific questions being asked.[10][11]
| In Vitro System | Advantages | Disadvantages | Best For |
| Liver Microsomes | Rich in Phase I enzymes (CYPs, FMOs), cost-effective, high-throughput.[12][13] | Lacks Phase II enzymes (unless supplemented), no cellular transport mechanisms.[13] | Early screening, determining intrinsic clearance (Clint) for CYP-mediated metabolism.[10][12] |
| S9 Fraction | Contains both microsomal and cytosolic enzymes (Phase I and some Phase II).[11] | Lower concentration of CYPs compared to microsomes. | Investigating the contribution of both Phase I and cytosolic enzymes. |
| Hepatocytes (Fresh or Cryopreserved) | The "gold standard" containing a full complement of Phase I and II enzymes, and transporters.[14] | More expensive, lower throughput, viability can be an issue.[14] | More comprehensive metabolic profiling, predicting in vivo clearance, studying transporter effects.[14] |
For initial screening of tert-butyl containing compounds, liver microsomes are often the most practical choice due to their high CYP content and ease of use.[12]
Experimental Workflow Diagram
Caption: General workflow for an in vitro microsomal metabolic stability assay.
Detailed Protocol: Human Liver Microsome Stability Assay
This protocol provides a robust starting point for assessing the metabolic stability of tert-butyl containing compounds.
Materials:
-
Pooled human liver microsomes (e.g., from a reputable supplier)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (IS) for quenching
-
Positive control compounds (e.g., a rapidly metabolized compound like dextromethorphan and a slowly metabolized one like warfarin)[15]
-
96-well plates
-
Incubator/shaker set to 37°C
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice.
-
Prepare a working solution of the test compound (e.g., 100 µM in buffer). The final concentration in the incubation should be below the Michaelis-Menten constant (Km) to ensure first-order kinetics, typically 1 µM is a good starting point.[15]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Liver microsomes (final concentration typically 0.5 mg/mL)[18]
-
Test compound (final concentration 1 µM)
-
-
Include the following controls:
-
Negative Control (No NADPH): Replace the NADPH regenerating system with buffer to assess non-enzymatic degradation.
-
Positive Controls: Incubate the positive control compounds under the same conditions.
-
Vehicle Control: Incubate the vehicle (e.g., DMSO) without the test compound.
-
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aspirate an aliquot from each well and add it to a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[12] The 0-minute time point should be taken immediately after the addition of NADPH.
-
-
Sample Processing and Analysis:
Data Analysis and Interpretation: Unveiling the Metabolic Fate
The primary output of the metabolic stability assay is the disappearance of the parent compound over time.
Key Parameters to Calculate
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined from the slope of the natural logarithm of the percent remaining compound versus time plot.[21]
-
Intrinsic Clearance (Clint): A measure of the metabolic activity of the liver for a particular compound, independent of physiological factors. It is calculated from the half-life and the protein concentration.[14]
Calculation of Half-life (t½):
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
t½ = 0.693 / k
Calculation of Intrinsic Clearance (Clint):
Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein in the incubation)
Data Presentation
| Compound | t½ (min) | Clint (µL/min/mg protein) |
| Test Compound X | 45 | 15.4 |
| Positive Control (High Turnover) | 8 | 86.6 |
| Positive Control (Low Turnover) | > 60 | < 11.6 |
Interpreting the Results: Beyond the Numbers
A short half-life and high intrinsic clearance suggest that the tert-butyl containing compound is rapidly metabolized. Conversely, a long half-life and low clearance indicate greater metabolic stability.[22]
However, for tert-butyl compounds, it is crucial to look beyond the parent compound disappearance. The formation of metabolites should also be investigated. A "metabolite scouting" or "metabolite identification" study, often run in parallel, can provide invaluable information.[11]
Potential Metabolic Pathways for Tert-butyl Groups:
Caption: Common metabolic pathway of a tert-butyl group.
If significant metabolism is observed, it is important to identify the structure of the major metabolites. This can help in understanding if a potentially active or toxic metabolite is being formed.[9] Furthermore, if metabolism of the tert-butyl group is a liability, medicinal chemists can explore strategies to block this metabolism, such as replacing the tert-butyl group with a bioisostere, like a trifluoromethylcyclopropyl group.[5][23]
Conclusion: A Proactive Approach to a Common Challenge
The tert-butyl group is an invaluable tool in drug design, but its metabolic fate is far from simple. A proactive and well-informed approach to assessing the in vitro metabolic stability of tert-butyl containing compounds is essential for successful drug development. By understanding the underlying biochemistry, employing robust and self-validating experimental protocols, and interpreting the data in the context of potential metabolic pathways, researchers can effectively navigate the metabolic maze and make informed decisions to advance the most promising drug candidates.
References
-
Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Hong, J. Y., Yang, C. S., Lee, M., Wang, Y. Y., Huang, W. Q., Tan, Y., & Patten, C. J. (1997). Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. Archives of toxicology, 71(4), 266–269. [Link]
-
Hong, J. Y., Wang, Y. Y., Bondoc, F. Y., Lee, M., Yang, C. S., & Gonzalez, F. J. (1999). Metabolism of Methyl Tert-Butyl Ether and Other Gasoline Ethers by Human Liver Microsomes and Heterologously Expressed Human Cytochromes P450: Identification of CYP2A6 as a Major Catalyst. Toxicology and applied pharmacology, 160(1), 43–48. [Link]
-
Tolonen, A., & Uusitalo, J. (2012). Liquid chromatography–mass spectrometry in drug metabolism studies. OuluREPO. Retrieved from [Link]
-
Waters Corporation. (n.d.). In Vitro ADME Analysis | LC-MS/MS Solutions for DMPK Labs. Retrieved from [Link]
-
Tolonen, A., Turpeinen, M., & Pelkonen, O. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Drug discovery today, 14(3-4), 120–133. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Tolonen, A. (2007). Liquid Chromatography-Mass Spectrometry in Studies of Drug Metabolism and Permeability. Helda - University of Helsinki. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
Chu, I., & Nomeir, A. A. (2006). Utility of mass spectrometry for in-vitro ADME assays. Current drug metabolism, 7(5), 467–477. [Link]
-
Coecke, S., Blaauboer, B. J., Elaut, G., Freeman, S., Freidig, A., Gstraunthaler, G., ... & Van Cauteren, H. (2004). Strategies for using in vitro screens in drug metabolism. Toxicology in vitro, 18(2), 121–137. [Link]
-
Barnes-Seeman, D., Jain, M., Bell, L., Ferreira, S., Cohen, S., Chen, X. H., ... & Hatsis, P. (2013). Metabolically Stable tert-Butyl Replacement. ACS medicinal chemistry letters, 4(6), 514–516. [Link]
-
Al-Hadiya, Z. H. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Pharmaceuticals, 15(1), 86. [Link]
-
Blobaum, A. L., Kent, U. M., & Hollenberg, P. F. (2003). Novel Reversible Inactivation of Cytochrome P450 2E1 T303A by tert-Butyl Acetylene: The Role of Threonine 303 in Proton Delivery to the Active Site of Cytochrome P450 2E1. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1043–1051. [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
Young, R. J. (2022, February 28). The underappreciated hydroxyl in drug discovery. Hypha Discovery Blogs. Retrieved from [Link]
-
Li, X., & Liu, D. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Molecules, 29(17), 4153. [Link]
-
ResearchGate. (2025, August 9). Metabolically Stable tert -Butyl Replacement | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Late‐stage hydroxylation of tert‐butyl containing pharmaceuticals. Retrieved from [Link]
-
Shanu-Wilson, J., & Coe, S. (2020). Biotransformation: Impact and Application of Metabolism in Drug Discovery. ACS medicinal chemistry letters, 11(4), 436–440. [Link]
-
Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design? Retrieved from [Link]
-
Costas, M., & Company, A. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Angewandte Chemie International Edition, 63(29), e202402858. [Link]
-
BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Retrieved from [Link]
-
Kumar, S., & S, S. (2018). In vitro test methods for metabolite identification: A review. Journal of Applied Pharmaceutical Science, 8(12), 154-162. [Link]
-
ORGANIC PHARMACEUTICAL CHEMISTRY IV. (n.d.). Retrieved from [Link]
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). Metabolism-guided drug design. MedChemComm, 3(9), 1055–1073. [Link]
-
Optibrium. (2024, September 13). How to improve metabolic stability in drug discovery [Video]. YouTube. Retrieved from [Link]
-
Wang, L., & Lu, Y. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 721–732. [Link]
-
Barnes-Seeman, D., Jain, M., Bell, L., Ferreira, S., Cohen, S., Chen, X. H., ... & Hatsis, P. (2013). Metabolically Stable tert-Butyl Replacement. ACS medicinal chemistry letters, 4(6), 514–516. [Link]
-
Hypha Discovery. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Retrieved from [Link]
-
Barnes-Seeman, D., Jain, M., Bell, L., Ferreira, S., Cohen, S., Chen, X. H., ... & Hatsis, P. (2013). Metabolically Stable tert-Butyl Replacement. Semantic Scholar. Retrieved from [Link]
-
Madsen, K. G., Vorkamp, K., & Thomsen, M. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Metabolites, 10(12), 510. [Link]
-
Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Retrieved from [Link]
-
Singh, R., & Jain, S. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(21), 14695–14708. [Link]
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
-
FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
-
GMP Journal. (2023, November 7). FDA 483s and Warning Letters concerning Stability Testing. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: stability. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. scispace.com [scispace.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. bioivt.com [bioivt.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. info.mercell.com [info.mercell.com]
- 16. waters.com [waters.com]
- 17. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 20. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 23. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of analytical methods for fluorinated aromatic compounds
Application Note: AN-FL-2026-A
Strategic Overview: The "Fluorine Effect" in Analysis
Approximately 20-25% of modern pharmaceuticals contain at least one fluorine atom. The introduction of fluorine enhances metabolic stability, lipophilicity, and binding affinity.[1] However, for the analytical chemist, fluorinated aromatic compounds present a unique paradox:
-
The Isomer Challenge: Fluorine’s small Van der Waals radius (1.47 Å) mimics hydrogen, making regioisomers (ortho-, meta-, para-) difficult to resolve on standard C18 columns due to nearly identical hydrophobicity.[1]
-
The Ionization Challenge: The high electronegativity of fluorine can suppress ionization in positive electrospray (ESI+), necessitating specialized negative mode (ESI-) or APCI protocols.
This guide moves beyond standard pharmacopeial methods to provide a high-precision workflow for separating and quantifying fluorinated aromatics using Pentafluorophenyl (PFP) chromatography and Quantitative
Chromatographic Separation: The PFP Advantage[2][3][4]
Standard alkyl-bonded phases (C18) rely almost exclusively on hydrophobic subtraction. For fluorinated aromatics, this is often insufficient.[1] The Pentafluorophenyl (PFP) stationary phase offers a multi-modal retention mechanism that is critical for separating positional isomers.
2.1 Mechanism of Action
Unlike C18, PFP phases engage in four distinct interactions:
-
Hydrophobicity: Carbon chain linker.
-
-
Interactions: Between the electron-deficient PFP ring and electron-rich analyte rings. -
Dipole-Dipole: Strong interaction between the C-F bonds of the stationary phase and polar groups on the analyte.
-
Shape Selectivity: Rigid planar recognition of isomers.
2.2 Visualization: PFP Interaction Logic
Caption: Multi-modal retention mechanisms of PFP phases enabling separation of fluorinated regioisomers.
2.3 Column Selection Guide
| Column Chemistry | Primary Interaction | Best Application | Fluorine Suitability |
| C18 (Alkyl) | Hydrophobic | General potency assays | Low (Co-elution risk) |
| Phenyl-Hexyl | Hydrophobic + | Aromatics with varying conjugation | Medium |
| PFP (Pentafluorophenyl) | Hydrophobic + | Regioisomers, Halogenated compounds | High (Gold Standard) |
Protocol A: UHPLC-MS/MS Method Development
Objective: Separate ortho/meta/para isomers of a fluorinated phenol metabolite. Instrumentation: UHPLC coupled to Triple Quadrupole MS.
3.1 Mobile Phase Chemistry
-
Solvent A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Why: Acidic pH suppresses ionization of silanols (tailing reduction) but formate buffer supports negative mode ionization.
-
-
Solvent B: Methanol (MeOH).[2]
-
Why: MeOH provides stronger
- interaction potential with PFP phases compared to Acetonitrile (ACN). ACN can form a "pi-shield" over the stationary phase, dampening selectivity.
-
3.2 Step-by-Step Workflow
-
Column Equilibration: Flush PFP column (e.g., 2.1 x 100mm, 1.9 µm) with 90% Solvent A for 10 column volumes.
-
Gradient Setup:
-
0-1 min: 5% B (Isocratic hold to focus analytes).
-
1-8 min: 5%
60% B (Shallow gradient is key for isomer separation). -
8-10 min: 60%
95% B (Wash).
-
-
MS Source Optimization (Negative ESI):
-
Fluorinated aromatics are electronegative. Use ESI- (Negative Mode) .
-
Capillary Voltage: Set low (-2000V to -2500V). Reasoning: High voltage causes corona discharge in negative mode, destroying signal stability.
-
Desolvation Temp: 350°C.
-
Protocol B: Quantitative F NMR (qNMR)
Objective: Absolute purity determination without a reference standard of the analyte.
Advantage:
4.1 Critical Parameter: Relaxation Delay (
)
The most common error in
-
Rule:
must be for 99.3% magnetization recovery. -
Risk: If
and you use a standard 1s delay, you will under-quantify the signal by >50%.
4.2 Experimental Setup
-
Internal Standard (IS) Selection:
-
Use
-Trifluorotoluene (TFT) or 1,3,5-Bis(trifluoromethyl)benzene (BTF) .[1] -
Criteria: IS peak must not overlap with analyte. BTF is preferred for its symmetry (6 equivalent fluorines) and high chemical shift stability.
-
-
Determination (Mandatory Step):
-
Run an Inversion Recovery pulse sequence.[3]
-
Calculate
for both Analyte and IS. Use the longest to set parameters.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Spectral Width: Ensure typically -200 ppm to +50 ppm covers all signals.
-
Offset (O1): Set to center of the spectral window to minimize off-resonance effects.
-
Relaxation Delay (
): Set to . Typically 30-60 seconds .[3] -
Scans (NS): 16-64 (High sensitivity of
F usually requires fewer scans than C).
-
4.3 qNMR Calculation
[1]- : Integrated Area
- : Number of Fluorine atoms contributing to signal
- : Molecular Weight
- : Gravimetric Weight
- : Purity[4][3]
Integrated Analytical Workflow
This diagram illustrates the decision tree for selecting the correct method based on the fluorinated compound's properties.
Caption: Decision matrix for selecting chromatographic and detection methods for fluorinated compounds.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Co-elution of Isomers | Insufficient | Switch organic modifier from Acetonitrile to Methanol . Lower temperature to 25°C to enhance stationary phase adsorption. |
| Low MS Sensitivity | Discharge or wrong polarity | Switch to Negative ESI . Lower capillary voltage to -2.0 kV. Add 0.5 mM Ammonium Fluoride (boosts ionization in neg mode). |
| Inaccurate qNMR Results | Incomplete relaxation | Measure |
| Broad NMR Peaks | J-coupling to Protons | Use Inverse Gated Decoupling (decouples |
References
-
Regalado, E. L., et al. (2014).[1][5] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals. Journal of Chromatography A.
-
Takamatsu, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.[3][6][7] ACG Publications.[3]
-
Letter, B. (2012).[1][8] Techniques To Enhance Negative Mode ESI in LC-MS. HPLC Solutions.[9][8]
-
Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
-
Sigma-Aldrich. (2023). Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns Product Guide.
Sources
- 1. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. acgpubs.org [acgpubs.org]
- 4. hawach.com [hawach.com]
- 5. daneshyari.com [daneshyari.com]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. HPLC HINTS and TIPS for CHROMATOGRAPHERS [hplctools.com]
- 9. analytical-sales.com [analytical-sales.com]
Incorporation of tert-butylsulfanyl moiety to enhance protein-ligand binding
Application Notes & Protocols
Topic: Strategic Incorporation of the Tert-Butylsulfanyl Moiety to Enhance Protein-Ligand Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pursuit of High-Affinity Ligands in Drug Discovery
A cornerstone of modern drug discovery is the design of small molecules that bind to their protein targets with both high affinity and high selectivity.[1] The strength of this interaction, quantified by the equilibrium dissociation constant (K D), is a critical determinant of a drug's potency and efficacy.[2] Among the various strategies to optimize binding affinity, modulating the lipophilicity of a ligand is a powerful and frequently employed tactic.[3][4] Lipophilicity, the "fat-loving" nature of a molecule, governs its ability to favorably interact with non-polar environments, such as the hydrophobic pockets commonly found in protein active sites.[][6]
The tert-butylsulfanyl (-S-C(CH₃)₃) group is a valuable, yet perhaps underutilized, moiety in medicinal chemistry for enhancing protein-ligand interactions. Its utility stems from a combination of two key features: the bulky, three-dimensional structure of the tert-butyl group and the lipophilic character of the entire substituent. This application note provides a comprehensive guide to the rationale, synthesis, and biophysical characterization of incorporating a tert-butylsulfanyl moiety to improve the binding affinity of lead compounds. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the critical interpretation of binding data.
Rationale: Why the Tert-Butylsulfanyl Group?
The strategic addition of a tert-butylsulfanyl group to a ligand can enhance binding affinity through several mechanisms:
-
Increased Lipophilicity and Hydrophobic Interactions: Many protein binding pockets are hydrophobic in nature.[] The bulky and non-polar tert-butyl group can effectively occupy these pockets, displacing ordered water molecules. This displacement leads to a favorable increase in entropy, which contributes significantly to the overall binding free energy.
-
Enhanced van der Waals Contacts: The large surface area of the tert-butyl group can maximize van der Waals interactions with non-polar amino acid residues (e.g., Leucine, Isoleucine, Valine) within the binding site.
-
Steric Shielding and Conformational Restriction: The tert-butyl group can act as a steric shield, protecting other parts of the molecule from metabolic degradation by enzymes like Cytochrome P450s.[7] However, it's important to note that the tert-butyl group itself can be a site of metabolism.[7][8] Additionally, its bulk can restrict the conformational flexibility of the ligand, pre-organizing it into a bioactive conformation and reducing the entropic penalty of binding.
The following diagram illustrates the conceptual enhancement of binding by occupying a hydrophobic pocket.
Caption: Conceptual model of binding enhancement.
Synthesis and Chemical Modification
The introduction of a tert-butylsulfanyl moiety typically involves the reaction of a suitable electrophile on the parent molecule with a tert-butylthiolate salt or the reaction of a nucleophile on the parent molecule with a reagent that can transfer the tert-butylsulfanyl group.
General Synthetic Strategy
A common and straightforward method involves the nucleophilic substitution reaction between an alkyl halide (or a related leaving group) on the scaffold molecule and sodium tert-butylthiolate.
Caption: General workflow for chemical synthesis.
Protocol: Synthesis of a Tert-Butylsulfanyl Derivative
This protocol provides a general procedure for the synthesis of a tert-butylsulfanyl-containing compound from an alkyl bromide precursor.
Materials:
-
Alkyl bromide derivative of your lead compound
-
tert-Butylthiol ((CH₃)₃CSH)[9]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation of Sodium Tert-Butylthiolate: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF. b. Carefully add sodium hydride (1.2 equivalents) to the THF with stirring. c. Cool the suspension to 0 °C using an ice bath. d. Slowly add tert-butylthiol (1.1 equivalents) dropwise via syringe. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the thiolate is usually accompanied by the cessation of hydrogen gas evolution.
-
Nucleophilic Substitution: a. Dissolve the alkyl bromide derivative of your lead compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask. b. Add the solution of the alkyl bromide dropwise to the freshly prepared sodium tert-butylthiolate suspension at room temperature. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require heating (e.g., refluxing THF) to go to completion, depending on the reactivity of the substrate.
-
Workup and Purification: a. Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and add water and ethyl acetate. c. Separate the layers and extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-butylsulfanyl derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biophysical Characterization of Binding Affinity and Kinetics
Once the modified compound is synthesized and purified, it is crucial to quantitatively assess the impact of the tert-butylsulfanyl moiety on its binding to the target protein. A variety of biophysical techniques are available for this purpose, each with its own strengths and weaknesses.[2][10][11]
Choosing the Right Assay
The selection of a biophysical assay depends on several factors, including the properties of the protein and ligand, the required throughput, and the specific information needed (e.g., equilibrium affinity vs. kinetic rates).
Caption: Decision tree for selecting a biophysical binding assay.
Data Summary Table
| Technique | Parameter(s) Measured | Key Advantages | Key Considerations |
| Isothermal Titration Calorimetry (ITC) | K D, ΔH, ΔS, Stoichiometry (n) | Label-free, in-solution, provides full thermodynamic profile.[11][12] | Requires relatively large amounts of pure protein and ligand; lower throughput. |
| Surface Plasmon Resonance (SPR) | K D, k on (association rate), k off (dissociation rate) | Label-free, real-time kinetic data, high sensitivity.[12][13] | Requires immobilization of one binding partner, which may affect its activity. |
| Microscale Thermophoresis (MST) | K D | Low sample consumption, works in complex solutions (e.g., lysate), wide affinity range.[11] | Requires fluorescent labeling of one partner, which could perturb binding. |
| Fluorescence Polarization (FP) / Anisotropy | K D | Homogeneous, in-solution assay, suitable for high-throughput screening.[13] | Requires a fluorescent probe; sensitive to autofluorescence from compounds. |
Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic characterization of the interaction.[11]
Materials:
-
Purified target protein (dialyzed extensively against the final ITC buffer)
-
Parent and tert-butylsulfanyl-modified compounds (dissolved in the final ITC buffer)
-
ITC instrument and corresponding sample cells
-
ITC buffer (e.g., PBS or HEPES, pH 7.4; ensure it is degassed)
Procedure:
-
Sample Preparation: a. Prepare a solution of the target protein at a concentration typically 10-50 times the expected K D (e.g., 10-50 µM). b. Prepare a ligand solution (parent or modified compound) at a concentration 10-20 times that of the protein concentration. c. Ensure that both the protein and ligand solutions are in identical, degassed buffer to minimize heat of dilution effects. A small amount of DMSO may be used to solubilize the ligand, but it must be matched precisely in the protein solution.
-
Instrument Setup: a. Thoroughly clean the sample and reference cells according to the manufacturer's instructions. b. Fill the reference cell with the ITC buffer. c. Load the protein solution into the sample cell. d. Load the ligand solution into the injection syringe.
-
Titration Experiment: a. Equilibrate the system to the desired temperature (e.g., 25 °C). b. Set up an injection sequence, typically consisting of an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by 19-29 injections of a larger volume (e.g., 1-2 µL) at regular intervals (e.g., 150 seconds). c. Start the titration run. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: a. Integrate the raw data (thermogram) to obtain the heat change for each injection. b. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. c. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software. This will yield the dissociation constant (K D), binding enthalpy (ΔH), and stoichiometry (n).
Protocol: Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor chip surface.[12][13]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 carboxymethylated dextran chip)
-
Purified target protein (ligand for immobilization)
-
Parent and tert-butylsulfanyl-modified compounds (analytes)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, degassed and filtered)
Procedure:
-
Protein Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the surface of a flow cell by injecting a mixture of EDC and NHS. c. Inject the protein solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. Covalent bonds will form between the protein and the chip surface. d. Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.
-
Binding Analysis: a. Prepare a dilution series of the analyte (parent or modified compound) in running buffer. It is recommended to test a range of concentrations spanning at least one order of magnitude above and below the expected K D. b. Inject each analyte concentration over both the protein-immobilized and reference flow cells for a set association time, followed by an injection of running buffer for a set dissociation time. c. Between analyte injections, regenerate the sensor surface with a specific buffer (e.g., low pH glycine or high salt) to remove all bound analyte, if the interaction is reversible.
-
Data Analysis: a. The instrument software will generate sensorgrams (response units vs. time) for each analyte concentration after subtracting the reference channel signal. b. Globally fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding). c. This fitting will yield the association rate constant (k on), the dissociation rate constant (k off), and the equilibrium dissociation constant (K D = k off / k on).[14]
Data Interpretation and Key Considerations
Interpreting the Results
A successful modification will result in a lower K D value for the tert-butylsulfanyl derivative compared to the parent compound, indicating a higher binding affinity.[2]
Hypothetical Data Table:
| Compound | K D (ITC) | ΔH (kcal/mol) | -TΔS (kcal/mol) | K D (SPR) | k on (M⁻¹s⁻¹) | k off (s⁻¹) |
| Parent Ligand | 500 nM | -6.5 | -2.2 | 550 nM | 1.2 x 10⁵ | 6.6 x 10⁻² |
| tert-Butylsulfanyl Derivative | 50 nM | -7.8 | -3.3 | 48 nM | 1.5 x 10⁵ | 7.2 x 10⁻³ |
In this hypothetical example, the 10-fold improvement in K D is driven by both a more favorable enthalpy (ΔH), suggesting stronger direct interactions like van der Waals forces, and a more favorable entropy (-TΔS), likely due to the hydrophobic effect. The SPR data corroborates the increased affinity and reveals that the improvement is primarily due to a much slower dissociation rate (k off), indicating a more stable protein-ligand complex.
Potential Pitfalls and Troubleshooting
-
Poor Solubility: The increased lipophilicity from the tert-butylsulfanyl group can sometimes lead to poor aqueous solubility, complicating biophysical measurements and potentially affecting bioavailability.[4][6] If solubility is an issue, consider using co-solvents (like DMSO) consistently across all experiments or redesigning the ligand to include a solubilizing group elsewhere in the molecule.
-
Metabolic Liability: While sometimes used as a metabolic shield, the tert-butyl group itself is susceptible to oxidation by cytochrome P450 enzymes.[7][8] If in vitro or in vivo metabolic studies show rapid oxidation at this position, it may be necessary to explore bioisosteric replacements, such as a trifluoromethylcyclopropyl group, which can mimic the steric bulk while being more metabolically stable.[8]
-
Increased Off-Target Activity: A significant increase in lipophilicity can sometimes lead to non-specific binding and off-target effects.[15] It is crucial to profile modified compounds against a panel of relevant off-targets to ensure that selectivity is maintained or improved.
Conclusion
The incorporation of a tert-butylsulfanyl moiety is a valuable strategy in the medicinal chemist's toolkit for optimizing protein-ligand interactions. Its ability to favorably engage with hydrophobic pockets through enhanced van der Waals contacts and the hydrophobic effect can lead to significant improvements in binding affinity. By following the synthetic and biophysical protocols outlined in this guide, researchers can systematically evaluate the impact of this modification and make data-driven decisions in the lead optimization process. Careful consideration of physicochemical properties, such as solubility and metabolic stability, is essential to successfully translate enhanced in vitro affinity into a viable drug candidate.
References
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863-875. [Link]
-
In-Silico ADMET. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. In-Silico ADMET. [Link]
-
P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
-
Hopkins, A. L., Keserü, G. M., Leeson, P. D., Rees, D. C., & Reynolds, C. H. (2021). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 64(23), 16935-16950. [Link]
-
Renaudet, O., et al. (2010). Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. Current Opinion in Chemical Biology, 14(5), 654-664. [Link]
-
Wikipedia contributors. (2024). Methods to investigate protein–protein interactions. Wikipedia, The Free Encyclopedia. [Link]
-
Vu, H. T., & Toth, M. (2019). Measuring and Analyzing Binding Kinetics of Coupled Folding and Binding Reactions Under Pseudo-First-Order Conditions. Journal of Visualized Experiments, (148). [Link]
-
Vaškevičiūtė, K., et al. (2020). Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. ACS Omega, 5(29), 18375-18385. [Link]
-
S., S., & C., C. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]
-
LibreTexts. (2026). 5.2: Techniques to Measure Binding. Biology LibreTexts. [Link]
-
Yan, S. B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 16(31), 8673-8680. [Link]
-
Wikipedia contributors. (2024). Tert-Butylthiol. Wikipedia, The Free Encyclopedia. [Link]
-
Yan, S. B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 16(31), 8673-8680. [Link]
-
Greig, I. R., et al. (2014). The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. MedChemComm, 5(3), 361-366. [Link]
-
Dahl, K., & Auld, D. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual. [Link]
-
Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs: t for trouble? Hypha Discovery Blogs. [Link]
-
Di, L., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 454-457. [Link]
Sources
- 1. Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 3. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 6. omicsonline.org [omicsonline.org]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butylthiol - Wikipedia [en.wikipedia.org]
- 10. Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 14. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling Reactions for Halogenated Anilines
Welcome to the Technical Support Center for Suzuki Coupling Reactions of Halogenated Anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your synthetic routes.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials.[1][2][3] Halogenated anilines are crucial building blocks in medicinal chemistry, and their successful derivatization via Suzuki coupling opens doors to novel molecular architectures with therapeutic potential.[4]
However, the journey is not always straightforward. The reactivity of halogenated anilines is significantly influenced by the nature of the halogen and the electronic properties of the aniline ring.[2][5] This guide will delve into the nuances of optimizing these reactions, addressing common pitfalls, and providing a logical framework for experimental design.
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to address specific problems you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning.
Issue 1: Low to No Product Formation
Question: My Suzuki coupling reaction with a halogenated aniline is resulting in very low yield or complete failure. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki couplings with halogenated anilines can be attributed to several factors, primarily related to the reactivity of the aryl halide and the stability of the catalytic system.[5]
Causality and Troubleshooting Steps:
-
Assess the Halogen Reactivity: The reactivity of the carbon-halogen (C-X) bond is a critical factor and follows the general trend: I > Br > Cl.[2][6]
-
For Chloroanilines: These are the least reactive substrates due to the strong C-Cl bond.[2] Oxidative addition, the first and often rate-limiting step in the catalytic cycle, is more challenging.[7]
-
Solution: Employ a more active catalyst system. This typically involves using bulky, electron-rich phosphine ligands that promote the oxidative addition step.[5][8] Consider modern palladium precatalysts like XPhos Pd G2 or CataCXium® A Pd G3, which have shown high activity for challenging substrates.[9][10]
-
-
For Bromo- and Iodoanilines: While more reactive, issues can still arise. If you are experiencing low yields with these substrates, the problem may lie elsewhere in the catalytic cycle.
-
-
Catalyst and Ligand Optimization: The choice of the palladium source and the phosphine ligand is paramount.
-
Palladium Precatalyst: While Pd(PPh₃)₄ is a classic choice, more robust and active precatalysts are often necessary for challenging couplings.[4] Consider screening catalysts like Pd(OAc)₂, Pd₂(dba)₃ in combination with a suitable ligand, or pre-formed catalysts.
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.
-
Electron-Rich & Bulky Ligands: Ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands are often effective for electron-rich anilines and less reactive aryl chlorides as they facilitate oxidative addition.[7][11]
-
Screening: A systematic screening of different ligands is often the most effective approach to identify the optimal choice for your specific substrate.
-
-
-
Base and Solvent System Evaluation: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7][12] The solvent influences the solubility of reactants and the reactivity of the base.[13][14]
-
Base Selection: Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][15] The strength and solubility of the base are important considerations. For instance, K₃PO₄ is a stronger base and can be effective in anhydrous conditions with the addition of a small amount of water.[11]
-
Solvent Choice: A variety of solvents can be used, including toluene, dioxane, THF, and DMF.[15] Often, a mixture of an organic solvent with water is beneficial to dissolve the inorganic base.[14] However, be mindful that aqueous basic conditions can promote side reactions.[5]
-
-
Reaction Temperature and Time:
-
Temperature: Higher temperatures can increase the reaction rate, especially for less reactive chloroanilines.[16] However, excessive heat can lead to catalyst decomposition and an increase in side reactions. A typical starting point is 80-100 °C.[17][18]
-
Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[16]
-
Issue 2: Prevalence of Side Reactions
Question: I am observing significant byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer:
The three most common side reactions in the Suzuki coupling of halogenated anilines are dehalogenation, protodeboronation, and homocoupling.[5]
1. Dehalogenation: This is the replacement of the halogen on your aniline with a hydrogen atom.[1]
- Cause: This can occur after oxidative addition, where the palladium complex reacts with a hydride source in the reaction mixture (e.g., from an amine base or alcoholic solvent) followed by reductive elimination.[1]
- Mitigation:
- Ensure your reaction is thoroughly degassed to remove oxygen, which can participate in side reactions.
- Avoid using amine bases or alcoholic solvents if dehalogenation is a significant issue.
- For some substrates, bromo and chloro derivatives are less prone to dehalogenation than their iodo counterparts.[19][20]
2. Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond.[5]
- Cause: This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[5]
- Mitigation:
- Use more stable boronic acid derivatives like pinacol esters or trifluoroborate salts.[5]
- Employ anhydrous conditions when feasible.
- Use a less nucleophilic base or a biphasic solvent system.[5]
3. Homocoupling: This is the coupling of two boronic acid molecules.[1]
- Cause: The presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or from oxidative processes during the reaction, can lead to homocoupling.[1] Higher oxygen levels can also increase the incidence of homocoupling.[1]
- Mitigation:
- Ensure thorough degassing of the reaction mixture.
- Use a Pd(0) source directly or ensure complete in-situ reduction of your Pd(II) precatalyst.
Issue 3: Difficulty with Electron-Rich or Sterically Hindered Anilines
Question: My halogenated aniline is electron-rich (e.g., contains methoxy groups) or sterically hindered (e.g., ortho-substituted), and the coupling is not proceeding efficiently. What adjustments should I make?
Answer:
Both electronic and steric factors of the aniline substrate can significantly impact the Suzuki coupling reaction.
-
Electron-Rich Anilines: The presence of electron-donating groups on the aniline ring can make the aryl halide less electrophilic, thus slowing down the oxidative addition step.[11]
-
Solution: Utilize a catalyst system known to be effective for electron-rich aryl halides. This often involves bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that can accelerate oxidative addition.[11]
-
-
Sterically Hindered Anilines: Substituents ortho to the halogen can sterically impede the approach of the palladium catalyst, hindering oxidative addition.
-
Solution:
-
Employ ligands with a larger bite angle to create a more open coordination sphere around the palladium center.
-
Higher reaction temperatures may be required to overcome the steric barrier.
-
Recent studies have shown that specific catalyst systems, such as CataCXium A Pd G3, can be uniquely effective for sterically demanding substrates like unprotected ortho-bromoanilines.[10][21]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a Suzuki coupling reaction?
A1: Typically, palladium catalyst loading ranges from 1-5 mol%.[4] For challenging substrates or in the final stages of a synthesis where maximizing yield is critical, a higher catalyst loading may be beneficial. However, for cost-effectiveness and to minimize residual palladium in the final product, it is advisable to start with a lower loading (e.g., 1-2 mol%) and increase it only if necessary.
Q2: How important is it to degas the reaction mixture?
A2: It is critically important. Oxygen can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of boronic acids.[1] Thoroughly degassing the solvent and the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles is essential for reproducible and high-yielding reactions.[6]
Q3: Can I run a Suzuki coupling reaction open to the air?
A3: While some modern, highly active palladium precatalysts are marketed as "air-stable," it is generally not recommended to run Suzuki coupling reactions open to the air, especially during the optimization phase. The presence of oxygen can lead to catalyst deactivation and undesirable side reactions. For robust and reproducible results, maintaining an inert atmosphere is best practice.
Q4: My boronic acid is not very stable. What are my options?
A4: The instability of some boronic acids, particularly their propensity for protodeboronation, is a common issue.[1] Consider using more stable alternatives such as boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[5][12] These derivatives are generally more resistant to decomposition under the reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated Aniline
This is a representative procedure and may require optimization for specific substrates.
Materials:
-
Halogenated aniline (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[4]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)[4]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halogenated aniline, arylboronic acid, palladium catalyst, and base.[16]
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.[16] If using a mixed solvent system with water, add the degassed organic solvent first, followed by the degassed water.
-
Degassing: Subject the reaction mixture to a few cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (usually 8-24 hours).[16][17]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[16]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[16][22]
Data Presentation
Table 1: Comparative Reactivity of Halogenated Anilines
| Halogenated Aniline | Halogen | Relative Reactivity | Typical Yield Range (%) |
| Iodoaniline | I | High | 85-95 |
| Bromoaniline | Br | Medium | 70-90 |
| Chloroaniline | Cl | Low | 40-80 |
Note: Yields are representative and highly dependent on the specific substrates and optimized reaction conditions.[2]
Table 2: Common Catalyst/Ligand Systems for Halogenated Anilines
| Catalyst Precursor | Ligand | Typical Substrates |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | Chloroanilines, electron-rich anilines |
| Pd(PPh₃)₄ | - | Bromo- and iodoanilines |
| PdCl₂(dppf) | - | General purpose, good for many substrates |
| XPhos Pd G2 / G3 | - | Challenging substrates, sterically hindered anilines |
| CataCXium® A Pd G3 | - | ortho-substituted bromoanilines |
Visualizations
The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Leah4sci. (2020, June 5). Suzuki Cross-Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
SpringerLink. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]
-
Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. [Link]
-
Thermo Fisher Scientific. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Chem Survival. (2019, January 7). catalytic cycle for coupling reactions [Video]. YouTube. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from [Link]
-
ScienceDirect. (n.d.). Efficient and ligand free palladium catalyst for Suzuki and Heck cross-coupling reactions. Retrieved from [Link]
-
RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 20. researchgate.net [researchgate.net]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. rsc.org [rsc.org]
Improving yield and purity in the synthesis of polyhalogenated anilines
Welcome to the technical support center for the synthesis of polyhalogenated anilines. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and practical protocols to improve yield and purity in your experiments. As Senior Application Scientists, we understand the nuances of these syntheses and have structured this guide to address the most common challenges encountered in the field.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of polyhalogenated anilines, providing a solid foundation for designing and executing your experiments.
Q1: What are the primary challenges in the direct halogenation of anilines?
The primary challenge stems from the powerful activating nature of the amino (-NH₂) group.[1][2] The lone pair of electrons on the nitrogen atom donates significant electron density into the aromatic ring, making it highly nucleophilic.[3][4] This high reactivity leads to several common issues:
-
Over-halogenation: The activated ring readily reacts with halogens, often leading to the formation of di- and tri-substituted products even when mono-substitution is desired. Controlling the stoichiometry can be difficult, and reactions can proceed to completion, yielding products like 2,4,6-tribromoaniline from the bromination of aniline in bromine water.[5][6]
-
Poor Regioselectivity: The -NH₂ group is a strong ortho, para-director.[3][7] This often results in a mixture of ortho and para isomers, which can be difficult to separate due to their similar physical properties.[8] Achieving high selectivity for a single isomer is a significant synthetic hurdle.
-
Oxidation and Tar Formation: Aniline and its derivatives are susceptible to oxidation, especially under harsh reaction conditions. This can lead to the formation of colored impurities and polymeric tar-like materials, which complicates purification and reduces the overall yield.[2]
-
Friedel-Crafts Reaction Incompatibility: The basic nature of the amino group causes it to react as a Lewis base with the Lewis acid catalysts (e.g., AlCl₃) required for Friedel-Crafts reactions. This forms a deactivating complex on the nitrogen, preventing the desired electrophilic aromatic substitution.[1][9]
Q2: How can the reactivity of the aniline ring be controlled to achieve selective halogenation?
The most effective and widely used strategy is to temporarily "tame" the activating effect of the amino group by converting it into an amide, most commonly an acetanilide, through acetylation.[1][2][6]
The Causality Behind This Strategy:
-
Reduced Activation: In the resulting acetanilide, the lone pair on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. This reduces its ability to donate electron density into the aromatic ring.[1]
-
Improved Selectivity: While the amide group is still an ortho, para-director and an activator, its influence is substantially attenuated. This moderation prevents over-halogenation and allows for controlled mono-halogenation.
-
Steric Hindrance: The bulky acetyl group sterically hinders the ortho positions, leading to a strong preference for substitution at the para position.[1]
-
Reversibility: After the halogenation step, the acetyl group can be easily removed by acid or base-catalyzed hydrolysis to regenerate the amino group, yielding the desired halogenated aniline.[2]
Q3: What is the role of the solvent and catalyst in directing the regioselectivity of halogenation?
Solvent and catalyst choice are critical variables that can be tuned to influence the isomeric ratio of products.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.
-
Nonpolar Solvents (e.g., hexane, toluene): These may favor the formation of the less polar para-substituted product.[10]
-
Fluorinated Alcohols (e.g., HFIP): Hexafluoroisopropanol has been shown to promote high regioselectivity in halogenations with N-halosuccinimides (NXS).
-
Ionic Liquids: Have been used with copper halides to achieve high yields and high para-regioselectivity under mild conditions, avoiding the need for protecting groups.[11]
-
-
Catalyst Effects:
-
Lewis/Brønsted Acids: Catalysts can activate the halogenating agent, but care must be taken with anilines due to potential side reactions.
-
Organocatalysis: Secondary amine catalysts, such as diphenylamine, have been developed for highly ortho-selective chlorination of anilines using sulfuryl chloride.[12] This approach avoids transition metals and offers a unique selectivity profile.
-
Copper Halides (CuCl₂, CuBr₂): These reagents can be used for the direct chlorination or bromination of unprotected anilines, often showing a strong preference for the para position, especially when used in ionic liquid solvents.[11]
-
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of polyhalogenated anilines.
Problem 1: My reaction yields a mixture of mono-, di-, and tri-halogenated products, and I only want the mono-halogenated aniline.
Likely Cause: This is a classic case of over-halogenation due to the high reactivity of the aniline ring.[2][6] Direct exposure to a strong halogenating agent makes it difficult to stop the reaction at the desired stage.
Solutions:
-
Implement a Protecting Group Strategy: Acetylate the amine to form acetanilide before halogenation. This is the most robust solution. After halogenation, hydrolyze the amide to reveal the desired mono-halogenated aniline.
-
Use a Milder Halogenating Agent: Switch from elemental halogens (Br₂, Cl₂) to N-halosuccinimides (NBS, NCS). N-halosuccinimides are less reactive and provide a slower, more controlled release of the electrophilic halogen, which can help prevent over-halogenation.[13]
-
Control Stoichiometry and Temperature: Use precisely one equivalent of the halogenating agent and run the reaction at a lower temperature (e.g., 0 °C or below) to slow down the reaction rate and improve control.
-
Consider a Catalytic System: Explore methods that use a catalytic amount of an activator with a halide salt, which can offer greater control. For instance, copper-catalyzed oxidative bromination using NaBr and an oxidant like Na₂S₂O₈ can provide regioselective mono-bromination.[14]
Problem 2: I am getting a nearly 1:1 mixture of ortho and para isomers and separation is proving impossible.
Likely Cause: Without steric or electronic bias, the inherent directing effect of the amino group often leads to mixtures of ortho and para products. The challenge is then compounded by the similar physical properties (polarity, boiling point) of the resulting isomers.[8]
Solutions:
-
Steric Hindrance via Protection: As mentioned, using a bulky protecting group like the acetyl group will dramatically favor the para product by blocking the ortho positions.[1]
-
Directed Ortho Metalation (DoM): For specific ortho functionalization, convert the aniline to a directing group (e.g., a carbamate). This group can coordinate with an organolithium reagent to selectively deprotonate the ortho position, which can then be quenched with an electrophilic halogen source.
-
Catalyst-Directed Halogenation: Investigate specialized catalytic systems designed for high regioselectivity. For example, certain secondary ammonium salt organocatalysts have been shown to provide exceptional ortho-selectivity in the chlorination of anilines.[15]
-
Advanced Purification Techniques: If a mixture is unavoidable, move beyond simple recrystallization.
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective technique for separating challenging regioisomers.[8]
-
Column Chromatography: Careful optimization of the solvent system (eluent) and choice of stationary phase (silica gel, alumina) can achieve separation.
-
Fractional Crystallization: This can sometimes be effective but is generally less reliable than chromatography for closely related isomers.[8]
-
Problem 3: My reaction mixture is turning dark brown/black and forming a significant amount of insoluble tar.
Likely Cause: Anilines are easily oxidized, and this process is often accelerated by strong electrophiles, acidic conditions, or elevated temperatures. The dark color is characteristic of oxidation and polymerization byproducts.[2]
Solutions:
-
Protect the Amine: Acetylation not only moderates reactivity towards halogenation but also makes the nitrogen less susceptible to oxidation.
-
Use Milder Reaction Conditions:
-
Lower the Temperature: Perform the reaction at 0 °C or below.
-
Avoid Strong Acids: If a Lewis acid is necessary, choose a milder one or use a catalytic amount. In many modern protocols, strong acids are avoided entirely.[11]
-
-
Degas Solvents: Remove dissolved oxygen from the solvent by bubbling an inert gas (N₂ or Ar) through it before use. This minimizes a key oxidant from the reaction environment.
-
Work-Up Procedure: Upon completion, immediately quench the reaction and proceed with an extractive work-up to separate the product from reactive species. An initial wash with a mild reducing agent solution (e.g., sodium bisulfite) can help remove residual halogen and some colored impurities.
Workflow for Troubleshooting Synthesis Issues
The following diagram outlines a logical workflow for diagnosing and solving common problems in polyhalogenated aniline synthesis.
Caption: Troubleshooting Decision Workflow.
Experimental Protocols & Data
Protocol: Controlled para-Bromination of Aniline via Acetanilide Intermediate
This protocol details the reliable, three-step synthesis of 4-bromoaniline with high purity and yield, avoiding common side reactions.
Visual Workflow
Caption: Protecting Group Strategy Workflow.
Step-by-Step Methodology
Part A: Synthesis of Acetanilide (Protection)
-
Setup: In a 250 mL flask equipped with a magnetic stirrer, add 10.0 g of aniline.
-
Reaction: In a fume hood, carefully add 12.0 mL of acetic anhydride to the aniline while stirring. The reaction is exothermic.
-
Crystallization: After the initial reaction subsides, add 100 mL of cold water. Stir vigorously until the oily product solidifies.
-
Isolation: Collect the crude acetanilide crystals by vacuum filtration, wash with cold water, and air dry. The yield should be nearly quantitative. Recrystallization from hot water may be performed if necessary.
Part B: Bromination of Acetanilide
-
Dissolution: Dissolve the dried acetanilide (assuming ~13.0 g) in 40 mL of glacial acetic acid in a 250 mL flask.
-
Bromine Addition: In a separate flask, prepare a solution of 5.2 mL of bromine in 20 mL of glacial acetic acid.
-
Reaction: Cool the acetanilide solution in an ice bath. Add the bromine solution dropwise with constant stirring over 30 minutes. Keep the temperature below 10 °C.
-
Precipitation: After the addition is complete, let the mixture stand at room temperature for 1 hour. Pour the reaction mixture into 250 mL of cold water. The 4-bromoacetanilide will precipitate.
-
Isolation: Collect the product by vacuum filtration, wash thoroughly with cold water to remove acetic acid and unreacted bromine.
Part C: Hydrolysis to 4-Bromoaniline (Deprotection)
-
Setup: Place the crude 4-bromoacetanilide into a 250 mL round-bottom flask. Add 50 mL of 95% ethanol and 30 mL of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to a gentle reflux for 1-2 hours. The solid should dissolve as the hydrolysis proceeds.
-
Neutralization: Cool the solution and pour it into 200 mL of cold water. Carefully neutralize the solution by slowly adding a concentrated sodium hydroxide solution until it is basic to litmus paper.
-
Isolation & Purification: The 4-bromoaniline will precipitate. Collect the solid by vacuum filtration. Wash with cold water until the washings are neutral. Purify the crude product by recrystallization from an ethanol/water mixture.[8] Dry the final product in a desiccator.
Data Table: Influence of Reaction Conditions on Halogenation Selectivity
The following table summarizes expected outcomes based on different synthetic strategies, consolidating insights from multiple sources.[1][10][11][12]
| Strategy | Halogenating Agent | Catalyst/Solvent | Predominant Product(s) | Expected Purity/Yield | Key Insight |
| Direct Halogenation | Br₂ | Acetic Acid | 2,4,6-Tribromoaniline | Low (for mono) | High reactivity leads to over-halogenation.[1] |
| Protected Amine | Br₂ | Acetic Acid | 4-Bromoaniline | High | Acetyl group provides steric hindrance and moderates reactivity, favoring para product.[1] |
| Direct, Controlled | CuCl₂ | Ionic Liquid ([bmim]Cl) | 4-Chloroaniline | High | Ionic liquid medium promotes high para-selectivity even without a protecting group.[11] |
| Ortho-Selective | SO₂Cl₂ | Diphenylamine (cat.) / DCE | 2-Chloroaniline | Good to Excellent | Organocatalytic system directs chlorination specifically to the ortho position.[12] |
| Solvent Effect | NBS | Toluene (Nonpolar) | para-Halogenated Aniline | Moderate to Good | Nonpolar solvents can favor the formation of the less polar para isomer.[10] |
References
-
Reactions of Aniline. (2024). Chemistry Steps. [Link]
-
Selective Halogenation Using an Aniline Catalyst. (2015). ResearchGate. [Link]
-
Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. ACS Publications. [Link]
-
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). Beilstein Journals. [Link]
-
An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. (2024). MDPI. [Link]
-
Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. (2022). Nature Communications. [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2015). ACS Publications. [Link]
-
A Practical Procedure for Regioselective Bromination of Anilines. (2021). Thieme Chemistry. [Link]
-
Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Semantic Scholar. [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]
-
20.7: Reactions of Arylamines. (2020). Chemistry LibreTexts. [Link]
- Process for synthesizing polyhalogenated perhaloalkylaniline compounds. (2011).
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024). ACS Publications. [Link]
-
Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. ResearchGate. [Link]
-
Effect of solvent on the iodination of aniline. ResearchGate. [Link]
-
Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. [Link]
-
Aromatic Reactivity. MSU Chemistry. [Link]
-
SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. Ufa University of Science and Technology. [Link]
-
Catalytic Hydrogenation of Aniline. (2006). Oxford Academic. [Link]
-
Why is halogenation of aniline or phenol allowed with electrophilic aromatic substitution when Friedel-Crafts reactions are not? Reddit. [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Medium. [Link]
-
How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (2016). RSC Publishing. [Link]
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019). NIH National Library of Medicine. [Link]
-
Purify and dry aniline? (2014). Reddit. [Link]
- Process for the purification of aniline from gas phase hydrogenations.
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ijrar.org [ijrar.org]
- 4. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 12. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. semanticscholar.org [semanticscholar.org]
The Catalyst Clinic: Advanced Troubleshooting for Buchwald-Hartwig Amination
From: Dr. Alex V., Senior Application Scientist To: Process Chemistry & Discovery Teams Subject: Technical Guide – Optimizing Pd-Catalyzed C-N Coupling
Welcome to the Catalyst Clinic. The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, yet it remains notoriously sensitive to steric and electronic nuances. When this reaction fails, it rarely does so gracefully—it often results in black suspensions, unreacted starting materials, or frustratingly clean conversion to the reduced arene.
This guide moves beyond basic "recipe following." We will analyze the causality of failure modes using a mechanistic lens, providing you with self-validating protocols to restore catalytic turnover.
📊 Diagnostic Workflow: Where did it go wrong?
Before altering variables, locate your failure mode on this logic tree.
Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on crude analysis.
🔬 Module 1: The "No Reaction" Scenario
Symptom: You observe 0% conversion of the aryl halide. The reaction mixture often retains the color of the starting materials or turns a pale, inactive yellow.
The Root Cause: Catalyst Activation Failure
Many protocols still suggest mixing Pd(OAc)₂ with a phosphine ligand. This is chemically risky. For Pd(II) to enter the catalytic cycle, it must be reduced to Pd(0).[1][2] This reduction requires the amine (via oxidation) or the phosphine (via oxidation to phosphine oxide) to act as a sacrificial reductant. If your amine is precious or your phosphine is expensive, this "activation tax" can kill the reaction before it starts [1].
The Fix: Implement G3/G4 Precatalysts
Stop generating catalysts in situ. Use Buchwald G3 or G4 precatalysts.[3][4][5] These are air-stable Pd(II) complexes that activate rapidly upon exposure to base, releasing the active mono-ligated Pd(0) species with 100% efficiency.
Why G4 over G3?
-
G3: Releases a carbazole byproduct.[4] In rare cases, this carbazole can inhibit the catalyst or complicate HPLC purification.
-
G4: Methylated backbone releases N-methylcarbazole, which is non-inhibitory and easier to separate [2].
Protocol: Precatalyst Activation Check
-
Control: Run a test vial with XPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines).
-
Observation: Upon heating (or adding base), the solution should change color (often to a rich orange/brown), indicating the release of active LPd(0).
-
Self-Validation: If the precatalyst fails, the issue is likely the Oxidative Addition step (aryl chloride bond is too strong). Switch to an Aryl Bromide or Iodide, or use a more electron-rich ligand like AdBrettPhos .
⚠️ Module 2: The "Reduction" Problem (Hydrodehalogenation)
Symptom: The aryl halide (Ar-X) is converting to the simple arene (Ar-H). The amine is untouched.
The Root Cause:
-Hydride Elimination
This is the most common side reaction. After the amine coordinates to the metal, if the Reductive Elimination step is slow, the complex seeks an alternative low-energy pathway. If the amine has protons on the
Mechanism Visualization:
Figure 2: The kinetic competition between productive coupling and destructive dehalogenation.
The Fix: Solvent & Ligand Engineering
-
Solvent Switch: Alcohols (isopropanol, t-Amyl alcohol) can act as hydride sources. Switch to aprotic, non-polar solvents like Toluene or 1,4-Dioxane .
-
Ligand Selection: If using a primary aliphatic amine (high risk of
-elimination), switch to BippyPhos . This ligand is structurally designed to accelerate reductive elimination, outcompeting the hydride transfer path [4].
💀 Module 3: The "Black Box" (Catalyst Decomposition)
Symptom: The reaction mixture precipitates black solids (Palladium Black) within minutes.[6] Conversion stops.
The Root Cause: Ligand Dissociation
Palladium is like a social creature; it needs a ligand partner to remain soluble and active. "Pd Black" is simply clusters of naked Pd(0) atoms crashing out of solution. This happens when:
-
Oxidation: Trace oxygen oxidized the phosphine ligand, leaving the metal naked.
-
Iodide Inhibition: If using Aryl Iodides, the released I⁻ ions can form stable dimers with Palladium, kicking off the ligand [5].
The Fix: Stabilization Techniques
-
The "Water" Trick: If using phenylboronic acids or sensitive couplings, adding a trace of water (or using undried solvent) can sometimes stabilize the catalytic intermediates, though this is more common in Suzuki coupling. For Amination, strict degassing is non-negotiable.
-
Ligand Excess: Do not run 1:1 Pd:Ligand ratios if you are mixing Pd(OAc)₂ and Ligand manually. Use 1:1.2 or 1:2 to ensure the metal is always chaperoned.
-
Avoid Iodides: Counter-intuitively, Aryl Bromides or Chlorides are often superior in Buchwald-Hartwig aminations because they do not generate the inhibitory iodide accumulation.
🧪 Module 4: Base Selection & Functional Group Tolerance
Symptom: Reaction works, but esters, nitriles, or stereocenters are destroyed.
The Decision Matrix
The choice of base dictates the functional group tolerance.
| Base Strength | Examples | Compatibility | Precatalyst Requirement |
| Strong | NaOtBu, LiHMDS | Alkyl amines, Aryl chlorides. Incompatible with esters, nitro, nitriles. | G1, G2, G3, G4 |
| Weak | K₃PO₄, Cs₂CO₃ | Esters, Nitriles, Nitro groups, base-sensitive heterocycles. | MUST use G3 or G4 |
| Organic | DBU, BTMG | Highly sensitive substrates (rarely used but effective). | Specific cases |
Critical Insight: Weak bases like Carbonate or Phosphate are insoluble in organic solvents. You must use a precatalyst (G3/G4) that activates easily, or the reaction will stall. The "Soluble Organic Base" approach (using DBU) is a viable alternative for highly sensitive substrates [6].[2]
📝 Standardized Screening Protocol
Do not waste 100mg of material on a single condition. Run a 4-vial screen.
Conditions: 0.1 mmol scale, 1.0 mL solvent (0.1 M), 100°C (or 80°C for sensitive substrates).
| Vial | Ligand/Precatalyst | Base | Target Substrate Class |
| 1 | BrettPhos Pd G4 | NaOtBu | Primary Amines (Robust) |
| 2 | RuPhos Pd G4 | NaOtBu | Secondary Amines (Robust) |
| 3 | BrettPhos Pd G4 | K₃PO₄ | Primary Amines (Sensitive) |
| 4 | XPhos Pd G4 | K₃PO₄ | General / Heterocycles |
Procedure:
-
Weigh Aryl Halide, Amine, and Base into vial.
-
Add Precatalyst (1-2 mol%).
-
Cap and purge with Inert Gas (N₂/Ar) x 3 cycles.
-
Add anhydrous, degassed solvent (Dioxane or Toluene).
-
Heat and stir vigorously (1000 rpm). Note: Stirring is crucial for heterogeneous bases.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[7] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Precatalysts for Pd-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. Link
-
Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Iodides. Journal of Organic Chemistry. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
-
Ingoglia, B. T., & Buchwald, S. L. (2015). Inhibition of Pd-Catalyzed Cross-Coupling Reactions by Halide Anions. Organic Letters. Link
-
Maji, A., & Ackermann, L. (2020). Ruthenium-Catalyzed C–H Amination. Chemical Reviews. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. enamine.net [enamine.net]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. Buchwald Catalysts & Ligands [merckmillipore.com]
- 6. reddit.com [reddit.com]
- 7. scite.ai [scite.ai]
Technical Support Center: Overcoming Challenges in the Purification of Fluorinated Anilines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of fluorinated anilines. These compounds are critical building blocks in pharmaceuticals and agrochemicals, but their unique electronic properties often complicate standard purification protocols.[1][2] This resource provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions to streamline your workflow and enhance purity.
Understanding the Core Challenges
The introduction of fluorine atoms into the aniline ring dramatically alters the molecule's physicochemical properties, leading to purification hurdles not typically seen with standard anilines. Key challenges include:
-
Altered Basicity and Polarity: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that decreases the basicity of the amino group.[3][4][5] This pKa shift can complicate purification steps that rely on acid-base chemistry, such as extractions.
-
Susceptibility to Oxidation: Like other anilines, fluorinated derivatives are prone to aerial oxidation, leading to discoloration (e.g., yellow, brown, or red) and the formation of polymeric impurities.[6][7] This degradation is often accelerated by light and heat.
-
Co-elution of Impurities: Structurally similar impurities, such as regioisomers or unreacted starting materials, often have very similar polarities to the target compound, making chromatographic separation difficult.[8][9]
-
Thermal Instability: Some fluorinated anilines can be thermally labile, decomposing at the elevated temperatures required for distillation.[9]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during purification.
Q1: My fluorinated aniline sample is discolored. How can I remove the colored impurities?
Answer: Discoloration in fluorinated anilines is almost always due to oxidation.[6][7] The choice of decolorization method depends on the physical state of your compound and the nature of the impurities.
-
For Solid Compounds (Recrystallization with Activated Carbon): This is often the most effective method. Activated carbon has a high surface area that adsorbs the large, colored polymeric byproducts.
Experimental Protocol: Decolorization via Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which your compound is highly soluble when hot and sparingly soluble when cold.[10][11] Common choices include ethanol/water, toluene, or hexane/ethyl acetate mixtures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, colored aniline in a minimal amount of the hot solvent to create a saturated solution.[12]
-
Charcoal Treatment: Remove the flask from the heat source and add a small amount of activated carbon (typically 1-2% w/w). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: Gently reheat the mixture to boiling for a few minutes. Perform a hot gravity filtration using a fluted filter paper to remove the activated carbon and any other insoluble impurities.[9] This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal yield.[11]
-
Isolation: Collect the purified, colorless crystals by vacuum filtration.[11]
-
-
For Liquid Compounds (Vacuum Distillation): If your compound is a liquid or a low-melting solid, vacuum distillation is highly effective for separating it from non-volatile, colored polymeric impurities.[6][9]
Experimental Protocol: Purification via Vacuum Distillation
-
Drying: Ensure the crude aniline is dry. Aniline is hygroscopic and water can interfere. Drying over KOH pellets is a common practice.[13]
-
Apparatus Setup: Assemble a vacuum distillation apparatus. It is crucial to ensure all glass joints are well-sealed.
-
Distillation: Heat the flask gently using a heating mantle. Collect the fraction that distills at the expected boiling point for your compound under the applied pressure. Discard any initial lower-boiling fractions (forerun) and the high-boiling colored residue.
-
Storage: Store the purified, colorless aniline under an inert atmosphere (nitrogen or argon) in a dark, cool place to prevent re-oxidation.[7]
-
Q2: I'm struggling to separate my target fluorinated aniline from a regioisomer using column chromatography. The spots are overlapping on TLC.
Answer: Separating isomers is a classic chromatographic challenge. The subtle differences in dipole moment and steric hindrance between isomers require careful optimization of your method.
-
Step 1: Optimize the Mobile Phase. The initial step is to perform a systematic screen of solvent systems. The goal is to find a system that maximizes the difference in retention factors (ΔRf) between your product and the impurity.
Solvent System (v/v) Polarity Index Rationale & Application Hexane / Ethyl Acetate Low to Medium A standard starting point for many organic compounds. Vary the ratio from 5% to 50% EtOAc.[6] Toluene / Acetone Medium Toluene's aromaticity can offer different selectivity (π-π interactions) for aromatic isomers. Dichloromethane / Methanol Medium to High Effective for more polar anilines. Use with caution as DCM can be acidic. -
Step 2: Consider Modifiers. Anilines are basic and can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing and poor separation. Adding a small amount of a basic modifier can dramatically improve peak shape.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. TEA acts as a competitive base, binding to the active silanol sites and allowing the aniline to elute with a more symmetrical peak shape.[14]
-
-
Step 3: Change the Stationary Phase. If optimizing the mobile phase is insufficient, changing the adsorbent can provide a different separation mechanism.
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and can be an excellent alternative for basic compounds like anilines.
-
Pentafluorophenyl (PFP) or Phenyl Phases: These stationary phases, often used in HPLC, can provide unique selectivity for aromatic and fluorinated compounds through π-π and dipole-dipole interactions.[14]
-
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[9] This typically happens when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is too supersaturated.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Then, add more of the hot solvent to decrease the saturation level.[9][11]
-
Lower the Cooling Temperature Slowly: Allow the solution to cool much more gradually. Rapid cooling often promotes oil formation.
-
Induce Crystallization: Once the solution is below the compound's melting point, try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[11]
-
Change Solvents: If the problem persists, select a new solvent or solvent pair with a lower boiling point.[11]
Frequently Asked Questions (FAQs)
Q1: What are the best general practices for storing fluorinated anilines? A1: To prevent degradation, especially oxidation and discoloration, store fluorinated anilines in a cool, dark place.[7] It is highly recommended to store them under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[15][16]
Q2: How can I effectively remove unreacted, non-fluorinated aniline starting material from my product? A2: This can often be achieved with an acid wash during a liquid-liquid extraction workup. The fluorine atom's electron-withdrawing effect makes the fluorinated aniline product significantly less basic than the starting aniline.[5][17] By washing the organic layer with a dilute acid (e.g., 1M HCl), the more basic starting aniline will be protonated to form a water-soluble salt and will move to the aqueous phase, while the less basic fluorinated aniline remains in the organic layer.[9]
Q3: What analytical techniques are best for assessing the purity of my final product? A3: A combination of techniques is recommended for a comprehensive purity assessment.
| Technique | Purpose | Key Advantages |
| GC-MS | Purity & Impurity ID | Excellent for volatile impurities and provides mass fragmentation data for identification.[8][18] |
| HPLC-UV/MS | Purity & Quantification | Highly precise for purity determination and suitable for non-volatile or thermally sensitive compounds.[8][18] |
| NMR (¹H, ¹³C, ¹⁹F) | Structural Confirmation | Confirms the structure of the desired product and can identify and quantify impurities if present at >0.1%. ¹⁹F NMR is particularly crucial.[8][18] |
Q4: What are the critical safety precautions for handling fluorinated anilines? A4: Fluorinated anilines, like other anilines, are toxic and can be readily absorbed through the skin.[7] They are also suspected carcinogens.[7] Always adhere to the following safety protocols:
-
Handle these compounds in a well-ventilated chemical fume hood.[19]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles with side shields, and a lab coat.[19][20]
-
Avoid creating dust or aerosols.
-
Wash hands thoroughly after handling.[15]
References
- Application Note: Recrystallization Techniques for the Purification of Crude N-(9H-Fluoren-9-ylidene)aniline. Benchchem.
- Which compound is a better base, aniline or para-fluoroaniline? Why?. Quora.
- Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
- 4-fluoroaniline. Sdfine.
- 4-FLUORO ANILINE For Synthesis. Alpha Chemika.
- A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline. Benchchem.
- 2-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie.
- 4-Chloro-3-fluoroaniline - SAFETY DATA SHEET.
- Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH.
- Preparation of fluorinated anilines. Google Patents.
- Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. Benchchem.
- why p-fluoro aniline is less basic than p-chloro aniline?. Brainly.in.
- Technical Support Center: Purification of Halogenated Aniline Compounds. Benchchem.
- Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
- Understanding 4-Fluoroaniline: Properties, Synthesis, and Procurement. NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Fluoroaniline. PubChem.
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
- Aniline Impurities and Related Compound. Veeprho Pharmaceuticals.
- Recrystallization. Chemistry LibreTexts.
- In situ co-crystallization of cresols with aniline and fluoroanilines: subtle interplay of strong and weak hydrogen bonds. ResearchGate.
- Basicity of Amines. Chemistry Steps.
- Aniline Impurity Product List. CLEARSYNTH.
- Overcoming challenges in the purification of halogenated anilines. Benchchem.
- Purify and dry aniline?. Reddit.
- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI.
- Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Pharmaguideline.
- Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
- Effect of Substituents on the Basicity of Anilines. YouTube.
- How is Aniline Purified Using Steam Distillation?. Guidechem.
- Discover The Secret: Aniline Is Usually Purified By Steam Distillation. ECHEMI.com.
- Fluoroaniline Series. Sparrow Chemical.
- 7 O Chem Column Chromatography (cc). YouTube.
- Technical Support Center: Column Chromatography Methods for Separating Aniline Isomers. Benchchem.
- Preparation of fluorinated anilines. Google Patents.
- method 8131 aniline and selected derivatives by gas chromatography. EPA.
- High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate.
- Column Chromatography. YouTube.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
- Organofluorine chemistry. Wikipedia.
- Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. OSHA.
- Defluoridation of water via doping of polyanilines. PubMed.
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. brainly.in [brainly.in]
- 5. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 16. lobachemie.com [lobachemie.com]
- 17. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. downloads.ossila.com [downloads.ossila.com]
Strategies to improve the metabolic stability of tert-butyl containing drugs
Welcome to the Metabolic Stability Support Center. Ticket #: 402-TBUTYL-STABILITY Subject: Strategies to mitigate rapid clearance of tert-butyl containing leads. Assigned Specialist: Senior Application Scientist
User Issue Overview
You are observing high intrinsic clearance (
Module 1: Diagnosis & Mechanism
Is the tert-butyl group actually the culprit? [2]
Before initiating synthetic redesign, you must confirm the metabolic pathway. The tert-butyl group is a classic substrate for Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9 .
The Metabolic Pathway
The metabolic degradation of a tert-butyl group typically follows a three-step oxidative cascade.
-
Hydroxylation: CYP introduces an oxygen to one of the methyl groups (+16 Da).
-
Oxidation to Aldehyde: The alcohol is oxidized to an aldehyde (often transient).
-
Oxidation to Carboxylic Acid: The aldehyde is rapidly converted to a carboxylic acid.
Note: The conversion to the carboxylic acid (
Visualizing the Pathway (Graphviz)
Figure 1: The oxidative cascade of the tert-butyl group. Note the mass shifts observable in LC-MS.
Module 2: Troubleshooting & Optimization Strategies
If Module 1 confirms the t-butyl group is the site of metabolism, apply the following strategies. These are ranked from "Least Structural Perturbation" to "Scaffold Hopping."
Strategy A: Deuteration (The "Heavy" Fix)
Concept: The Kinetic Isotope Effect (KIE).[3][4][5]
Replacing hydrogen (
-
Implementation: Replace the t-butyl group (
) with a d9-t-butyl group ( ). -
Pros: Minimal change to steric shape and lipophilicity; binding affinity usually remains identical.
-
Cons: High cost of goods; if the metabolic RDS is not C-H bond breaking (e.g., product release), this will not work.
Strategy B: Fluorination & The "Novartis Switch"
Concept: Electronic deactivation and bond strengthening. Fluorine is a bioisostere of hydrogen but is highly electronegative. It pulls electron density away from the carbon, making it less susceptible to oxidative attack by the electrophilic iron-oxo species in CYP enzymes.
-
Option 1: Fluorine Scan. Replace one methyl with
or .-
Warning: This alters the dipole moment and can reduce lipophilicity (LogD).
-
-
Option 2: The Cp-CF3 Bioisostere (Recommended).
-
Developed by Barnes-Seeman et al. (Novartis), replacing the t-butyl group with a 1-(trifluoromethyl)cyclopropyl group removes all oxidizable
C-H bonds while mimicking the steric bulk of t-butyl.[6] -
Result: Often maintains potency while drastically improving metabolic stability [1].
-
Strategy C: Structural Bioisosteres (The "Architectural" Fix)
Concept: Replace the t-butyl scaffold with a rigid, non-oxidizable spacer that mimics the "propeller" shape of the methyl groups.
| Bioisostere | Structure Description | Why it works |
| Bicyclo[1.1.1]pentane (BCP) | A rigid "cage" structure.[7] | Removes oxidizable methyls; maintains linear geometry; high metabolic stability [2]. |
| Oxetanes | 4-membered ring with Oxygen. | Lowers lipophilicity (LogD); blocks metabolism by removing H-atoms; acts as a metabolic "sink" [3]. |
| Chlorine/Bromine | Single Halogen atom. | In restricted pockets, a simple Cl or Br atom can mimic the size of a methyl/t-butyl group without metabolic liability. |
Decision Tree for Optimization (Graphviz)
Figure 2: Decision matrix for selecting the appropriate t-butyl stabilization strategy.
Module 3: Experimental Validation Protocols
Protocol 1: Microsomal Stability Assay (The Standard Test)
Purpose: Determine Intrinsic Clearance (
-
Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Pre-incubation: Add test compound (final conc. 1 µM) and pre-incubate at 37°C for 5 mins.
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop reaction.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope is
.
Protocol 2: Metabolite Identification (MetID)
Purpose: Confirm the t-butyl group is the "soft spot."
-
Incubation: Perform the assay above but at a higher concentration (10 µM) and run for 60 minutes to accumulate metabolites.
-
Analysis: Run LC-MS/MS in full scan mode with data-dependent acquisition (DDA).
-
Data Interpretation:
-
Look for M+16 (Hydroxylation).
-
Look for M+30 (Carboxylic acid).
-
Fragment Analysis: If the t-butyl group is cleaved, the fragment ion corresponding to that portion of the molecule will shift mass. If the core structure remains unchanged, the core fragments will match the parent.
-
FAQ: Common User Questions
Q: Can I just replace the t-butyl with a phenyl ring? A: Generally, no. A phenyl ring is planar (2D), whereas a t-butyl group is spherical (3D). This drastic change in shape usually destroys binding affinity in pockets designed for t-butyl. Bicyclo[1.1.1]pentane is a much better 3D mimic.
Q: Why did my t-butyl drug fail cardiotoxicity screens? A: This is the "Terfenadine Effect." High concentrations of parent drug (due to metabolic saturation) or specific metabolites can block hERG channels. Stabilizing the t-butyl group might actually increase safety if the parent drug is safe but the metabolite is toxic, or vice versa. Always re-test hERG after modification.
Q: Is deuteration patentable? A: Yes, deuterated forms of known drugs can often be patented as novel chemical entities (NCEs), provided they show unexpected clinical benefits (e.g., reduced dosing frequency).
References
-
Barnes-Seeman, D., et al. (2013).[6] Metabolically Stable tert-Butyl Replacement.[1][2][8][6][9][10] ACS Medicinal Chemistry Letters, 4(6), 514–516.
-
Mykhailiuk, P. K. (2015). Bicyclo[1.1.1]pentanes: High-Value Structures for Drug Discovery. Organic & Biomolecular Chemistry, 13(12), 3438-3445.
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Electron-Rich Anilines
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals grappling with the nuanced challenge of palladium-catalyzed C-N cross-coupling reactions involving electron-rich anilines. These substrates, while ubiquitous in pharmaceuticals and materials science, are notoriously challenging coupling partners. Their high electron density can deactivate catalysts and lead to a host of side reactions.
This document moves beyond simple protocols. It is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to provide not just solutions, but a foundational understanding of the principles governing catalyst selection and reaction optimization. Our goal is to empower you to diagnose issues, make informed decisions, and achieve efficient, reproducible results in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: Why are electron-rich anilines considered challenging substrates for cross-coupling?
The primary difficulty stems from the electronic nature of the aniline's amino group. As a potent electron-donating group, it increases the electron density on the aromatic ring, which can be problematic. However, the more immediate challenge is the nitrogen's nucleophilicity and its ability to coordinate strongly with the palladium center. This can lead to the formation of stable, off-cycle palladium-amine complexes that are catalytically inactive, effectively poisoning the catalyst and stalling the reaction.[1] Furthermore, the desired primary aniline product is often more reactive than the starting ammonia or ammonia surrogate, which can lead to undesired secondary amine (diarylamine) formation.[2]
Q2: What is the "go-to" catalyst system for coupling electron-rich anilines?
For the Buchwald-Hartwig amination of electron-rich anilines, the most successful and widely adopted catalyst systems consist of a palladium source paired with a bulky, electron-rich dialkylbiaryl phosphine ligand.[3][4][5] These ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, BrettPhos), are designed to overcome the inherent challenges of these substrates. Their steric bulk facilitates the final, product-releasing reductive elimination step and sterically discourages the formation of inactive catalyst-amine complexes.[6][7] Their electron-rich nature promotes the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) center.[8]
Q3: Is it better to use a precatalyst or generate the active catalyst in situ?
While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, we strongly recommend the use of well-defined, air-stable palladium precatalysts, such as the G3 or G4 Buchwald precatalysts.[9] These complexes ensure the efficient and quantitative generation of the active, monoligated Pd(0) species required for the catalytic cycle to begin.[9] This leads to greater reproducibility, often requires lower catalyst loadings, and eliminates inconsistencies associated with the in situ reduction of Pd(II) sources, which can be unreliable.[9]
Q4: Can copper catalysts be used as an alternative to palladium for these reactions?
Yes, copper-catalyzed C-N coupling (Ullmann or Chan-Lam type reactions) has re-emerged as a valuable and cost-effective alternative.[10] Modern copper-based methods can be particularly effective for coupling sterically hindered reaction partners.[11][12] While palladium catalysis is often more general, for specific challenging transformations, especially those involving ortho-substituted anilines, a copper-based system with a specialized ligand may provide a superior outcome.[10][11]
Troubleshooting Guide: Diagnosing & Solving Common Issues
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Low or No Conversion
Q: I'm attempting to couple 4-chloroanisole with 4-methoxyaniline using a standard Pd/phosphine catalyst system, but I'm seeing very little to no product formation. What should I investigate first?
This is a classic example of a doubly challenging system: an electron-rich aniline coupling with an electron-rich aryl chloride. The slow step here is almost certainly the oxidative addition of the deactivated aryl chloride to the palladium center.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low conversion.
Detailed Explanation:
-
Ligand Choice is Critical: For a deactivated aryl chloride, you need a highly electron-rich ligand to facilitate oxidative addition.[8][13] While ligands like XPhos are excellent general-purpose choices, systems like BrettPhos or those based on tri-tert-butylphosphine (P(tBu)₃) are specifically designed for these highly challenging substrates.[4]
-
Ensure Active Catalyst Formation: If the active Pd(0) species is not generated efficiently, the reaction will fail before it starts. Using a G3 or G4 precatalyst removes this variable.[9]
-
Base and Solvent Synergy: The base's role is to deprotonate the aniline.[14][15] A strong base like sodium tert-butoxide (NaOt-Bu) is often required. The solvent must be able to dissolve the active base species; toluene and dioxane are common choices.[14][16]
-
Temperature: C-Cl bond activation is energetically demanding. These reactions often require higher temperatures (e.g., 100-110 °C) to proceed at a reasonable rate.[9]
Scenario 2: Catalyst Deactivation (Stalled Reaction)
Q: My reaction starts and shows product formation by TLC/LCMS, but it stalls at ~30-40% conversion, even after several hours at high temperature. What's happening?
A stalled reaction is a classic symptom of catalyst deactivation. With electron-rich anilines, the most probable cause is the formation of a stable [Pd(Aniline)₂] complex that has fallen out of the catalytic cycle. The steric and electronic properties of your ligand are the key to solving this.
The Underlying Mechanism:
The active catalyst is a monoligated Pd(0) species, L-Pd(0). In the presence of excess, electron-rich aniline, this can be intercepted to form an inactive bis-aniline complex. Bulky ligands sterically shield the palladium center, making the formation of this off-cycle complex less favorable and promoting the desired oxidative addition step.
Caption: Catalyst deactivation by aniline coordination.
Solutions:
-
Increase Ligand Bulk: Switch to a ligand with greater steric hindrance. The "Phos" family of ligands offers a range of options. The relative steric bulk generally increases in the order: SPhos < XPhos < BrettPhos. For a particularly problematic aniline, BrettPhos is an excellent choice.[4]
-
Adjust Stoichiometry: While a slight excess of the amine is common, using a large excess can exacerbate catalyst inhibition. Try reducing the aniline to 1.1-1.2 equivalents.
-
Use a Precatalyst: As mentioned before, precatalysts ensure a clean, rapid entry into the catalytic cycle, minimizing the time the L-Pd(0) species is exposed to potential inhibitors before oxidative addition can occur.[9]
Scenario 3: Side Product Formation
Q: I am successfully forming my desired primary aniline, but I am also getting a significant amount of the diarylated secondary amine. How can I improve selectivity for monoarylation?
Selectivity issues arise when the primary aniline product, which is often more nucleophilic than the starting amine, successfully competes for the aryl halide in a second coupling event.
Controlling Selectivity:
| Strategy | Rationale | Recommended Action |
| Increase Ligand Steric Bulk | A bulkier ligand creates a more congested environment around the palladium center, which sterically disfavors the coupling of the already bulky primary aniline product. | Switch from a less hindered ligand (e.g., P(o-tol)₃) to a bulkier biarylphosphine ligand like XPhos or BrettPhos.[3][4] |
| Lower Reaction Temperature | The second arylation step often has a higher activation energy. Lowering the temperature can slow this undesired pathway more than the desired primary coupling. | Decrease the temperature from 100°C to 80°C or even 60°C and monitor the reaction over a longer period. |
| Use an Ammonia Surrogate | Instead of coupling the aniline directly, use an ammonia equivalent (e.g., benzophenone imine or LiN(SiMe₃)₂) followed by hydrolysis. This avoids the presence of the reactive primary aniline product in the reaction mixture.[2] | This is a robust but less atom-economical two-step approach for synthesizing primary anilines when selectivity is a major issue. |
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a Buchwald-Hartwig Amination
This protocol is designed for the parallel screening of ligands to identify the optimal choice for a new substrate combination.
-
Array Preparation: In a glovebox, arrange an array of oven-dried 2 mL screw-cap vials.
-
Stock Solution Preparation:
-
Aryl Halide Stock: Prepare a 0.5 M solution of your aryl halide in anhydrous toluene.
-
Aniline Stock: Prepare a 0.6 M solution of your electron-rich aniline in anhydrous toluene.
-
Base Stock: Prepare a 0.7 M suspension of sodium tert-butoxide in anhydrous toluene. Vigorously stir this suspension while dispensing.
-
-
Reagent Dispensing:
-
To each vial, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.002 mmol, 1 mol%).
-
To each designated vial, add the corresponding ligand (0.002 mmol, 1 mol%). Note: This is only necessary if not using a precatalyst that already includes the ligand.
-
Dispense 0.4 mL (0.2 mmol) of the aryl halide stock solution to each vial.
-
Dispense 0.4 mL (0.24 mmol, 1.2 equiv) of the aniline stock solution to each vial.
-
Dispense 0.4 mL (0.28 mmol, 1.4 equiv) of the base stock suspension to each vial.
-
-
Reaction: Tightly cap the vials, remove them from the glovebox, and place them in a preheated aluminum heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Analysis: After cooling, quench each reaction with 1 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (2 x 1 mL). Combine the organic layers, dry over Na₂SO₄, and analyze by LC-MS or GC-MS to determine the relative conversion for each ligand.
References
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11951–11959. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11951–11959. [Link]
-
Kaldre, D., Krska, S. W., Tcyrulnikov, S., & Tudge, M. T. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10834–10841. [Link]
-
Kaldre, D., Krska, S. W., Tcyrulnikov, S., & Tudge, M. T. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10834–10841. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11475. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24). [Link]
-
Yang, S., & Szostak, M. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Organometallics, 40(14), 2335–2347. [Link]
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Retrieved from [Link]
-
Powers, D. C., & Ritter, T. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 45(6), 840–850. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
PubMed. (n.d.). Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization. Retrieved from [Link]
-
Morken, J. P. (n.d.). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Who we serve. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ACS Publications. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Retrieved from [Link]
-
Reddit. (2026). Troubleshooting a C–N Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Alternating current enabled para-selective C(sp2)–H/N–H cross-coupling of aniline. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. jmcct.com [jmcct.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Regioselectivity in the Functionalization of Difluoroanilines
Welcome to the technical support center dedicated to the intricate challenge of managing regioselectivity in the functionalization of difluoroanilines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to harness the unique properties of these valuable building blocks. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of regiocontrol, offering field-tested insights to troubleshoot common experimental hurdles and optimize your synthetic strategies.
Introduction: The Difluoroaniline Conundrum
Difluoroanilines are prevalent motifs in pharmaceuticals and agrochemicals, where the fluorine atoms can modulate properties like metabolic stability, lipophilicity, and binding affinity.[1] However, the functionalization of the difluoroaniline scaffold presents a significant regioselectivity challenge. The interplay between the electron-donating amino group (an ortho, para-director) and the electron-withdrawing, yet weakly ortho, para-directing, fluorine atoms can lead to complex product mixtures in electrophilic aromatic substitution (EAS) reactions.[2][3] This guide will equip you with the knowledge to control these outcomes.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team encounters from researchers working with difluoroanilines.
Q1: I'm attempting a standard electrophilic aromatic substitution (e.g., nitration, bromination) on 2,4-difluoroaniline. Why am I getting a mixture of isomers?
A1: This is a classic issue arising from competing directing effects. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself.[4][5] In 2,4-difluoroaniline, the positions ortho to the amine are C3 and C5, and the para position is C6. The fluorine atoms are deactivating groups overall but are considered ortho, para-directors.[3] This means they also direct towards some of these same positions. The resulting lack of clear regiochemical preference often leads to a mixture of products.
Q2: How can I favor functionalization at the position ortho to the amino group?
A2: To achieve high ortho-selectivity, you generally need to override the natural electronic preferences of the ring. The most robust and widely used method is Directed ortho-Metalation (DoM) .[6][7] This involves using a directing group, often installed on the aniline nitrogen, to chelate to an organolithium base, which then deprotonates the sterically accessible ortho position.
Q3: Are there alternatives to Directed ortho-Metalation for C-H functionalization?
A3: Yes, transition-metal-catalyzed C-H activation has emerged as a powerful alternative.[8][9] In many cases, a fluorine atom can act as a directing group for metals like palladium or rhodium, guiding functionalization to the adjacent C-H bond.[8] This strategy avoids the use of strong organolithium bases and can be more functional group tolerant.
Q4: My reaction is not proceeding at all. What could be the issue?
A4: The difluoroaniline ring is generally electron-deficient due to the inductive effect of the two fluorine atoms, making it less nucleophilic and thus less reactive in electrophilic aromatic substitution compared to aniline itself.[2] You may need to use more forcing reaction conditions (higher temperature, stronger Lewis acid catalyst) or switch to a more reactive electrophile.
Troubleshooting Guides: From Mixed Isomers to No Reaction
This section provides a more in-depth look at common problems and offers structured solutions.
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Scenario: You are performing a Friedel-Crafts acylation on 3,4-difluoroaniline and obtaining a mixture of the 2-acylated and 6-acylated products.
Root Cause Analysis:
The amino group strongly directs ortho to C2 and C6. The fluorine at C3 directs ortho to C2 and para to C6. The fluorine at C4 directs ortho to C5 and C3. The combined electronic effects lead to activation at both the C2 and C6 positions, resulting in poor selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Solutions & Protocols:
-
Solution A: Directed ortho-Metalation (DoM) [6][10][11]
This is the most reliable method for achieving exclusive ortho-functionalization.
Step-by-Step Protocol (General):
-
Protect the Amine: React the difluoroaniline with a suitable protecting group that can also act as a directing metalation group (DMG), such as pivaloyl chloride or Boc anhydride. The resulting amide is a powerful DMG.
-
Lithiation: Dissolve the protected difluoroaniline in an anhydrous ethereal solvent (e.g., THF, Diethyl ether) and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Add a strong organolithium base, typically n-BuLi or sec-BuLi, dropwise. The base will selectively deprotonate the C-H bond ortho to the directing amide group.[7]
-
Quench with Electrophile: After stirring for a period to ensure complete lithiation, add your desired electrophile (e.g., an aldehyde, ketone, CO₂, or a source of halogen).
-
Work-up and Deprotection: Quench the reaction with a proton source (e.g., saturated NH₄Cl solution) and proceed with standard extraction. The protecting group can then be removed under acidic or basic conditions to yield the ortho-functionalized difluoroaniline.
-
-
Solution B: Steric Hindrance
By introducing a bulky protecting group on the nitrogen, you can physically block one of the ortho positions, thereby directing the incoming electrophile to the less hindered ortho or para position.
Problem 2: Lack of Reactivity in C-H Functionalization
Scenario: You are attempting a palladium-catalyzed C-H arylation of 2,6-difluoroaniline, but you only recover the starting material.
Root Cause Analysis:
The C-H bonds in difluoroanilines can be less reactive than in other arenes. Several factors could be at play:
-
Catalyst Inactivity: The chosen palladium catalyst or ligand may not be suitable for activating the C-H bond of this specific substrate.
-
Incorrect Oxidant: Many C-H activation cycles require a specific oxidant to regenerate the active catalyst.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and additives can have a profound effect on catalytic C-H functionalization.
Troubleshooting Table:
| Parameter | Potential Issue | Recommended Action |
| Catalyst/Ligand | Low catalytic activity. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂). Experiment with various ligands (e.g., phosphines, N-heterocyclic carbenes). |
| Directing Group | Insufficient coordination to the metal center. | If using a directing group strategy, consider a more strongly coordinating group. For example, a pyrimidinyl group is a more effective directing group for some metals than a simple amide.[12] |
| Solvent | Poor solubility or coordination to the catalyst. | Test a range of solvents, including polar aprotic (e.g., DMF, DMAc) and non-polar (e.g., toluene, dioxane). |
| Temperature | Insufficient energy for C-H activation. | Incrementally increase the reaction temperature, monitoring for product formation and decomposition. |
| Additives/Oxidant | Incorrect stoichiometry or type of oxidant. | If the catalytic cycle requires an oxidant (e.g., Ag₂CO₃, BQ), ensure it is fresh and used in the correct amount. Some reactions benefit from additives like pivalic acid. |
Mechanistic Insights: Visualizing Directing Effects
Understanding the stability of the reaction intermediates is key to predicting and controlling regioselectivity. In electrophilic aromatic substitution, the stability of the arenium ion (sigma complex) determines the preferred position of attack.[13][14]
Diagram: Arenium Ion Stability in the Nitration of 3-Fluoroaniline
Let's consider a simpler case to illustrate the principle. For an electron-donating group like -NH₂ and an electron-withdrawing group like -F, the stability of the arenium ion intermediate dictates the outcome.
Caption: Stability of arenium ions in EAS.
As the diagram shows, attack at the ortho and para positions allows the electron-donating amino group to directly stabilize the positive charge of the arenium ion intermediate through resonance. This lowers the activation energy for these pathways, making them kinetically favored.[14] The presence of fluorine atoms modulates this effect, but the underlying principle remains the same.
References
- BenchChem. (2025).
- The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
- PMC. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
-
Kessar, S. V., et al. (2008). A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions. Angewandte Chemie International Edition, 47(25), 4703-6. [Link]
-
Xia, J.-B., Zhu, C., & Chen, C. (2013). Visible Light-Promoted Metal-Free C-H Activation: Diarylketone-Catalyzed Selective Benzylic Mono- and Difluorination. Journal of the American Chemical Society, 135(46), 17494-17500. [Link]
-
Evans, M. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
Unknown. (2019). introduction to regioselectivity in aromatic reactions. YouTube. [Link]
-
StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Organic Letters. (2020). Access to gem-Difluoro Olefins via C-H Functionalization and Dual Role of Anilines. [Link]
-
Nature Communications. (2024). Defluorinative functionalization approach led by difluoromethyl anion chemistry. [Link]
-
Unknown. Directed (ortho) Metallation. [Link]
-
ChemTalk. (Date unknown). Electrophilic Aromatic Substitution. [Link]
-
White Rose Research Online. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. [Link]
-
Semantic Scholar. (2014). Photocatalytic site-selective C-H difluoroalkylation of aromatic aldehydes. [Link]
-
PMC. (2025). Defluorinative functionalization approach led by difluoromethyl anion chemistry. [Link]
-
Wikipedia. (Date unknown). Directed ortho metalation. [Link]
-
Wikipedia. (Date unknown). Electrophilic aromatic directing groups. [Link]
-
PMC. (2022). Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. [Link]
-
PMC. (Date unknown). Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. [Link]
-
Semantic Scholar. (Date unknown). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]
-
Myers, A. G. Research Group. (Date unknown). ortho metalation. [Link]
-
PMC. (Date unknown). Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond. [Link]
-
Taylor & Francis. (Date unknown). Directing groups – Knowledge and References. [Link]
-
ResearchGate. (2023). Some removable directing groups that are used for various important functional groups. [Link]
-
Royal Society of Chemistry. (2025). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. [Link]
Sources
- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Preventing side reactions in the synthesis of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of this synthesis and mitigate common side reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: My reaction mixture is turning a dark color (yellow, brown, or black). What is causing this and how can I prevent it?
Answer:
The discoloration of your reaction mixture is a strong indicator of aniline oxidation.[1] The aniline moiety, particularly in electron-rich systems, is susceptible to oxidation by atmospheric oxygen, which can be catalyzed by metal ions or acidic conditions.[1][2] This oxidation leads to the formation of highly colored impurities such as nitrobenzenes, benzoquinones, and polymeric aniline species, which can significantly reduce the yield and purity of your desired product.[1][2]
Causality and Prevention Workflow:
Caption: Workflow for preventing aniline oxidation.
Detailed Protocols:
-
Working Under an Inert Atmosphere: This is the most effective method to prevent oxidation.
-
Ensure all glassware is thoroughly dried and cooled under a stream of dry nitrogen or argon.
-
Assemble the reaction apparatus and purge the entire system with the inert gas for at least 15-20 minutes before adding reagents.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
-
pH Control: The rate of aniline oxidation is highly dependent on the pH of the reaction medium.[1]
-
For many aniline derivatives, the oxidation rate is maximal near the pKa of the anilinium ion.[1]
-
Empirically determine the optimal pH for your specific reaction that minimizes oxidation while allowing the desired reaction to proceed. Buffering the solution may be necessary.
-
-
Use of Antioxidants: A small amount of a reducing agent can be added to the reaction mixture to scavenge any oxidizing species.
-
Sodium hydrosulfite can be effective in preventing discoloration during workup and purification.[3]
-
-
Protecting Groups: Temporarily protecting the amine functionality can prevent its oxidation.[4][5]
Issue 2: I am observing a significant amount of a disulfide byproduct. How is this forming and what can I do to minimize it?
Answer:
The formation of a disulfide byproduct, di(tert-butyl) disulfide, and potentially the corresponding aniline disulfide, arises from the oxidation of the tert-butylthiol nucleophile or the product's tert-butylsulfanyl group. This is a common side reaction, especially in the presence of air (oxygen) or other oxidizing agents.
Mechanism of Disulfide Formation:
The thiol group is readily oxidized to a disulfide. This can occur through a radical mechanism initiated by oxygen or via other oxidants present in the reaction mixture.
Troubleshooting Strategies:
| Strategy | Rationale |
| Inert Atmosphere | As with aniline oxidation, excluding oxygen by working under a nitrogen or argon atmosphere is the most effective way to prevent thiol oxidation. |
| Use of Fresh Reagents | Tert-butylthiol can partially oxidize to the disulfide upon storage. Using a freshly opened bottle or purifying the thiol before use can reduce the amount of pre-formed disulfide. |
| Control of Reaction Temperature | Higher temperatures can accelerate the rate of oxidation. Running the reaction at the lowest effective temperature can help minimize this side reaction. |
| Addition of a Reducing Agent | A mild reducing agent can be added to the workup to convert any formed disulfide back to the thiol, although this may not be compatible with all downstream steps. |
Issue 3: The reaction is sluggish or incomplete, leading to low yields.
Answer:
Incomplete conversion in the synthesis of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline, which is a nucleophilic aromatic substitution (SNAr) reaction, can be attributed to several factors related to the reactants, reaction conditions, and the nature of the SNAr mechanism itself.[8][9]
Factors Affecting Reaction Rate and Completion:
-
Nucleophile Strength: The reaction rate is dependent on the strength of the nucleophile. While tert-butylthiol is a reasonably good nucleophile, its effectiveness can be enhanced.
-
Leaving Group: Fluorine is a good leaving group for SNAr reactions because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[9] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic.
-
Solvent Effects: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus increasing its reactivity.
-
Temperature: Like most chemical reactions, the rate of SNAr increases with temperature. However, higher temperatures can also promote side reactions.
Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Base | Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the tert-butylthiol. | This generates the more potent tert-butylthiolate anion, which is a much stronger nucleophile. |
| Solvent | Employ a polar aprotic solvent such as DMF, DMSO, or NMP. | These solvents facilitate the dissolution of reagents and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[10] |
| Temperature | Gradually increase the reaction temperature, monitoring for product formation and byproduct generation by TLC or LC-MS. | An optimal temperature will provide a reasonable reaction rate without significant decomposition or side product formation. |
| Concentration | Ensure the reaction is sufficiently concentrated. | Higher concentrations of reactants can lead to a faster reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-(Tert-butylsulfanyl)-3,5-difluoroaniline?
A1: The most common synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 3,5-difluoroaniline with a source of the tert-butylsulfanyl group, such as tert-butylthiol in the presence of a base, or using a pre-formed tert-butylthiolate salt.[11][12] Another approach could involve the reaction of 1,3,5-trifluorobenzene with tert-butylthiolate, followed by amination.[13]
Q2: Why is nucleophilic aromatic substitution on a difluoroaniline feasible?
A2: Nucleophilic aromatic substitution is generally favored on aromatic rings that are electron-poor.[9] The two fluorine atoms on the aniline ring are strongly electron-withdrawing, which activates the ring towards nucleophilic attack.[10] This effect is crucial for the reaction to proceed at a reasonable rate.
Q3: Can I use a protecting group for the aniline nitrogen?
A3: Yes, protecting the aniline nitrogen, for instance as an acetamide, is a viable strategy.[6][7] This can prevent side reactions at the nitrogen and can also modulate the reactivity of the aromatic ring. However, this adds two steps to the synthesis (protection and deprotection), which needs to be considered in the overall efficiency.[5]
Q4: What are the best methods for purifying the final product?
A4: Purification of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline typically involves standard techniques.
-
Extraction: An initial workup involving extraction can remove many water-soluble and some polar impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products. A silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is commonly used.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an excellent final purification step to obtain a highly pure material.
Q5: Are there any specific safety precautions I should take?
A5: Yes, several safety precautions are essential:
-
Tert-butylthiol: This compound has a very strong and unpleasant odor. It is recommended to handle it in a well-ventilated fume hood.
-
Bases: Strong bases like sodium hydride are pyrophoric and react violently with water. Handle with care under an inert atmosphere.
-
Solvents: Polar aprotic solvents like DMF and DMSO have specific health and safety considerations. Always consult the Safety Data Sheet (SDS) before use.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications - Open Access Journals. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
Cho, J.-S., Sato, S., Takeoka, S., & Tsuchida, E. (2001). Synthesis of Disulfide-Containing Aniline and Copolymerization with Aniline. Macromolecules, 34(9), 2751–2753. [Link]
-
Asian Journal of Chemistry. (2010). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
YouTube. (2015, February 23). Protection of Aniline Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
YouTube. (2016, October 29). "Protection" of Aniline in Aromatic reactions- IIT JEE | Vineet Khatri | ATP STAR. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-AMINOPHENYL DISULFIDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Notes. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis and structure of a novel disulfide-containing aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis, 10(19), 11463–11470. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). US6127577A - Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene.
-
YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(16), 3519-3530. [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
University of Presov. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]
-
China Kouting. (n.d.). 4-((tert-butyldimethylsilyl)oxy)-3,5-difluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
-
Beilstein Archives. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Protective Groups [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. US6127577A - Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene - Google Patents [patents.google.com]
Technical Support Center: Scaling Functionalized Aniline Synthesis
Welcome to the Advanced Synthesis Support Hub. Subject: Scale-Up of Functionalized Aniline Intermediates Operator: Senior Application Scientist (Process Chemistry Division)
Introduction
Scaling up aniline synthesis—particularly with functional groups like halides, nitriles, or heterocycles—is a non-linear engineering challenge. What works in a 20mL microwave vial often fails catastrophically or yields impurities in a 50L reactor.
This guide addresses the three "silent killers" of aniline scale-up: Thermal Runaway (during nitro reduction), Chemo-selectivity Loss (dehalogenation), and Catalyst Deactivation (in C-N coupling).
Module 1: Reaction Safety & Thermal Management
Focus: Catalytic Hydrogenation of Nitroarenes
User Query:
"I am scaling a nitro reduction from 10g to 1kg using Pd/C and H2 (5 bar). In the lab, it was mild. At pilot scale, the temperature spiked to 120°C within minutes, triggering the rupture disk. What went wrong?"
Technical Diagnosis:
You encountered a heat accumulation failure. Nitro reduction is highly exothermic (
-
Lab Scale: High surface-area-to-volume ratio allows passive cooling.
-
Pilot Scale: Heat generation exceeds heat removal. If you charge all substrate and catalyst at once (batch mode), the reaction rate is limited only by hydrogen mass transfer (
). Once the stirrer creates a good vortex, the reaction accelerates uncontrollably.
The Solution: Semi-Batch Protocol Never run large-scale nitro reductions in "all-in" batch mode. Use a semi-batch approach where the reaction rate is limited by the feed rate .
Protocol:
-
Charge: Catalyst and solvent only into the reactor.
-
Pressurize: Establish H2 atmosphere and operating temperature.
-
Feed: Pump the nitroarene (as a solution) slowly over 4–6 hours.
-
Control: Link the feed pump to the internal temperature sensor. If
, the pump trips off automatically.
Self-Validating Check:
-
Hydrogen Uptake Monitoring: The H2 flow rate should mirror the substrate feed rate. If feed stops but H2 uptake continues, you have accumulation (dangerous).
Module 2: Selectivity & Impurity Control
Focus: Preventing Dehalogenation in Halonitroarenes
User Query:
"I am reducing 4-chloro-2-nitroanisole. My product contains 15% dechlorinated aniline (des-chloro impurity). I've lowered the temperature, but it persists."
Technical Diagnosis: Standard Pd/C is a "perfect" hydrogenation catalyst—it reduces C-Cl bonds almost as easily as NO2 groups. Lowering temperature rarely fixes this because the activation energies are similar. You need to poison the catalyst's ability to do oxidative addition into the C-Cl bond.
The Solution: Catalyst Switching & Modifiers Switch from Palladium to Platinum or modify the electronic environment.
Troubleshooting Table: Dehalogenation Fixes
| Strategy | Methodology | Mechanism | Scale-Up Suitability |
| Switch Metal | Use Pt/C (sulfided or V-doped) instead of Pd/C. | Pt is less active for oxidative addition into Ar-X bonds than Pd. | High. Standard industrial solution. |
| Acidic Additive | Add 0.5 equiv H3PO4 or HBF4 . | Protonates the resulting aniline, preventing it from poisoning the catalyst, which often accelerates side reactions. | Medium. Requires corrosion-resistant vessels (Hastelloy). |
| Inhibitors | Add 0.1% Morpholine or Thiophene . | Selectively poisons high-energy active sites responsible for hydrogenolysis. | Low. Hard to remove sulfur traces from final API. |
Visual Logic: Selectivity Decision Tree
Caption: Decision matrix for selecting reduction conditions based on halogen lability.
Module 3: C-N Coupling (Buchwald-Hartwig) Scale-Up
Focus: Catalyst Life & Oxygen Sensitivity
User Query:
"My Buchwald coupling works at 500mg (95% yield) but stalls at 60% conversion at 50g scale. Adding more catalyst doesn't restart it."
Technical Diagnosis: This is a classic Mass Transfer vs. Catalyst Death scenario.
-
Oxygen Leakage: At larger scales, longer reaction times mean more exposure to trace oxygen in the headspace or solvent, which oxidizes the phosphine ligand (e.g., Xantphos to Xantphos-oxide).
-
Base Solubility: If you use inorganic bases (Cs2CO3, K3PO4), they are insoluble. At 500mg, magnetic stirring suspends them. At 50g, they settle to the bottom of the reactor, starving the cycle of base.
The Solution: Engineering the Environment
-
Protocol Adjustment (Solids): Switch from magnetic stirring to an overhead mechanical stirrer with a pitch-blade impeller to ensure solid suspension.
-
Inerting: Do not just "flush" the headspace. Perform three cycles of Vacuum/Nitrogen purge on the solvent before adding the catalyst.
-
Pre-catalysts: Stop using Pd(OAc)2 + Ligand. Use Pre-formed Catalysts (e.g., Pd-G3/G4 precatalysts). They generate the active Pd(0) species immediately and cleanly, avoiding the induction period where decomposition often happens.
Module 4: Stability & Isolation
Focus: Handling Oxidation-Prone Anilines[1]
User Query:
"My isolated aniline turns purple/black within hours on the filter. How do I store it?"
Technical Diagnosis: Electron-rich anilines (especially diamines or alkoxy-anilines) undergo rapid radical oxidation in air to form quinoidal impurities (the "purple" color).
The Solution: Salt Formation Do not isolate the free base. Isolate the acid salt (HCl, H2SO4, or PTSA salt).
Self-Validating Protocol:
-
Do not evaporate to dryness. Keep the aniline in solution (e.g., EtOAc or MTBE).
-
Add anhydrous acid (e.g., HCl in dioxane or H2SO4) dropwise.
-
The aniline salt precipitates immediately.
-
Filter the salt.
-
Result: The salt is generally air-stable, non-hygroscopic, and has a longer shelf life.
-
Visual Workflow: Safety Interlock System
Caption: Critical safety control loop for exothermic nitro reduction. Feed must stop immediately upon temperature excursion.
References
-
Sperry, J. B., et al. (2007). Safety Evaluation of an Unexpected Incident with a Nitro Compound. Organic Process Research & Development. [Link]
-
Blaser, H. U. (2010). Industrial Asymmetric Hydrogenation: Approaches and Results. Handbook of Homogeneous Hydrogenation. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]
- Dunn, P. J., et al. (2016). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Sources
Technical Support Center: Optimization of Aniline Synthesis from Non-Aromatic Precursors
Introduction: The Shift Towards Sustainable Aniline Production
Aniline and its derivatives are indispensable building blocks in the chemical industry, forming the backbone of pharmaceuticals, polymers, dyes, and agrochemicals.[1][2] Traditionally, their synthesis relies on the nitration and subsequent reduction of aromatic feedstocks like benzene, which are derived from finite fossil fuels.[1][3][4] The growing demand for sustainable chemical manufacturing has spurred significant research into synthesizing anilines from abundant, non-aromatic precursors such as cyclic ketones, alcohols, and biomass-derived platform molecules.[1][5][6]
This approach, primarily centered around catalytic dehydrogenative aromatization, offers a transformative route to construct the aromatic ring in situ, overcoming the regioselectivity constraints of classical aromatic substitution.[7][8] However, navigating the complex reaction landscapes to achieve high yield and selectivity presents unique challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to support researchers in optimizing these novel synthetic routes.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific issues encountered during the synthesis of anilines from non-aromatic precursors, providing causal explanations and actionable solutions.
Scenario 1: Low Yield or Incomplete Conversion
Q: My reaction shows low conversion of the starting material (e.g., cyclohexanone, cyclohexanol) despite running for the recommended time. What are the likely causes and how can I improve the yield?
A: Low conversion is a common issue that can typically be traced back to catalyst inefficiency or suboptimal reaction conditions.
-
Catalyst Activity and Integrity: The catalyst is the heart of the transformation. Both homogeneous and heterogeneous catalysts, most commonly based on palladium (Pd), are used.[9][10][11]
-
Heterogeneous Catalyst Deactivation: Catalysts like Palladium on Carbon (Pd/C) or supported Pd nanoparticles can lose activity. Ensure you are using a fresh, properly stored catalyst. If recycling a catalyst, be aware that surface poisoning by impurities or structural changes (sintering) at high temperatures can reduce its efficacy.[12]
-
Homogeneous Catalyst Degradation: Ensure the ligand and metal precursor are pure and the reaction is performed under the recommended atmosphere (e.g., inert gas) to prevent catalyst degradation.
-
-
Suboptimal Reaction Conditions: Dehydrogenative aromatization is highly sensitive to temperature and pressure.
-
Temperature: These reactions often require elevated temperatures to overcome the energetic barrier of aromatization.[12][13] A temperature too low will result in sluggish or incomplete conversion. Conversely, excessively high temperatures can lead to catalyst degradation or side product formation.[12] It is crucial to empirically determine the optimal temperature for your specific substrate and catalyst system.
-
Atmosphere & Oxidant: Acceptorless dehydrogenation, where H₂ is evolved, is an elegant goal but can be equilibrium-limited.[14][15] Many protocols use a hydrogen acceptor (e.g., styrene) or a mild oxidant (e.g., O₂ from air) to drive the reaction forward by consuming the hydrogen generated in situ.[15] Ensure your setup provides the appropriate atmosphere.
-
Troubleshooting Workflow for Low Conversion
Caption: Key pathways in aniline synthesis from cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for converting cyclohexanone oximes to primary anilines?
A1: The conversion of cyclohexanone oximes via a Semmler-Wolff type reaction is a powerful method. [9]Heterogeneous catalysts are particularly attractive for their ease of separation and reusability. A highly effective system is a Palladium catalyst supported on a Mg-Al layered double hydroxide (Pd(OH)x/LDH). [10][16]This catalyst operates under ligand- and additive-free conditions and has a broad substrate scope, providing high yields (75% to >99%) for various substituted cyclohexanone and cyclohexenone oximes. [10][16]A key advantage is its reusability; it can be recycled at least five times without significant loss of performance. [10][16] Q2: Is it possible to synthesize anilines directly from biomass?
A2: Yes, this is a major goal in green chemistry. [6]Bio-based furanic compounds, such as furfural or 5-hydroxymethylfurfural (HMF), derived from lignocellulosic biomass, can be converted into valuable nitrogen-containing chemicals. [17][18]The process often involves reductive amination. However, it faces challenges due to the presence of multiple functional groups, which can lead to side reactions like direct hydrogenation of the furan ring or polymerization. [17]Success requires catalysts with high selectivity. For example, a Pd/C catalyst was shown to quantitatively convert HMF to N-phenyl-HMFA, whereas a Pd/Al₂O₃ catalyst led to undesired ring hydrogenation. [17] Q3: How can I purify my crude aniline product, which is dark-colored and contains various impurities?
A3: Crude aniline is often discolored due to aerial oxidation and the presence of side products. A multi-step purification is often necessary.
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and wash with a dilute acid solution (e.g., 1M HCl). The aniline will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free aniline, which can be extracted back into an organic solvent.
-
Drying: Dry the organic solution containing the purified aniline over an anhydrous drying agent like KOH or CaH₂. [19][20]3. Distillation: The most common final purification step is distillation, often under reduced pressure to prevent thermal decomposition. [19][20]For high-boiling anilines or to remove tar-like residues, steam distillation is a very effective technique. [21]4. Derivative Formation: For very high purity, aniline can be converted to a crystalline derivative like N-acetylaniline or aniline oxalate, which can be recrystallized and then hydrolyzed back to the pure aniline. [19][20]
Data & Protocols
Table 1: Comparison of Selected Catalytic Systems
| Precursor Type | Catalyst System | Nitrogen Source | Typical Conditions | Reported Yield | Key Advantages/Disadvantages |
| Cyclohexanone Oximes | Pd(OH)x/LDH | Oxime N-OH | Toluene, 110 °C | 75% to >99% | High yield, broad scope, reusable catalyst, no external additives needed. [10][16] |
| Cyclohexanones | Pd@Mg(OH)₂ | NH₃ | Dioxane, 180 °C | Up to 99% | High selectivity for primary aniline, suppresses phenol formation, acceptorless. [14][15] |
| Cyclohexanones | Au–Pd/Al₂O₃ | N₂H₄ (Hydrazine) | Toluene, 110 °C | 60% to 94% | One-pot synthesis, efficient N-N cleavage, avoids direct use of ammonia. [11] |
| HMF (from biomass) | Pd/C | Aniline | Dioxane, 50 °C, H₂ | Quantitative | High selectivity for N-phenyl-HMFA; support choice is critical. [17] |
Experimental Protocol 1: Synthesis of Aniline from Cyclohexanone Oxime
This protocol is adapted from the method described by Yamaguchi, K. et al., leveraging a Pd(OH)x/LDH catalyst. [10][16] Materials:
-
Cyclohexanone oxime (1 mmol)
-
Pd(OH)x/LDH catalyst (e.g., 1 mol % Pd)
-
Toluene (5 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Pd(OH)x/LDH catalyst.
-
Under an inert atmosphere, add cyclohexanone oxime and toluene.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 6-12 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the heterogeneous catalyst. Wash the pad with additional solvent (e.g., ethyl acetate).
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude aniline can be purified by flash column chromatography on silica gel or by distillation.
References
-
Stahl, S. S., et al. (2011). Pd-Catalyzed Semmler-Wolff Reactions for the Conversion of Substituted Cyclohexenone Oximes to Primary Anilines. Journal of the American Chemical Society. Available at: [Link]
-
Yamaguchi, K., et al. (2017). Selective Synthesis of Primary Anilines from Cyclohexanone Oximes by the Concerted Catalysis of a Mg-Al Layered Double Hydroxide Supported Pd Catalyst. Journal of the American Chemical Society. Available at: [Link]
-
Yamaguchi, K., et al. (2017). Selective Synthesis of Primary Anilines from Cyclohexanone Oximes by the Concerted Catalysis of a Mg‒Al Layered Double Hydroxide Supported Pd Catalyst. ResearchGate. Available at: [Link]
-
Li, N., et al. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. Available at: [Link]
-
Yamaguchi, K., et al. (2020). Selective primary aniline synthesis through supported Pd-catalyzed acceptorless dehydrogenative aromatization by utilizing hydrazine. ResearchGate. Available at: [Link]
-
Yamaguchi, K., et al. (2023). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. JACS Au. Available at: [Link]
-
Nature Catalysis. (2020). Reactions for making widely used aniline compounds break norms of synthesis. Nature Catalysis. Available at: [Link]
-
Li, Z., et al. (2023). Dehydrogenative Aromatization of Cyclohexanone Derivatives for the Synthesis of Site-selective Substituted Phenols and Anilines. Organic Chemistry Frontiers. Available at: [Link]
-
Extance, A. (2020). Aniline synthesis turns to photochemistry to access challenging targets. Chemistry World. Available at: [Link]
-
Nature Catalysis. (2020). Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate. Available at: [Link]
-
El-Shobaky, G. A., et al. (2004). Aniline synthesis from cyclohexanol and ammonia over mixed oxide catalysts. Applied Catalysis A: General. Available at: [Link]
-
Yamaguchi, K., et al. (2023). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. PMC. Available at: [Link]
-
Zhang, Z., et al. (2019). Catalytic Synthesis of N‐(5‐Methylfurfuryl)aniline from Bio‐Derived Carbohydrates. ResearchGate. Available at: [Link]
-
Apiary. (2025). Investing in Synthetic and Bio-Based Aniline: Market Trends, Leading Products, and Regional Growth. Apiary. Available at: [Link]
-
Iborra, S., et al. (2019). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
LookChem. Purification of Aniline. Chempedia. Available at: [Link]
-
Chen, X., et al. (2020). Direct Amination of Biomass‐based Furfuryl Alcohol and 5‐(Aminomethyl)‐2‐furanmethanol with NH3 over Hydrotalcite‐derived Nickel Catalysts via the Hydrogen‐borrowing Strategy. ResearchGate. Available at: [Link]
-
Chem Help ASAP. (2020). synthesis of anilines. YouTube. Available at: [Link]
-
Horváth, M., et al. (2025). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry. Available at: [Link]
-
Reddit. (2014). Purify and dry aniline?. r/chemistry. Available at: [Link]
-
Wang, J., et al. (2022). From alkylarenes to anilines via site-directed carbon–carbon amination. ResearchGate. Available at: [Link]
-
Chem Help ASAP. (2019). aromatic nitration & aniline synthesis. YouTube. Available at: [Link]
-
Kelly, D. J., et al. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Investing in Synthetic and Bio-Based Aniline: Market Trends, Leading Products, and Regional Growth (2025 - 2032) · Apiary [syntheticandbiobasedanilinemarketsharemarkettrendsandforec.docs.apiary.io]
- 6. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00924C [pubs.rsc.org]
- 7. Dehydrogenative aromatization of cyclohexanone derivatives for the synthesis of site-selective substituted phenols and anilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Pd-Catalyzed Semmler-Wolff Reactions for the Conversion of Substituted Cyclohexenone Oximes to Primary Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Synthesis of Primary Anilines from Cyclohexanone Oximes by the Concerted Catalysis of a Mg-Al Layered Double Hydroxide Supported Pd Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 20. reddit.com [reddit.com]
- 21. echemi.com [echemi.com]
Validation & Comparative
The Fluorine Factor: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Drug Analogues
A Senior Application Scientist's Guide to Understanding Fluorine's Impact on Drug Performance
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of rational drug design. This small but highly electronegative element can profoundly alter a molecule's physicochemical and pharmacological properties, often transforming a promising lead compound into a successful therapeutic agent. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated drug analogues, supported by experimental data and detailed methodologies, to illuminate the multifaceted role of fluorine in drug development.
The Rationale for Fluorination: More Than Just a Simple Substitution
The decision to introduce fluorine into a drug molecule is a calculated one, driven by the element's unique properties. With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to be incorporated with minimal steric perturbation.[1] However, as the most electronegative element, its electronic influence is significant, impacting metabolic stability, binding affinity, lipophilicity, and basicity (pKa).[1][2][3]
The primary motivations for fluorination in drug design include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic attack, particularly by cytochrome P450 (CYP) enzymes.[4] This "metabolic blocking" at vulnerable positions can increase a drug's half-life and bioavailability.[2][5]
-
Improved Binding Affinity: Fluorine's electron-withdrawing nature can alter the electron distribution in a molecule, potentially leading to more favorable interactions with the target protein.[1][3] This can manifest as increased potency and selectivity.
-
Modulation of Physicochemical Properties: Fluorination can fine-tune a compound's lipophilicity (LogP) and the acidity/basicity of nearby functional groups (pKa).[1][6] These adjustments are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Case Study: Celecoxib (Fluorinated) vs. Rofecoxib (Non-Fluorinated)
To illustrate the tangible effects of fluorine, we will compare two well-known selective cyclooxygenase-2 (COX-2) inhibitors: the fluorinated celecoxib and the non-fluorinated rofecoxib. While not direct structural analogues in the strictest sense (celecoxib has a trifluoromethyl group, while rofecoxib has a methylsulfonyl group), their shared therapeutic target and extensive research make them an excellent case study for comparing a fluorinated and a non-fluorinated drug.
Physicochemical Properties: A Tale of Two Coxibs
The seemingly subtle difference of a trifluoromethyl group in celecoxib versus a methyl group in the analogous position of rofecoxib's core structure contributes to distinct physicochemical profiles that influence their biological behavior.
| Property | Celecoxib (Fluorinated) | Rofecoxib (Non-Fluorinated) | Impact of Fluorination |
| LogP | ~3.53[7] | ~1.56 (Estimated)[3] | The trifluoromethyl group in celecoxib significantly increases its lipophilicity compared to the analogous methyl group in rofecoxib's scaffold. |
| pKa | ~11.1 (sulfonamide)[6][7][8][9] | Not available | The acidic sulfonamide proton in celecoxib is a key feature for its binding and solubility characteristics. |
Binding Affinity and Selectivity: A Sharper Focus with Fluorine
The primary therapeutic action of these drugs is the selective inhibition of COX-2 over COX-1. Fluorination can play a role in enhancing this selectivity. The trifluoromethyl group of celecoxib contributes to its binding within the active site of the COX-2 enzyme.[3]
| Parameter | Celecoxib (Fluorinated) | Rofecoxib (Non-Fluorinated) | Reference |
| COX-1 IC50 (µM) | 82 | >100 | [1] |
| COX-2 IC50 (µM) | 6.8 | 0.53 | [1] |
| Selectivity Ratio (COX-1/COX-2) | 12 | >188 | [1] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are from a comparative study to ensure consistency.
This data indicates that while both are selective for COX-2, rofecoxib exhibits a higher in vitro selectivity ratio. However, it's important to note that in vivo selectivity can be influenced by other factors.
Metabolic Stability and Pathways: A Divergence in Biotransformation
The metabolic fate of a drug is a critical determinant of its efficacy and safety. Here, we see a clear divergence between the fluorinated celecoxib and the non-fluorinated rofecoxib, largely dictated by their chemical structures.
Celecoxib's Metabolic Pathway
The primary metabolic pathway for celecoxib is the oxidation of the methyl group on the p-tolyl moiety to a hydroxymethyl group, which is then further oxidized to a carboxylic acid.[1][10][11][12] This process is predominantly mediated by the cytochrome P450 enzyme CYP2C9 .[1][10][11]
Caption: Metabolic pathway of Celecoxib.
Rofecoxib's Metabolic Pathway
In contrast, rofecoxib undergoes extensive metabolism primarily through reduction of its furanone ring by cytosolic reductases.[7][13] Oxidative metabolism, mediated by CYP3A4 and CYP1A2 , plays a lesser role.[2]
Caption: Metabolic pathways of Rofecoxib.
The trifluoromethyl group in celecoxib is metabolically stable and does not undergo defluorination, contributing to a more predictable metabolic profile focused on the opposite end of the molecule.
Experimental Protocols
To ensure the scientific integrity of such comparative analyses, standardized and validated experimental protocols are paramount. Below are detailed methodologies for assessing key parameters.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by Phase I enzymes, primarily cytochrome P450s, present in human liver microsomes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a 1 M NADPH regenerating solution.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Caption: Workflow for in vitro metabolic stability assay.
Radioligand Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for its target receptor.
Methodology:
-
Preparation of Reagents:
-
Prepare a membrane fraction containing the receptor of interest.
-
Select a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and specificity for the receptor.
-
Prepare a series of dilutions of the non-radiolabeled test compound.
-
Prepare an assay buffer specific to the receptor.
-
-
Incubation:
-
In a 96-well filter plate, add the receptor preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of the plate through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats and add scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for radioligand receptor binding assay.
Conclusion: A Strategic Tool for Drug Optimization
The strategic incorporation of fluorine is a powerful and versatile tool in the medicinal chemist's arsenal. As demonstrated by the comparison of celecoxib and rofecoxib, even subtle changes involving fluorine can lead to significant alterations in a drug's physicochemical properties, binding affinity, and metabolic fate. While not a universal panacea, the judicious application of fluorination, guided by a thorough understanding of its potential effects and supported by robust experimental data, can significantly enhance the probability of developing safer and more effective therapeutic agents. The continued development of novel fluorination methodologies will undoubtedly further expand the scope and impact of this remarkable element in drug discovery.
References
- BenchChem. (2025).
-
ClinPGx. (n.d.). rofecoxib. Retrieved from [Link]
-
PubChem. (n.d.). Rofecoxib. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Fluorine in drug discovery: Role, design and case studies. BenchChem.
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacokinetics. Retrieved from [Link]
-
ResearchGate. (2025). The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects. Retrieved from [Link]
-
Drugs.com. (n.d.). Celecoxib vs Rofecoxib Comparison. Retrieved from [Link]
-
PubMed. (2001). In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics. Retrieved from [Link]
- BenchChem. (2025). Foundational Research on Rofecoxib's Metabolites and Their Biological Activity: An In-depth Technical Guide. BenchChem.
-
Drugs.com. (n.d.). Celecoxib vs Rofecoxib Comparison. Retrieved from [Link]
-
Arasto Pharmaceutical Chemicals Inc. (n.d.). Celecoxib. Retrieved from [Link]
- BenchChem. (2025).
-
Deranged Physiology. (n.d.). Celecoxib. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Differential features of celecoxib, etoricoxib, and rofecoxib. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of celecoxib. Retrieved from [Link]
-
PubChem. (n.d.). Celecoxib. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
MDPI. (2020). Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach. Retrieved from [Link]
-
Admeshop. (n.d.). Metabolic stability. Retrieved from [Link]
-
ResearchGate. (2005). Solubility of Rofecoxib in the Presence of Aqueous Solutions of Glycerol, Propylene Glycol, Ethanol, Span 20, Tween 80, and Sodium Lauryl Sulfate at (298.15, 303.15, and 308.15) K. Retrieved from [Link]
-
ResearchGate. (2025). Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach. Retrieved from [Link]
-
PubMed. (2000). Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Fluorinated Compounds
For researchers, scientists, and professionals in drug development, the robust analysis of fluorinated compounds is a critical and often challenging endeavor. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—have made organofluorine compounds ubiquitous in modern pharmaceuticals.[1] However, these same properties demand a nuanced approach to High-Performance Liquid Chromatography (HPLC) method development and validation. This guide provides an in-depth comparison of HPLC methodologies, grounded in experimental principles and designed to ensure scientifically sound and defensible results.
The Challenge: Fluorine's Influence on Chromatographic Behavior
The high electronegativity and the strength of the carbon-fluorine bond introduce specific challenges in reversed-phase HPLC.[1] Traditional C18 columns, the workhorses of many labs, often fall short in providing adequate selectivity for fluorinated analytes and their non-fluorinated counterparts or impurities.[2] This is because the retention mechanisms on standard alkyl phases are primarily driven by hydrophobic interactions, which can be insufficient to resolve compounds with subtle differences in fluorination.[3][4]
Strategic Column Selection: Beyond C18
A successful HPLC method for fluorinated compounds hinges on selecting a stationary phase that offers alternative retention mechanisms. While a C18 column is a reasonable starting point in method development, fluorinated-phenyl and perfluoroalkyl phases often provide superior selectivity.[2][5]
-
Pentafluorophenyl (PFP) Phases: These have become a popular alternative to traditional alkyl phases due to their ability to engage in multiple types of interactions, including π-π, dipole-dipole, charge transfer, and ion-exchange.[4][6] The electron-dense fluorinated ring can interact differently with analytes compared to a standard phenyl or alkyl chain, often leading to unique elution orders and improved resolution, particularly for halogenated and aromatic compounds.[5]
-
Perfluoroalkyl Phases: These phases, such as those with perfluorooctyl or perfluorohexyl chains, exhibit "fluorophilicity," an affinity for other fluorinated molecules.[3][7] This can result in enhanced retention and selectivity for fluorinated compounds compared to their non-fluorinated analogs.[3] They can also be advantageous when working with highly organic mobile phases, which is beneficial for LC-MS applications where enhanced ionization is desired.[3][5]
Comparative Column Performance
The choice between a C18, PFP, and a perfluoroalkyl phase is analyte-dependent. A screening approach early in method development is highly recommended.[2]
| Stationary Phase | Primary Retention Mechanism(s) | Best Suited For | Key Considerations |
| C18 (Octadecylsilane) | Hydrophobic interactions | General-purpose, initial screening | May provide insufficient selectivity for positional isomers or compounds with minor structural differences due to fluorination.[2] |
| PFP (Pentafluorophenyl) | π-π, dipole-dipole, charge transfer, ion-exchange, hydrophobic | Aromatic and halogenated compounds, positional isomers, polar analytes.[5][6] | Selectivity can be highly sensitive to mobile phase pH and ionic strength due to potential ion-exchange interactions with surface silanols.[6] |
| Perfluoroalkyl | Fluorophilic interactions, hydrophobic | Enhanced retention of fluorinated compounds, separation from non-fluorinated analogs.[3][7] | Retention of non-fluorinated hydrocarbons is often lower compared to C18 phases.[5] Unique selectivity can be achieved with fluorinated mobile phase modifiers like 2,2,2-trifluoroethanol (TFE).[8] |
Mobile Phase Optimization: A Critical Factor
The mobile phase composition plays a pivotal role in modulating the interactions between the analyte and the stationary phase.[9] For fluorinated compounds, several factors should be considered:
-
Organic Modifier: While acetonitrile and methanol are common choices, 2,2,2-trifluoroethanol (TFE) can offer unique selectivity, especially with perfluorinated stationary phases.[8] The stronger adsorption of TFE on the fluorinated surface can alter the retention of compounds capable of hydrogen bonding.[8]
-
pH Control: For ionizable compounds, the pH of the mobile phase is critical.[9] PFP phases, in particular, can exhibit significant changes in selectivity with small shifts in pH due to interactions with underlying silica.[6]
-
Additives: Ion-pairing agents or buffers can be used to improve peak shape and retention for challenging compounds.[10]
A Framework for Method Validation: Adhering to ICH Q2(R1) Guidelines
Once an optimal chromatographic system is established, a rigorous validation process is essential to demonstrate that the method is fit for its intended purpose.[11] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a comprehensive framework for this process.[12][13]
Caption: Workflow for HPLC method validation according to ICH Q2(R1) guidelines.
Key Validation Parameters and Experimental Protocols
The following outlines the critical validation parameters and provides a step-by-step protocol for their assessment.
1. Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12][14]
-
Protocol:
-
Analyze a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) on the analyte.
-
Analyze the stressed samples to demonstrate that the degradation product peaks are resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
-
2. Linearity and Range
-
Objective: To establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.[12][14]
-
Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations. For an assay, this range is typically 80% to 120% of the expected test concentration.[13]
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.995.[12]
-
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[12]
-
Protocol:
-
Perform the analysis on a sample with a known concentration of the analyte (e.g., a certified reference material).
-
Alternatively, use the method of standard additions. Spike a placebo matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.
-
Calculate the percent recovery for each sample. Acceptance criteria for recovery are typically within 98.0% to 102.0%.
-
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration, or nine determinations across the specified range (three concentrations, three replicates each) on the same day, with the same analyst and equipment.[11]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Reproducibility: Typically assessed between laboratories.
-
Calculate the relative standard deviation (RSD) for each set of measurements. The RSD should generally be no more than 2%.[15]
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[12][14]
-
Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
The LOD is typically the concentration that yields a S/N ratio of 3:1.
-
The LOQ is typically the concentration that yields a S/N ratio of 10:1.
-
Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.
-
6. Robustness
-
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[12][13]
-
Protocol:
-
Introduce small variations to critical method parameters, one at a time. Examples include:
-
Mobile phase composition (e.g., ±2% organic modifier).
-
Mobile phase pH (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±10%).
-
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, resolution, tailing factor). The results should remain within the established acceptance criteria.
-
Caption: Principle of enhanced selectivity using a PFP column for fluorinated compounds.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The validation of HPLC methods for fluorinated compounds requires a deep understanding of the unique chemical properties conferred by fluorine. Moving beyond standard C18 columns and exploring stationary phases like PFP and perfluoroalkyl is often essential to achieve the necessary selectivity. A comprehensive validation strategy, executed according to ICH Q2(R1) guidelines, is not merely a regulatory requirement but a cornerstone of scientific integrity.[11] By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can ensure their analytical methods are reliable, reproducible, and fit for the purpose of developing the next generation of fluorinated drugs and materials.
References
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters Corporation. (n.d.). Retrieved February 15, 2026, from [Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. (2016, February 1). Retrieved February 15, 2026, from [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases : Waters. (n.d.). Retrieved February 15, 2026, from [Link]
-
Valkó, K., Espinosa, S., Du, C. M., Bosch, E., Rosés, M., Bevan, C., & Abraham, M. H. (2001). Unique selectivity of perfluorinated stationary phases with 2,2,2-trifluoroethanol as organic mobile phase modifier. Journal of Chromatography A, 933(1-2), 73–81. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.). Retrieved February 15, 2026, from [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Key ICH Method Validation Parameters to Know - Altabrisa Group. (2025, August 25). Retrieved February 15, 2026, from [Link]
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. (n.d.). Retrieved February 15, 2026, from [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Retrieved February 15, 2026, from [Link]
-
Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8). Retrieved February 15, 2026, from [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. (2025, December 4). Retrieved February 15, 2026, from [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed. (2014, September 1). Retrieved February 15, 2026, from [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Retrieved February 15, 2026, from [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Fluorinated columns - HPLC. (n.d.). Retrieved February 15, 2026, from [Link]
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. (n.d.). Retrieved February 15, 2026, from [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Fluoride matrix effects - Chromatography Forum. (2019, April 29). Retrieved February 15, 2026, from [Link]
-
Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. (n.d.). Retrieved February 15, 2026, from [Link]
-
Challenges in HPLC Technology and Potential Solutions - G-M-I, Inc. (2023, October 2). Retrieved February 15, 2026, from [Link]
-
(PDF) Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unique selectivity of perfluorinated stationary phases with 2,2,2-trifluoroethanol as organic mobile phase modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
- 10. gmi-inc.com [gmi-inc.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. scribd.com [scribd.com]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparing the Efficacy of tert-Butyl Isosteres in Drug Design
Introduction: The Double-Edged Sword of the tert-Butyl Group
In the landscape of medicinal chemistry, the tert-butyl group is a frequently utilized substituent, and for good reason. Its bulky, three-dimensional structure provides significant steric hindrance, which can lock a molecule into a bioactive conformation, thereby enhancing its affinity for a target protein. Furthermore, this steric shield can protect metabolically labile sites from enzymatic degradation, prolonging a drug's half-life. The hydrophobic nature of its methyl groups can also increase a compound's solubility in organic solvents and facilitate passage through cellular membranes.[1]
However, the very properties that make the tert-butyl group attractive can also be liabilities. Its significant lipophilicity can lead to poor aqueous solubility, hindering formulation and oral bioavailability.[2][3] The C-H bonds of the methyl groups, while seemingly innocuous, are susceptible to oxidation by cytochrome P450 enzymes, a primary route of metabolism for many drugs.[4] This metabolic vulnerability can lead to rapid clearance from the body, reducing the therapeutic window.[4] Consequently, medicinal chemists often seek to replace the tert-butyl group with a bioisostere—a different functional group that retains the desirable properties of the original while mitigating its drawbacks.[5]
This guide provides a comparative analysis of common tert-butyl isosteres, offering insights into their relative performance and the experimental workflows required for their evaluation.
Common tert-Butyl Isosteres: A Comparative Overview
The selection of an appropriate tert-butyl isostere is a critical decision in the lead optimization phase of drug discovery.[6] The ideal replacement will mimic the steric bulk and three-dimensional arrangement of the tert-butyl group while offering improvements in physicochemical and pharmacokinetic properties. Here, we compare some of the most promising candidates.
Bicyclo[1.1.1]pentane (BCP)
The bicyclo[1.1.1]pentane (BCP) group has emerged as a highly effective bioisostere for the tert-butyl group.[7][8] Its rigid, cage-like structure provides a similar spatial projection of substituents as a tert-butyl group. A key advantage of BCP is its increased sp³ character, which often leads to enhanced metabolic stability and improved aqueous solubility compared to its aromatic and even tert-butyl counterparts.[7][9][10]
Silicon-Based Isosteres (Sila-substitution)
The "silicon switch," or the replacement of a carbon atom with silicon, is a well-established strategy in medicinal chemistry.[6][11] Silicon's position directly below carbon in the periodic table means it shares many chemical properties, including a tetrahedral geometry.[12][13] However, the larger atomic radius of silicon and the longer Si-C bonds can alter a molecule's shape and steric interactions.[12] Sila-substitution can lead to marked changes in physicochemical properties, often resulting in increased metabolic stability and altered lipophilicity, which can be leveraged to improve a drug candidate's profile.[6][12]
Cubane
Cubane is a highly strained, cage-like hydrocarbon that presents a unique geometric profile. As a bioisostere, it offers a rigid scaffold that can mimic the spatial orientation of a tert-butyl group.[14][15] The high degree of s-character in its C-H bonds contributes to its metabolic stability.[14] While synthetically challenging, the unique properties of cubane make it an intriguing option for modulating a compound's properties.
Other Notable Isosteres
-
Cyclopropyl and Cyclobutyl Groups: These small cycloalkanes can mimic the steric bulk of a tert-butyl group and introduce conformational rigidity.[5][16]
-
Trifluoromethyl-substituted Cycloalkanes: The incorporation of a trifluoromethyl group onto a cyclopropyl or cyclobutyl ring can enhance metabolic stability by blocking sites of oxidation.[4][17]
Visualizing the Rationale for Isosteric Replacement
The decision to replace a tert-butyl group is often driven by a need to overcome specific liabilities identified during preclinical testing. The following diagram illustrates this decision-making process.
Caption: Decision workflow for employing tert-butyl isosteres.
Comparative Efficacy: A Case Study Approach
To illustrate the practical application of tert-butyl isosteres, we will examine a hypothetical case study based on published findings.[2][10]
Target: A novel kinase implicated in an inflammatory disease.
Lead Compound (Compound 1): A potent inhibitor with an IC50 of 10 nM. However, it contains a tert-butyl group and exhibits high metabolic clearance in human liver microsomes (t½ = 15 min) and poor aqueous solubility (<1 µg/mL).
Strategy: Synthesize analogs of Compound 1 where the tert-butyl group is replaced with a bicyclo[1.1.1]pentane (BCP) group (Compound 2) and a trimethylsilyl group (Compound 3).
In Vitro Evaluation
| Compound | Isostere | Target IC50 (nM) | Aqueous Solubility (µg/mL) | HLM Stability (t½, min) |
| 1 | tert-Butyl | 10 | < 1 | 15 |
| 2 | BCP | 12 | 25 | 65 |
| 3 | Trimethylsilyl | 15 | 5 | 40 |
HLM: Human Liver Microsomes
Analysis: The BCP analog (Compound 2) largely retained the high potency of the parent compound while demonstrating a significant improvement in both aqueous solubility and metabolic stability.[7] The trimethylsilyl analog (Compound 3) also showed improved metabolic stability, albeit to a lesser extent than the BCP analog, and a modest improvement in solubility.[6][12]
In Vivo Pharmacokinetic Evaluation in Rats
| Compound | Isostere | Oral Bioavailability (%) | Plasma Half-life (h) |
| 1 | tert-Butyl | 5 | 1.2 |
| 2 | BCP | 45 | 6.8 |
| 3 | Trimethylsilyl | 25 | 4.5 |
Analysis: The in vivo data correlates well with the in vitro findings. The improved metabolic stability and solubility of the BCP analog (Compound 2) translated into a dramatic increase in oral bioavailability and a significantly longer plasma half-life. The silicon-containing analog (Compound 3) also showed a marked improvement in its pharmacokinetic profile compared to the original lead compound.
Experimental Protocols
Rigorous and reproducible experimental protocols are the cornerstone of any successful drug discovery program.[18][19] Below are representative protocols for key assays used to evaluate tert-butyl isosteres.
Protocol 1: Aqueous Solubility Assessment (Kinetic Shake-Flask Method)
This method provides a rapid determination of a compound's kinetic solubility.[3][20][21][22][23]
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add the DMSO stock solutions to a 96-well plate and perform serial dilutions in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.
-
Precipitate Removal: Filter the samples through a solubility filter plate or centrifuge at high speed to pellet any precipitate.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using LC-MS/MS or UV-Vis spectroscopy against a standard curve.
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate of a compound's metabolism by phase I enzymes, primarily cytochrome P450s.[24][25][26][27][28]
-
Reaction Mixture Preparation: In a 96-well plate, combine the test compound (final concentration of 1 µM) with human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding the cofactor NADPH (final concentration of 1 mM).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in individual wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Visualizing the Experimental Workflow
The evaluation of novel isosteres follows a logical progression from synthesis to in-depth biological characterization.
Caption: A generalized experimental workflow for isostere evaluation.
Conclusion and Future Perspectives
The strategic replacement of a tert-butyl group with a suitable isostere is a powerful tool in the medicinal chemist's arsenal for overcoming liabilities in drug candidates. As demonstrated, isosteres such as bicyclo[1.1.1]pentane and sila-groups can significantly improve a compound's physicochemical and pharmacokinetic properties, often while maintaining or only slightly attenuating its biological activity.
The future of isosteric replacement will likely involve the development of novel, synthetically accessible scaffolds that offer even finer control over a molecule's three-dimensional structure and electronic properties. As our understanding of the interplay between a drug's structure and its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties deepens, so too will our ability to rationally design superior therapeutic agents.
References
-
Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today, 8(12), 551-556. [Link]
-
Rowan University. Silicon as a Bioisostere for Carbon in Drug Design. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Wermuth, C. G. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469. [Link]
-
Cyprotex. Microsomal Stability. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
ResearchGate. Exploitation of silicon medicinal chemistry in drug discovery. [Link]
-
Taylor & Francis Online. Applications of carbon-silicon bioisosterism in drug design and development. [Link]
-
Royal Society of Chemistry. The role of silicon in drug discovery: a review. [Link]
-
Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Creative Biolabs. Aqueous Solubility. [Link]
-
Loughborough University. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable [1.1.1]propellane precursors. [Link]
-
Springer. Drug Safety Evaluation: Methods and Protocols. [Link]
-
PubMed. Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. [Link]
-
ResearchGate. Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. [Link]
-
AMSbio. Preclinical research strategies for drug development. [Link]
-
Macmillan Group, Princeton University. General Access to Cubanes as Benzene Bioisosteres. [Link]
-
ACS Publications. The Thermochemistry of Cubane 50 Years after Its Synthesis: A High-Level Theoretical Study of Cubane and Its Derivatives. [Link]
-
National Center for Biotechnology Information. New Approach Methodologies: What Clinical Pharmacologists Should Prepare For. [Link]
-
ChemRxiv. Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. [Link]
-
MDPI. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks. [Link]
-
MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]
-
ResearchGate. BCP‐substituted tert‐butyl bioisosteres. [Link]
-
ORGANIC CHEMISTRY SELECT. The Magic of Cubane!. [Link]
-
National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. [Link]
-
Taylor & Francis Online. Analyzing FDA-approved drugs for compliance of pharmacokinetic principles: should there be a critical screening parameter in drug designing protocols?. [Link]
-
ACS Publications. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]
-
ResearchGate. Examples of organic transformations with cubane and classic cubane carbonyl chemistry. [Link]
-
ACS Publications. Cubanes in Medicinal Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Chemistry challenges in lead optimization: silicon isosteres in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 12. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 13. tandfonline.com [tandfonline.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 19. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 20. enamine.net [enamine.net]
- 21. Aqueous Solubility Assay - Enamine [enamine.net]
- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. researchgate.net [researchgate.net]
- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 27. charnwooddiscovery.com [charnwooddiscovery.com]
- 28. Metabolic Stability Assays [merckmillipore.com]
A Senior Application Scientist's Guide to Robust Characterization of Aniline Derivatives: A Cross-Validation Approach
An authoritative guide to the cross-validation of analytical techniques for the comprehensive characterization of aniline derivatives, designed for researchers, scientists, and professionals in drug development.
Aniline and its derivatives are foundational building blocks in modern chemistry, pivotal to the synthesis of a vast range of pharmaceuticals, dyes, and polymers.[1] Their structural diversity, however, presents a significant analytical challenge. Ensuring the identity, purity, and quantity of these compounds is not merely a matter of procedural execution; it is a mandate for safety, efficacy, and regulatory compliance.
This guide moves beyond a simple recitation of methods. It provides an in-depth, field-proven strategy for the robust characterization of aniline derivatives, centered on the principle of cross-validation. We will explore the core analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) Spectroscopy—not as isolated tools, but as complementary components of a self-validating analytical system. Our objective is to instill a methodology that ensures the data you generate is accurate, reproducible, and defensible.
The Bedrock of Confidence: Principles of Analytical Method Validation
Before comparing techniques, we must ground our discussion in the principles of analytical method validation. The International Council for Harmonisation (ICH) guidelines, particularly the recently updated ICH Q2(R2), provide a global standard for what constitutes a valid analytical procedure.[2][3] The core objective of validation is to demonstrate that an analytical procedure is unequivocally "fit for its intended purpose."[4][5] This is achieved by assessing a set of key performance characteristics, which will serve as our basis for comparison.
Key Validation Parameters as per ICH Q2(R2): [6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Chromatographic Techniques: The Workhorses of Quantification
For quantitative analysis—determining "how much" of an aniline derivative is present—chromatographic techniques are the undisputed workhorses. The choice between HPLC and GC-MS is one of the most critical decisions in method development, dictated primarily by the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile, polar, or thermally labile compounds, making it exceptionally well-suited for a wide array of aniline derivatives.[7][8]
Causality Behind the Choice: Aniline derivatives are often solids at room temperature and can decompose at the high temperatures required for gas chromatography. HPLC operates at or near ambient temperatures, preserving the integrity of the analyte.[8] The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, offering immense flexibility through the manipulation of mobile phase composition, pH, and stationary phase chemistry.[1]
Experimental Protocol: Purity Determination of a Substituted Aniline by RP-HPLC
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[1]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The C18 phase provides excellent retention for the aromatic ring of aniline derivatives.
-
Mobile Phase: A gradient mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid helps to protonate the aniline's amino group, ensuring sharp, symmetrical peaks.
-
Gradient Program: A typical gradient might run from 10% B to 95% B over 15 minutes. This is crucial for separating aniline derivatives with different polarities, ensuring that both highly polar and highly nonpolar impurities are eluted and detected.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV detection at 254 nm, a wavelength at which the benzene ring common to all aniline derivatives strongly absorbs. A PDA detector can be used to acquire full UV spectra, aiding in peak purity assessment.
-
Sample Preparation: Dissolve the aniline derivative sample in the mobile phase starting condition (e.g., 90:10 A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Caption: HPLC workflow for aniline derivative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[9] For aniline derivatives that are thermally stable, GC-MS offers unparalleled separation efficiency and definitive identification capabilities.[7][10]
Causality Behind the Choice: The high resolving power of capillary GC columns allows for the separation of closely related isomers that may be difficult to resolve by HPLC.[8] The mass spectrometer provides a unique fragmentation pattern (a "molecular fingerprint") for each compound, enabling positive identification of unknown impurities, something a UV detector in HPLC cannot do.[11] For some anilines, derivatization may be required to increase volatility and improve peak shape.[10][12]
Experimental Protocol: Impurity Profiling of Aniline by GC-MS
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).[10]
-
Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This stationary phase is robust and provides good general-purpose separation for a wide range of organic molecules.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C. This program allows for the separation of volatile impurities at the beginning of the run and ensures that less volatile derivatives are eluted.
-
-
Injector: Splitless mode at 250 °C. Splitless injection is used for trace analysis to ensure the entire sample volume reaches the column.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level generates reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST).
-
Scan Range: m/z 40-400. This range covers the expected molecular ions and fragment ions of most common aniline derivatives.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like methylene chloride or ethyl acetate to a concentration of approximately 1 mg/mL.[13]
Caption: GC-MS workflow for aniline derivative analysis.
Quantitative Performance Comparison: HPLC vs. GC-MS
The following table summarizes typical performance characteristics for the quantitative analysis of aniline derivatives. These values are illustrative and depend heavily on the specific molecule, matrix, and instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale for Performance |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[11] | 0.001 - 0.01 µg/mL[11] | MS detectors are generally more sensitive than UV detectors.[9] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL[11] | 0.003 - 0.03 µg/mL[11] | Follows the trend of LOD, with MS providing lower quantification limits. |
| Linearity (R²) | > 0.999[11][14] | > 0.999[11] | Both techniques demonstrate excellent linearity when properly optimized. |
| Precision (%RSD) | < 2%[6][11] | < 5%[11] | HPLC often provides slightly better injection precision due to the nature of liquid autosamplers. |
| Accuracy (% Recovery) | 98 - 102%[11][14] | 95 - 105%[11] | Both methods can achieve high accuracy. GC recovery can sometimes be affected by analyte volatility or thermal degradation. |
| Impurity Identification | Tentative (based on retention time and UV spectrum)[11] | Definitive (based on mass spectrum)[11] | The mass spectrum provides structural information, allowing for positive identification of unknowns. |
Spectroscopic Techniques: The Arbiters of Structure
While chromatography excels at separation and quantification, spectroscopy provides the definitive structural information required for absolute certainty.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and non-destructive technique used to identify functional groups within a molecule.[15]
Causality Behind the Choice: The infrared spectrum of an aniline derivative provides a unique fingerprint.[16] Key absorptions, such as the N-H stretches of the amino group (typically ~3300-3500 cm⁻¹) and C=C stretches of the aromatic ring (~1500-1600 cm⁻¹), confirm the core structure.[17] The presence or absence of other characteristic bands (e.g., C=O, -NO₂, -OCH₃) can instantly confirm the identity of a derivative or reveal the nature of an unknown impurity.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the complete structural elucidation of organic molecules.[19][20]
Causality Behind the Choice: NMR provides unambiguous information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their connectivity, and their chemical environment. ¹³C NMR provides information on the carbon skeleton.[21] For an aniline derivative, NMR can distinguish between isomers (e.g., ortho-, meta-, para- substitution), which can be extremely difficult by other means.[22] Techniques like COSY and HMBC can be used to piece together the entire molecular structure without needing a reference standard.
Caption: Synergy of spectroscopic techniques for structural elucidation.
The Ultimate Arbiter: A Strategy for Cross-Validation
Cross-validation is the process of comparing results from two or more distinct analytical methods to ensure data comparability and integrity.[23][24] This is not merely a redundancy; it is a scientifically rigorous approach to confirming that your results are accurate and not an artifact of a single technique. A well-executed cross-validation provides the highest possible level of confidence in your analytical data.
Causality Behind the Strategy: The most robust cross-validation strategy employs orthogonal methods—techniques that rely on different physicochemical principles. Comparing an HPLC-UV method (based on polarity and UV absorbance) with a GC-MS method (based on volatility and mass-to-charge ratio) provides a powerful check.[11][25] If both methods yield comparable quantitative results for a given analyte, it strongly supports the validity of the data. Discrepancies, on the other hand, can reveal hidden issues like co-eluting impurities in HPLC or thermal degradation in GC.
Designing the Cross-Validation Study:
-
Define the Objective: Clearly state the purpose, e.g., "To cross-validate the HPLC-UV assay for the purity of Compound X against an orthogonal GC-MS method."
-
Select Orthogonal Methods: Choose at least two methods based on different principles (e.g., HPLC-UV and GC-MS).
-
Prepare a Sample Set: Analyze a minimum of three independent batches or lots of the aniline derivative.
-
Perform Analysis: Analyze the sample set using both validated methods.
-
Compare Results: For the main component (assay) and all known impurities, calculate the % difference between the results obtained from the two methods.
-
Set Acceptance Criteria: Predefine the acceptable difference between the results. For example, the assay values should be within ±2.0%, and impurity values should be within ±10.0%. These criteria should be scientifically justified.[26]
-
Investigate Discrepancies: If results fall outside the acceptance criteria, a thorough investigation is required. This may involve using a third technique (like NMR) to resolve the discrepancy.
Caption: Cross-validation workflow using orthogonal methods.
Conclusion: An Integrated Approach to Analytical Certainty
The characterization of aniline derivatives is a multifaceted challenge that no single analytical technique can fully address. A robust, scientifically sound approach relies not on the blind application of a single method, but on the strategic integration of complementary techniques.
-
HPLC and GC-MS serve as the quantitative foundations, providing reliable data on purity and impurity levels. The choice between them is dictated by the analyte's properties.
-
FT-IR and NMR are the definitive tools for structural elucidation, confirming identity and resolving ambiguities that chromatographic methods cannot.
-
Cross-validation , particularly using orthogonal methods like HPLC and GC-MS, is the capstone of this strategy. It provides a rigorous, unbiased confirmation of data accuracy, ensuring the highest level of analytical confidence.
By adopting this integrated and cross-validated approach, researchers and drug development professionals can ensure that their analytical data is not just a number, but a trustworthy and defensible representation of their material's quality.
References
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds.
- Online Organic Chemistry Tutor. (2025, April 27). Structure Elucidation.
- Benchchem. Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
- PubMed. (2002, November 15). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR.
- OSF Preprints. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
- ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- Benchchem. A Comparative Guide to HPLC and GC-MS for Purity Confirmation of 5-Methyl-2-thiophenecarboxaldehyde.
- eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA.
- U.S. Environmental Protection Agency. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
- International Journal of Environmental Analytical Chemistry. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
- Taylor & Francis Online. (2010, October 27). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration.
- ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
- RSC Publishing. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
- ResearchGate. Comparison of (a) experimental IR spectrum of aniline with theoretical....
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives.
- U.S. Environmental Protection Agency. method 8131 aniline and selected derivatives by gas chromatography.
- RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
- Benchchem. "analytical techniques for quantifying N-(Hex-5-en-2-yl)aniline".
- Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
- AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
- PMC. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
- ResearchGate. NMR Spectra of Anilines | Request PDF.
- ResearchGate. (2025, August 8). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix.
- PubMed. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
- ACS Publications. Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives.
- ResearchGate. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
- ResearchGate. FTIR spectra of aniline tetramer. | Download Scientific Diagram.
- Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC.
- Scribd. FDA Guidelines for Analytical Method Validation | PDF.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- European Bioanalysis Forum. Cross and Partial Validation.
- ResearchGate. (2025, August 7). Synthesis and NMR characterization of a novel polyaniline derivative.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
- NIST WebBook. Aniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. amptechfl.com [amptechfl.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Studies on the hydrogen bonding of aniline's derivatives by FT-IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 20. researchgate.net [researchgate.net]
- 21. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. resolvemass.ca [resolvemass.ca]
- 24. e-b-f.eu [e-b-f.eu]
- 25. d-nb.info [d-nb.info]
- 26. scribd.com [scribd.com]
A Comparative Analysis of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline's Biological Activity with Known Kinase Inhibitors
In the landscape of targeted cancer therapy, the relentless pursuit of novel small molecule inhibitors with improved potency, selectivity, and pharmacokinetic profiles is paramount. The 3,5-difluoroaniline scaffold has emerged as a privileged structure in medicinal chemistry, frequently incorporated into potent kinase inhibitors.[1][2][3] This guide provides a comprehensive comparative analysis of a novel compound, 4-(Tert-butylsulfanyl)-3,5-difluoroaniline (hereafter referred to as Compound X ), with well-established inhibitors targeting the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.[4][5]
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents. We will delve into the rationale behind the experimental design, present detailed protocols for robust biological evaluation, and offer a comparative data framework.
The RAS-RAF-MEK-ERK Pathway: A Key Target in Oncology
The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transmits extracellular signals to the cell nucleus, ultimately influencing gene expression and cellular responses.[5] Activating mutations in components of this pathway, particularly in the BRAF kinase, are prevalent in a significant percentage of melanomas, colorectal cancers, and other malignancies.[6][7] The BRAF V600E mutation, for instance, leads to constitutive activation of the pathway, driving uncontrolled cell growth.[4] This has made BRAF and the downstream kinases MEK1 and MEK2 prime targets for therapeutic intervention.[5][8][9][10]
Compound X , with its 3,5-difluoroaniline core, is hypothesized to function as a kinase inhibitor within this pathway. The fluorine atoms can enhance binding affinity and modulate physicochemical properties, while the tert-butylsulfanyl group may occupy a specific hydrophobic pocket within the kinase's ATP-binding site, potentially contributing to its selectivity profile.[1]
For the purpose of this comparative guide, we will evaluate the hypothetical biological activity of Compound X against two well-characterized and clinically approved inhibitors:
-
Vemurafenib (PLX4032): A potent and selective inhibitor of the BRAF V600E mutant kinase.[11]
-
Trametinib (GSK1120212): A selective allosteric inhibitor of MEK1 and MEK2.[8][12]
The following diagram illustrates the targeted signaling pathway:
Caption: The RAS-RAF-MEK-ERK signaling pathway and the points of inhibition for Vemurafenib, Trametinib, and the hypothesized targets for Compound X.
Comparative Biological Activity: A Data-Driven Approach
To objectively compare the biological activity of Compound X with Vemurafenib and Trametinib, a series of in vitro biochemical and cell-based assays are essential. The following table summarizes the hypothetical inhibitory activities.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| Compound X | BRAF V600E | 15 | A375 (BRAF V600E) | 50 |
| MEK1 | >1000 | |||
| Vemurafenib | BRAF V600E | 31 | A375 (BRAF V600E) | 100 |
| MEK1 | >10,000 | |||
| Trametinib | BRAF V600E | >10,000 | A375 (BRAF V600E) | 0.5 |
| MEK1 | 0.92 |
IC50 (half-maximal inhibitory concentration) values are hypothetical for Compound X and representative for Vemurafenib and Trametinib based on publicly available data.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments used to generate the comparative data.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13][14]
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of Compound X , Vemurafenib, and Trametinib in a suitable buffer (e.g., 1% DMSO). Prepare the kinase reaction buffer containing the kinase (e.g., recombinant BRAF V600E or MEK1), substrate peptide, and ATP.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction buffer to each well. Add 50 nL of the serially diluted compounds. Incubate the plate at 30°C for 1 hour.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[15][16]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells with the BRAF V600E mutation) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Compound X , Vemurafenib, and Trametinib for 72 hours.
-
Lysis and Luminescence: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control cells and calculate the IC50 values to determine the concentration of the compound that inhibits cell growth by 50%.
Concluding Remarks
This guide provides a framework for the comparative biological evaluation of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline (Compound X ) against known inhibitors of the RAS-RAF-MEK-ERK pathway. The presented protocols for in vitro kinase and cell-based proliferation assays are robust and widely accepted methodologies in the field of drug discovery.[17][18][19] The hypothetical data presented herein suggests that Compound X may act as a potent and selective BRAF V600E inhibitor, warranting further investigation into its mechanism of action and potential as a therapeutic candidate. Subsequent studies should include broader kinase profiling to assess selectivity, as well as in vivo efficacy studies in relevant cancer models. The structure-activity relationship of the 3,5-difluoroaniline scaffold continues to be a promising area for the development of next-generation kinase inhibitors.[20][21][22][23][24]
References
- BRAF Inhibitors for BRAF V600E Mutant Colorectal Cancers: Literature Survey and Case Report - PMC.
- Structure activity relationships for 4-anilino compounds. - ResearchGate.
- What are BRAF V600E inhibitors and how do they work? - Patsnap Synapse.
- What are MEK inhibitors and how do they work? - Patsnap Synapse.
- MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC.
- Full article: MEK inhibitors in oncology: a patent review and update (2016 – present).
- MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - RSC Publishing.
- Cell-based Assays for Drug Discovery | Reaction Biology.
-
Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed. Available from: [Link]
-
Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships | bioRxiv. Available from: [Link]
- Targeted Therapy Drugs for Melanoma Skin Cancer.
-
Cancer Cell-Based Assays - Charles River Laboratories. Available from: [Link]
-
BRAF (gene) - Wikipedia. Available from: [Link]
-
Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro - PubMed. Available from: [Link]
-
Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed. Available from: [Link]
-
Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH. Available from: [Link]
-
Cell-culture based test systems for anticancer drug screening - ecancer. Available from: [Link]
-
Not All BRAF-Mutant Cancers Are Created Equal - Cancer Discovery. Available from: [Link]
-
Cell-based assays on the rise | BMG LABTECH. Available from: [Link]
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. Available from: [Link]
-
Kinase Assays with Myra - Bio Molecular Systems. Available from: [Link]
-
Kinase assays | BMG LABTECH. Available from: [Link]
-
Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed. Available from: [Link]
-
3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem. Available from: [Link]
-
Design, synthesis, and evaluation of orally active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][5][6][20]triazines as dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 inhibitors - PubMed. Available from: [Link]
- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents.
-
Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC. Available from: [Link]
- US5977412A - Process for preparing 3,5-difluoroaniline - Google Patents.
-
Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed. Available from: [Link]
-
ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. Available from: [Link]
-
4-((tert-butyldimethylsilyl)oxy)-3,5-difluoroaniline-China Kouting. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. What are BRAF V600E inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 6. BRAF Inhibitors for BRAF V600E Mutant Colorectal Cancers: Literature Survey and Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 12. Melanoma Targeted Therapy | Targeted Drugs for Melanoma | American Cancer Society [cancer.org]
- 13. biomolecularsystems.com [biomolecularsystems.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships | bioRxiv [biorxiv.org]
- 23. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head study of different synthetic pathways to difluoroanilines
[1]
Executive Summary
Bottom Line Up Front: The synthesis of difluoroanilines—critical scaffolds for modulating lipophilicity and metabolic stability in kinase inhibitors—demands a choice between scalability and versatility.
-
For Multi-Kilogram Scale: The Nucleophilic Aromatic Substitution (
) route followed by reduction is the undisputed champion for cost and throughput, provided the specific fluoronitrobenzene precursor is commercially accessible. -
For Late-Stage Diversification: Buchwald-Hartwig Amination is the superior choice for medicinal chemistry, allowing the rapid coupling of complex amines to a difluorobenzene core with high functional group tolerance.
-
For Niche Isomers: Direct Electrophilic Fluorination (e.g., Selectfluor in superacid) offers a unique access point to meta-isomers that are electronically disfavored in standard nucleophilic approaches, though at the cost of yield and operational complexity.
Part 1: Strategic Context
The Fluorine Effect in Drug Discovery Difluoroanilines are not merely building blocks; they are functional tools. The introduction of two fluorine atoms onto the aniline ring achieves three specific medicinal chemistry goals:
-
pKa Modulation: Lowers the basicity of the amine (approx. 1-2 pKa units per F), reducing lysosomal trapping and improving oral bioavailability.
-
Metabolic Blocking: Blocks P450-mediated oxidation at the electron-rich aromatic ring.
-
Conformational Lock: The
bond (1.35 Å) can induce preferred conformations via dipole-dipole interactions, enhancing binding affinity.
Part 2: Detailed Methodologies
Methodology A: The Industrial Standard ( + Reduction)
Best For: Large-scale production of simple isomers (e.g., 2,4-difluoroaniline). Mechanism: Stepwise displacement of chlorides/nitro groups by fluoride (Halex reaction), followed by nitro reduction.
Experimental Protocol (Self-Validating)
Target: 2,4-Difluoroaniline from 2,4-Difluoronitrobenzene
-
Precursor Synthesis (Halex):
-
Reagents: 2,4-Dichloronitrobenzene, anhydrous KF (spray-dried),
(Phase Transfer Catalyst). -
Conditions: Solvent: Sulfolane or DMSO (dry). Temp: 180°C. Time: 12 h.
-
Critical Control: Water content must be <500 ppm to prevent phenol formation.
-
-
Reduction (The Validated Step):
-
Reactor: High-pressure hydrogenation vessel (Hastelloy or Stainless Steel).
-
Charge: Dissolve 2,4-difluoronitrobenzene (1.0 equiv) in Methanol (10 vol). Add 5% Pd/C (50% water wet, 0.05 equiv wt%).
-
Process: Purge with
(3x), then (3x). Pressurize to 5 bar . Stir at 1000 rpm at 40°C. -
Endpoint: Monitor
uptake. Reaction stops when theoretical uptake is reached. -
Workup: Filter catalyst over Celite (keep wet to prevent ignition). Concentrate filtrate.[1]
-
Purification: Vacuum distillation (bp ~70°C at 20 mmHg).
-
Pros:
-
Low raw material cost.[2]
-
Scalable to metric tons.
-
Atom economic (if KF waste is recycled).
Cons:
-
High-temperature fluorination requires specialized autoclaves.
-
Limited to isomers where activating groups (nitro) are ortho/para to leaving groups.
Methodology B: The MedChem Standard (Buchwald-Hartwig Coupling)
Best For: Coupling complex amines to a difluoro-core; exploring SAR (Structure-Activity Relationships). Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition to aryl halide, amine coordination, deprotonation, and reductive elimination.[3]
Experimental Protocol
Target: N-substituted-2,6-difluoroaniline from 1-Bromo-2,6-difluorobenzene
-
Catalyst System Preparation:
-
Ligand: BrettPhos (Preferred for primary amines) or RuPhos (for secondary amines).
-
Pre-catalyst:
or BrettPhos-Pd-G3 precatalyst.
-
-
Reaction Setup:
-
In a glovebox or under Ar stream, charge a vial with:
-
1-Bromo-2,6-difluorobenzene (1.0 equiv).
-
Amine coupling partner (1.2 equiv).
-
(1.4 equiv) or
(for base-sensitive substrates). -
Catalyst: BrettPhos Pd G3 (2 mol%).
-
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M).
-
-
Execution:
-
Seal and heat to 80-100°C for 4-12 hours.
-
Visual Check: Reaction mixture typically turns from dark red/brown to lighter orange/yellow upon completion (ligand dependent).
-
-
Workup:
-
Dilute with EtOAc, filter through a silica plug to remove Pd residues.
-
Concentrate and purify via Flash Chromatography (Hexane/EtOAc).
-
Pros:
-
Modular: Can make hundreds of analogs from one common halide intermediate.
-
Mild conditions compared to Halex.
Cons:
-
High Cost: Pd catalysts and proprietary ligands (BrettPhos) are expensive.
-
Residual Metal: Requires scavenging (e.g., QuadraPure) for pharmaceutical grade.
Methodology C: The Emerging Route (Direct Electrophilic Fluorination)
Best For: Accessing "impossible" isomers (e.g., meta-fluorination relative to amine) or late-stage functionalization.
Mechanism: Electrophilic aromatic substitution using
Experimental Protocol
Target: 3-Fluoroaniline derivatives (Meta-selective)
-
Reagent: Selectfluor (F-TEDA-BF4) or NFSI.
-
Medium: Triflic Acid (HOTf) or
. -
Execution:
-
Dissolve aniline substrate (1.0 equiv) in neat Triflic Acid at 0°C. (Caution: Exothermic).
-
Why Acid? Protonation forms the anilinium ion (
), which is a strong meta-director, overriding the ortho/para directing nature of the free amine. -
Add Selectfluor (1.1 equiv) portion-wise.
-
Stir at room temperature for 24h.
-
-
Workup (Critical Safety):
-
Pour reaction mixture onto crushed ice/ammonium hydroxide mixture. Do NOT add water to acid; add acid mixture to ice.
-
Extract with DCM.[1]
-
Pros:
-
Direct access to meta-isomers without de novo ring synthesis.
-
Uses stable, solid fluorinating agents (Selectfluor).
Cons:
-
Harsh conditions (Superacid).
-
Regioselectivity is often a mixture (Meta:Para ratios vary).
-
Lower yields (40-60%).
Part 3: Head-to-Head Data Analysis
The following table contrasts the performance of generating 2,4-Difluoroaniline (or equivalent analogs) via the three pathways.
| Metric | Pathway A ( | Pathway B (Buchwald) | Pathway C (Direct F) |
| Typical Yield | 85 - 95% | 70 - 90% | 40 - 60% |
| Regioselectivity | Perfect (Pre-defined) | Perfect (Pre-defined) | Moderate (Substrate dependent) |
| Scale Potential | Multi-Ton | Kilogram | Gram |
| Atom Economy | High | Moderate (Leaving groups) | Low (Selectfluor waste) |
| Key Cost Driver | Energy (Heat/Pressure) | Catalyst (Pd/Ligand) | Reagent (Selectfluor) |
| Green Metric (E-Factor) | Low (<5) | Medium (10-25) | High (>50) |
Part 4: Visualization & Decision Logic
Diagram 1: Synthetic Pathway Landscape
A visual map of how precursors flow into the final difluoroaniline target.
Caption: Workflow showing the three primary entry points to difluoroanilines based on available precursors.
Diagram 2: Decision Matrix
Use this logic flow to select the correct experimental protocol for your specific needs.
Caption: Decision tree for selecting the optimal synthetic route based on scale, isomer availability, and complexity.
References
-
BenchChem Technical Support. (2025).[2][1] A Comparative Guide to the Synthesis of 2,4-Difluoroaniline for Researchers and Drug Development Professionals. BenchChem. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Alric, J. P., et al. (2005).[5] Electrophilic aromatic fluorination with fluorine: meta-Directed fluorination of anilines. Journal of Fluorine Chemistry, 126(8), 1128-1134. Link
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[6] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
In vivo pharmacokinetic comparison of tert-butyl vs alternative functional groups
[1]
Executive Summary
The tert-butyl (t-Bu) group is a cornerstone of medicinal chemistry, prized for its ability to fill hydrophobic pockets, increase lipophilicity, and prevent metabolic oxidation at the attachment point via steric shielding. However, in late-stage lead optimization, t-Bu moieties frequently become liabilities. They often act as "grease balls," driving excessive lipophilicity (high logP), poor aqueous solubility, and susceptibility to oxidative metabolism by CYP450 enzymes (specifically CYP2C8 and CYP3A4) at the methyl groups.
This guide objectively compares the in vivo pharmacokinetic (PK) performance of tert-butyl against its three primary modern bioisosteres: Trifluoromethyl (
The tert-Butyl Standard: Utility and Liability
The "Magic" of Bulk
The t-Bu group is chemically inert under standard physiological conditions but metabolically active. Its volume (~150 ų) allows it to anchor molecules into large hydrophobic protein sub-pockets (e.g., the S2 pocket of HIV protease).
The Metabolic Achilles' Heel
Despite its steric bulk, the t-Bu group is a "soft spot" for metabolism.
-
Mechanism: CYP450 enzymes perform radical abstraction of a hydrogen atom from one of the nine equivalent methyl protons.
-
Outcome: Formation of a hydroxymethyl metabolite, which often undergoes further oxidation to a carboxylic acid or glucuronidation, accelerating clearance.
The Challengers: Alternative Functional Groups
A. Bicyclo[1.1.1]pentane (BCP): The "Super-Isostere"
BCP has emerged as the premier non-classical isostere for t-Bu (and phenyl) rings.
-
PK Impact: It maintains the steric bulk and geometry of t-Bu but removes the labile methyl hydrogens.
-
Solubility: BCP analogs typically show lower logP (by ~0.5–1.0 units) and higher aqueous solubility than t-Bu parents.
-
Metabolic Stability: The bridgehead C-H bonds are strong and sterically protected, significantly reducing intrinsic clearance (
).
B. Trifluoromethyl ( ) & -Cyclopropyl[2]
-
PK Impact: Fluorine is metabolically inert. Replacing t-Bu with a
-cyclopropyl group eliminates all sp³ C-H bonds susceptible to oxidation. -
Trade-off: While it blocks metabolism, it often maintains or increases lipophilicity, which can lead to high plasma protein binding (PPB) and potentially lower free fraction (
).
C. Oxetane[1][3][4][5][6]
-
PK Impact: Used when the t-Bu group causes solubility issues.[1] The oxygen atom acts as a hydrogen bond acceptor, drastically lowering logD and increasing solubility.
-
Metabolic Stability: While polar, the oxetane ring is surprisingly stable to hydrolysis and can reduce metabolic clearance by lowering the overall lipophilicity of the molecule (reducing CYP affinity).
Decision Logic for Bioisostere Selection
The following decision tree illustrates the logical flow for selecting an alternative based on the specific PK failure mode of the tert-butyl lead.
Figure 1: Strategic decision tree for replacing tert-butyl groups based on observed PK liabilities.
Comparative In Vivo PK Data
The following table summarizes representative data synthesized from multiple medicinal chemistry optimization campaigns (e.g., Bosentan analogs, Gamma-secretase inhibitors). It demonstrates the directional shift in PK parameters when replacing t-Bu.[2][3]
Table 1: Representative In Vivo PK Profile (Rat, 1 mg/kg IV, 5 mg/kg PO)
| Functional Group | LogD (pH 7.4) | Bioavailability ( | Key Observation | |||
| tert-Butyl (Reference) | 3.8 | 145 (High) | 55 | 4.2 | 18% | Rapid oxidative clearance limits exposure. |
| Bicyclo[1.1.1]pentane | 3.1 | 12 (Low) | 14 | 2.1 | 65% | Best Balance: Improved stability and solubility; lower volume but higher exposure. |
| 4.1 | < 5 (Very Low) | 8 | 5.5 | 45% | Metabolic Block: Excellent stability, but high lipophilicity keeps | |
| Oxetane | 1.9 | 25 (Med) | 28 | 0.9 | 82% | Solubility Driver: Massive drop in LogD; restricts distribution ( |
Data Interpretation:
Clearance: The
group is the most effective at halting metabolism, followed closely by BCP.Distribution: t-Bu and
analogs distribute extensively into tissues (High), whereas Oxetanes tend to stay in central water compartments due to polarity. Bioavailability: BCP often provides the optimal "Lipophilic Efficiency" (LipE), balancing permeability with stability.
Mechanistic Insight: CYP450 Interaction
To understand why these differences occur, we must look at the molecular interaction with Cytochrome P450 enzymes.
Figure 2: Mechanistic comparison of CYP450 oxidative susceptibility between tert-butyl and BCP moieties.
The Causality: The C-H bonds in a t-Bu methyl group are relatively weak and accessible. In contrast, the bridgehead hydrogens of BCP possess higher bond dissociation energy (BDE) and different geometry, making H-abstraction kinetically unfavorable for CYP enzymes.
Experimental Protocol: In Vivo PK Screening
To generate the data types listed above, a rigorous, self-validating protocol is required. This protocol ensures that observed differences are due to structural changes, not formulation artifacts.
Phase 1: Formulation & Stability (Pre-Dose)
-
Vehicle Selection: Standardize on 5% DMSO / 10% Solutol HS 15 / 85% Saline for IV; 0.5% Methylcellulose for PO.
-
Critical Check: Ensure the t-Bu analog (likely insoluble) is fully dissolved or uniformly suspended. BCP/Oxetane analogs usually dissolve easier.
-
-
Microsomal Stability (In Vitro prediction): Incubate 1 µM compound with Human/Rat Liver Microsomes + NADPH for 0, 15, 30, 60 min. Calculate
to stratify dosing.
Phase 2: In Vivo Dosing (Rat)
-
Animals: Male Sprague-Dawley Rats (n=3 per compound/route).
-
Cannulation: Jugular vein cannulation (JVC) for stress-free serial blood sampling.
-
Dosing:
-
IV: 1 mg/kg (Bolus).
-
PO: 5 mg/kg (Oral Gavage).
-
-
Sampling: Collect 0.2 mL blood into K2EDTA tubes at: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
Phase 3: Bioanalysis (LC-MS/MS)
-
Sample Prep: Protein precipitation (PPT) using Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).
-
Analysis:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Detection: MRM mode (Multiple Reaction Monitoring).
-
-
Self-Validation Step: The Internal Standard response variation must be <15% across the run. Quality Control (QC) samples must be within ±20% of nominal concentration.
Phase 4: Data Calculation (Non-Compartmental Analysis)
Use Phoenix WinNonlin or equivalent software to calculate:
-
AUC (Area Under Curve): Exposure.[4]
- : Systemic clearance.
- : Steady-state volume.
- .
References
-
Westphal, M. V., et al. (2015).[5] "Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities." ChemMedChem. [Link]
-
Stepan, A. F., et al. (2012).[6] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor." Journal of Medicinal Chemistry. [Link] -
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]
-
Mykhailiuk, P. K. (2019). "Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization." The Journal of Organic Chemistry. [Link][7]
-
Barnes-Seeman, D., et al. (2013). "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 7. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to Benchmarking New Catalysts for Aniline Cross-Coupling Reactions
Abstract
The synthesis of arylamines via C-N cross-coupling is a cornerstone of modern synthetic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science sectors.[1] The efficacy of these transformations hinges on the performance of the catalyst. This guide provides a comprehensive framework for the objective evaluation and benchmarking of new catalysts for aniline cross-coupling reactions. We will delve into the critical performance metrics, compare the leading classes of catalysts—palladium, copper, and nickel-based systems—and provide a detailed, self-validating experimental protocol for standardized performance assessment. This document is intended for researchers, chemists, and drug development professionals seeking to optimize existing processes or identify superior catalytic systems for aniline synthesis.
Introduction: The Enduring Quest for Superior C-N Coupling Catalysts
The formation of a carbon-nitrogen bond between an aniline and an aryl (pseudo)halide is one of the most pivotal reactions in organic synthesis.[2][3] Classic methods like the Ullmann condensation often required harsh conditions, limiting their scope and functional group tolerance.[4] The advent of palladium-catalyzed systems, notably the Buchwald-Hartwig amination, revolutionized this field by offering milder conditions and broader applicability.[5][6]
However, the pursuit of more sustainable, cost-effective, and efficient catalysts is relentless. This has spurred significant research into catalysts based on more earth-abundant metals like nickel and copper, as well as innovative approaches like photoredox catalysis.[7] The primary challenge for scientists is to navigate the expanding landscape of available catalysts and select the optimal system for a specific transformation. A standardized, rigorous benchmarking protocol is therefore not just beneficial, but essential for making informed, data-driven decisions.
This guide will focus on three key pillars of catalyst performance:
-
Activity: How fast and efficient is the catalyst? (e.g., reaction time, catalyst loading, turnover number).
-
Scope & Selectivity: How versatile is the catalyst across various anilines and aryl halides? Does it favor the desired product over side-reactions?
-
Robustness & Practicality: How sensitive is the catalyst to air, moisture, and functional groups? How practical is its implementation on a larger scale?
The Catalytic Landscape: A Comparative Overview
The choice of metal—palladium, nickel, or copper—and the design of the ancillary ligand are the primary determinants of a catalyst's performance in aniline cross-coupling.[7][8] Ligands are not passive spectators; they critically influence the catalyst's stability and reactivity by modulating the steric and electronic environment of the metal center, thereby impacting key mechanistic steps like oxidative addition and reductive elimination.[9][10]
Palladium-Based Catalysts: The Gold Standard
Palladium systems remain the most widely used for C-N cross-coupling due to their remarkable reliability and broad substrate scope.[2][11] The evolution of these catalysts is a story of ligand innovation, moving from simple phosphines to sophisticated, sterically demanding biarylphosphine ligands that promote high catalytic activity.[12]
-
Mechanism Insight: The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The bulky, electron-rich phosphine ligands facilitate the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[9]
-
Performance Profile: Modern palladium catalysts can operate at low loadings (down to 0.005 mol%), accommodate a vast range of functional groups, and are effective for coupling challenging substrates, including aryl chlorides.[12]
Nickel-Based Catalysts: The Cost-Effective Challenger
Nickel has emerged as a powerful, more sustainable alternative to palladium.[7][13] Its lower cost and unique reactivity profile make it particularly attractive for industrial applications. Nickel catalysts have shown exceptional activity for coupling unreactive aryl chlorides and can offer complementary reactivity to palladium.[7][14]
-
Mechanism Insight: Nickel can cycle through Ni(0)/Ni(II) or Ni(I)/Ni(III) pathways.[15] The development of new N-heterocyclic carbene (NHC) and phosphine ligands has been instrumental in stabilizing the active nickel species and promoting efficient catalysis.[8][16] A dual-base strategy can also be key to success, using an amine base with a soluble halide scavenger to enhance performance.[17]
-
Performance Profile: Nickel catalysts are highly effective for coupling a broad scope of (hetero)aryl chlorides with various anilines.[17] Recent advances have enabled these reactions under milder conditions and with improved functional group tolerance, making them highly competitive with palladium systems.[7][14]
Copper-Based Catalysts: The Ullmann Reimagined
Modern copper-catalyzed systems have overcome the limitations of the classical Ullmann reaction.[4] The key has been the development of ancillary ligands, such as diamines, picolinohydrazides, and oxalic diamides, which solubilize the copper species and facilitate the reaction under significantly milder conditions.[7][18][19][20]
-
Mechanism Insight: While the exact mechanism can vary, it generally involves the formation of a copper-amide intermediate followed by coupling with the aryl halide. Ligand design is crucial for promoting the oxidative addition of the aryl halide to the copper center.[7]
-
Performance Profile: Recent breakthroughs have enabled copper-catalyzed aniline cross-couplings with aryl bromides to occur even at room temperature with catalyst loadings as low as 0.5 mol%.[19][20] These systems are also becoming increasingly effective for the more challenging coupling of aryl chlorides at elevated temperatures.[20]
Key Performance Indicators (KPIs) for Catalyst Benchmarking
A systematic comparison requires quantitative data. The following KPIs should be measured for any new catalyst and compared against established benchmarks.
| KPI | Description | Importance |
| Yield (%) | The amount of desired product obtained relative to the theoretical maximum. | The most fundamental measure of reaction efficiency. |
| Turnover Number (TON) | Moles of product formed per mole of catalyst. (TON = moles of product / moles of catalyst) | Indicates catalyst longevity and efficiency. High TON is crucial for cost-effectiveness. |
| Turnover Frequency (TOF) | Moles of product formed per mole of catalyst per unit time (e.g., h⁻¹). (TOF = TON / time) | Measures the intrinsic speed of the catalyst. A high TOF is desirable for high-throughput applications. |
| Substrate Scope | The range of anilines (electron-rich, electron-poor, sterically hindered) and aryl halides that react effectively. | Defines the versatility and general applicability of the catalyst. |
| Selectivity | The ratio of the desired product to side products (e.g., hydrodehalogenation, diarylation). | Critical for ensuring product purity and simplifying downstream purification. |
| Catalyst Loading (mol%) | The amount of catalyst used relative to the limiting reagent. | Directly impacts the cost and sustainability of the process. Lower loading is always preferred. |
Comparative Performance Data
The following table summarizes representative performance data for modern catalyst systems in a model aniline cross-coupling reaction. Note that direct comparison is challenging as conditions vary, but this provides a general benchmark.
Model Reaction: 4-Chlorotoluene + Aniline → 4-Methyl-N-phenylaniline
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Loading (mol%) | Yield (%) | Reference |
| Palladium: [Pd₂ (dba)₃] / XPhos | NaOtBu | Toluene | 100 | 16 | 1.0 | >95 | [12] |
| Nickel: (DPPF)Ni(o-tolyl)Cl / DPPF | K₃PO₄ | tBuOH | 110 | 1-16 | 5.0 | ~90 | [7] |
| Nickel: Ni(II) / (R,S)-Josiphos (Dual-Base System) | Amine Base | Dioxane | 100 | 24 | 1.0 | >95 | [17] |
| Copper: CuI / 6-hydroxy picolinohydrazide | K₂CO₃ | Dioxane | 100 | 24 | 2.0 | ~85-95 | [21] |
Note: Yields are approximate and sourced from representative examples in the literature. DPPF = 1,1'-Bis(diphenylphosphino)ferrocene.
Standardized Experimental Protocol for Catalyst Benchmarking
To ensure a fair and objective comparison, a standardized protocol is essential. This protocol is designed to be self-validating by including an internal standard for accurate yield determination via Gas Chromatography (GC) or ¹H NMR.
Experimental Workflow Diagram
Caption: Workflow for benchmarking catalyst performance.
Step-by-Step Methodology
Materials:
-
Aryl Halide (e.g., 4-Chlorotoluene, 1.0 mmol)
-
Aniline (1.2 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Catalyst Precursor (e.g., NiCl₂(dme))
-
Ligand (if applicable)
-
Internal Standard (e.g., Dodecane, 1.0 mmol)
-
Anhydrous Solvent (e.g., Dioxane, 2.0 mL)
-
Oven-dried 8 mL reaction vial with a Teflon-lined screw cap
-
Magnetic stir bar
Procedure:
-
Preparation (Inert Atmosphere Recommended for Ni/Pd Catalysts):
-
To an 8 mL vial, add the aryl halide (1.0 mmol), the chosen base (2.0 mmol), the internal standard (1.0 mmol), and a magnetic stir bar.
-
If the catalyst and/or ligand are air-sensitive, perform this step inside a nitrogen-filled glovebox.
-
Add the aniline (1.2 mmol) to the vial.
-
-
Reaction Setup:
-
Add the anhydrous solvent (2.0 mL) to the vial.
-
Add the catalyst/ligand. For accurate dosing of low-loading catalysts, it is best to add it as a stock solution in the reaction solvent.
-
Seal the vial tightly with the screw cap.
-
-
Running the Reaction:
-
Place the vial in a preheated aluminum heating block on a magnetic stir plate.
-
Stir the reaction at the desired temperature (e.g., 100 °C) for a set period (e.g., 24 hours). For kinetic analysis (to determine TOF), aliquots can be taken at various time points.
-
-
Workup and Analysis:
-
After the specified time, remove the vial from the heating block and allow it to cool to room temperature.
-
Quench the reaction by adding 2 mL of water.
-
Extract the mixture with ethyl acetate (3 x 2 mL).
-
Combine the organic layers, pass them through a small plug of silica gel, and collect the filtrate.
-
Take a small, accurately measured aliquot of the filtrate for analysis by Gas Chromatography (GC) or ¹H NMR.
-
Yield Calculation: The yield is determined by comparing the integrated peak area of the product against the integrated peak area of the internal standard, using a pre-determined response factor.
-
The Catalytic Cycle: A Mechanistic View
Understanding the underlying mechanism is key to rational catalyst design and troubleshooting. The diagram below illustrates a generalized catalytic cycle for a palladium-catalyzed Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for C-N cross-coupling.
The efficiency of each step is highly dependent on the choice of metal, ligand, base, and solvent. For example, bulky, electron-rich ligands on palladium accelerate the reductive elimination step, which is often rate-limiting, thus increasing the overall TOF.[9]
Conclusion and Future Outlook
The field of aniline cross-coupling continues to be an area of intense research and development. While palladium catalysts, refined over decades, offer outstanding performance, the economic and environmental advantages of nickel and copper are driving their rapid adoption.[7] The development of ligands that confer stability, activity, and selectivity is the common thread that unites progress across all these catalytic systems.[8] Furthermore, emerging technologies like photoredox catalysis are opening new mechanistic pathways, allowing for reactions to proceed under exceptionally mild conditions.[22]
For the practicing scientist, the ability to systematically and objectively benchmark new catalysts is paramount. By employing a standardized protocol and focusing on key performance indicators, researchers can confidently identify the most efficient, robust, and cost-effective catalyst for their specific synthetic challenge, accelerating the pace of innovation in drug discovery and materials science.
References
-
General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy. ResearchGate.
-
General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy. Organometallics.
-
Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. PMC.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Nickel-Catalyzed C–N Cross-Coupling of Ammonia, (Hetero)anilines, and Indoles with Activated (Hetero)aryl Chlorides Enabled by Ligand Design. ACS Catalysis.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
-
Recent advances in electrochemical copper catalysis for modern organic synthesis. Beilstein Journal of Organic Chemistry.
-
General Paradigm in Photoredox Ni-Catalyzed Cross-Coupling Allows for Light-Free Access to Reactivity. Angewandte Chemie.
-
NHC-Nickel Catalyzed C–N Bond Cleavage of Mono-protected Anilines for C–C Cross-Coupling. Organic Letters.
-
Cross-coupling strategies for aniline synthesis. ResearchGate.
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
-
Illuminating Photoredox Catalysis. PMC.
-
Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Semantic Scholar.
-
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
-
Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Organic Letters.
-
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines. Benchchem.
-
Applications of Palladium-Catalyzed C–N Cross-CouplingReactions. R Discovery.
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
-
Buchwald–Hartwig amination. Wikipedia.
-
Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. TUS.
-
Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni. Macmillan Group - Princeton University.
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
-
Chapter 3: Synthetic Methods for Primary Anilines. Books.
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.
-
Efficient photoredox catalysis in C–C cross-coupling reactions by two-coordinated Au(I) complex. PMC.
-
[(NHC)PdCl 2 (Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. ResearchGate.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
The proposed mechanism of C−N cross coupling between aniline and iodobenzene catalysed by CuNPs/Zeolite Y synthesized using lemon juice. ResearchGate.
-
Ullmann condensation. Wikipedia.
-
Buchwald-Hartwig amination reaction of iodobenzene with aniline catalyzed by γ-. ResearchGate.
-
Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. PMC.
-
Ullmann Reaction. Organic Chemistry Portal.
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.
-
A Comparative Guide to the Reaction Efficiency of N-Protected Anilines in Palladium-Catalyzed Cross-Coupling. Benchchem.
-
Ligand design for cross-couplings: phosphines. YouTube.
-
Challenging Nickel-Catalyzed Cross-Couplings Enabled by Ligand Design. DalSpace.
-
Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society.
-
para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society.
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal.
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Ullmann Reaction [organic-chemistry.org]
- 22. Illuminating Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Correlating In Silico Predictions with Experimental Data for Difluoroaniline Derivatives
Introduction: The Strategic Value of Difluoroaniline and Predictive Science
In the landscape of modern medicinal chemistry, the difluoroaniline scaffold has emerged as a cornerstone for developing novel therapeutics, particularly in oncology and anti-inflammatory research.[1] The strategic incorporation of fluorine atoms can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[2][3][4][5] However, the synthesis and testing of every conceivable derivative is an inefficient and resource-intensive strategy. This is where computational, or in silico, methods have revolutionized the drug discovery pipeline.[6][7][8]
This guide provides an in-depth comparison of in silico prediction methodologies with their corresponding experimental validation techniques, tailored for researchers working with difluoroaniline derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust, self-validating workflow. The goal is not to pit computational and experimental approaches against each other, but to demonstrate their powerful synergy in accelerating the journey from a promising chemical scaffold to a viable drug candidate.
Part 1: The In Silico Toolkit - Predicting Potential
Computational chemistry allows us to build predictive models for a molecule's behavior before it is ever synthesized.[9] This pre-emptive analysis is crucial for prioritizing candidates, saving invaluable time and resources.
Molecular Docking: Predicting the Handshake
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site.[10][11][12]
-
The "Why": The fundamental premise of structure-based drug design is that a molecule's therapeutic effect is contingent on how well it fits and interacts with its biological target. Docking allows us to visualize this "handshake" at a molecular level, predicting the binding pose and estimating the strength of the interaction (binding affinity), typically represented by a docking score.[10] This is instrumental in virtual screening, where vast libraries of compounds are computationally filtered to identify promising candidates for synthesis.[8]
-
The "How": The process involves two key components: a search algorithm that generates numerous possible binding poses of the ligand within the protein's active site, and a scoring function that ranks these poses.[10] While excellent at identifying correct binding modes, it's critical to remember that docking scores are a tool for prioritization, as their correlation with experimentally measured potencies is not always perfect.[10][13]
ADMET Prediction: Foreseeing the Journey
A potent molecule is therapeutically useless if it cannot reach its target or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are essential for weeding out candidates with unfavorable pharmacokinetic or safety profiles early in the discovery process.[14][15]
-
The "Why": Undesirable ADMET properties are a primary cause of clinical trial failures.[14] By using in silico models, we can predict properties like oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints (e.g., hERG inhibition, mutagenicity).[15][16][17] This allows for the early-stage redesign of molecules to mitigate these liabilities.
-
The "How": These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural features with its biological activity or property.[18][19][20] Modern approaches increasingly leverage machine learning and deep learning algorithms trained on large datasets of experimental results to generate more accurate predictions.[14][21][22]
Physicochemical Property Calculation
Fundamental physicochemical properties govern a molecule's behavior in biological systems.
-
The "Why": Properties like lipophilicity (LogP) and acidity (pKa) are critical determinants of a drug's solubility, permeability, and plasma protein binding.[23] For difluoroaniline derivatives, the electron-withdrawing nature of the fluorine atoms can significantly impact the basicity of the aniline nitrogen, a factor that computational tools can predict with reasonable accuracy.
-
The "How": Various software packages, such as those from ChemAxon, can calculate these properties based on the molecule's structure.[7][9] These calculated values (e.g., cLogP) serve as essential guides for initial compound design.
Part 2: The Experimental Workbench - Validating Reality
In silico predictions, no matter how sophisticated, are hypotheses that must be confirmed by rigorous experimental data.[10] This validation step is the bedrock of trustworthy drug development.
Structural Validation: X-Ray Crystallography
This is the gold standard for unequivocally determining the three-dimensional structure of a protein-ligand complex at atomic resolution.[24][25]
-
The "Why": A crystal structure provides irrefutable proof of the ligand's binding mode, validating or refuting the computationally predicted pose. It reveals the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex, offering a precise roadmap for further structure-based design.[26]
-
Trustworthiness Check: The quality of a crystal structure is validated by statistical parameters like the R-factor and R-free, which measure how well the solved model agrees with the raw experimental diffraction data.[26]
-
Protein Expression & Purification: Express the target protein using a suitable system (e.g., E. coli, insect cells) and purify to >95% homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Complex Formation: Incubate the purified protein with a 3- to 5-fold molar excess of the synthesized difluoroaniline derivative.
-
Crystallization Screening: Use vapor diffusion (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to find conditions that produce high-quality, single crystals.
-
Crystal Harvesting & Cryo-protection: Carefully harvest a suitable crystal and briefly soak it in a cryoprotectant solution (to prevent ice formation) before flash-cooling it in liquid nitrogen. This step is crucial to minimize radiation damage during data collection.[27]
-
X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and expose it to a high-intensity X-ray beam. Collect a complete diffraction dataset as the crystal is rotated.
-
Structure Solution & Refinement: Process the diffraction data to determine the electron density map.[26] A molecular model is then built into this map and computationally refined until it provides the best possible fit to the experimental data.
Binding Affinity Validation
While docking provides a score, biophysical techniques provide quantitative measurements of binding affinity (e.g., the dissociation constant, Kd), which is a true measure of a drug's potency at the molecular level.[13]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (Kd, enthalpy, entropy).
-
Surface Plasmon Resonance (SPR): An optical technique that measures the kinetics of binding (association rate, kon, and dissociation rate, koff), from which the Kd can be calculated.[28]
-
Equilibrium Dialysis: Considered a gold standard for determining the extent of a drug's binding to plasma proteins like human serum albumin (HSA).[29]
Physicochemical Property Validation
Calculated properties like LogP must be confirmed experimentally to ensure they accurately reflect the molecule's behavior.
The shake-flask method is the benchmark for LogP measurement.[23][30]
-
Preparation: Prepare a mutually saturated solution of n-octanol and water.
-
Partitioning: Dissolve a precisely weighed amount of the difluoroaniline derivative in one of the phases.
-
Equilibration: Add a known volume of the second phase and shake the mixture vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.[30]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each layer and determine the concentration of the compound using a suitable analytical method, typically UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Alternative Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method that correlates a compound's retention time to its lipophilicity.[30][31] It is much faster than the shake-flask method but relies on calibration with compounds of known LogP values.
Part 3: Bridging the Gap - A Comparative Workflow
The true power of these techniques is realized when they are integrated into a cohesive workflow. In silico predictions guide the design and prioritization of molecules for synthesis, and experimental data provides feedback to refine and improve the computational models.
Caption: Integrated drug discovery workflow.
Data Correlation: A Hypothetical Case Study
To illustrate the correlation process, consider the following data for three hypothetical difluoroaniline derivatives targeting a protein kinase.
| Compound ID | Predicted Binding Affinity (Docking Score, kcal/mol) | Experimental Binding Affinity (Kd, nM) [ITC] | Predicted LogP (cLogP) | Experimental LogP [Shake-Flask] | Predicted Human Oral Absorption (%) |
| DFA-001 | -9.8 | 150 | 3.1 | 3.3 | 88% |
| DFA-002 | -11.2 | 25 | 4.8 | 5.1 | 65% |
| DFA-003 | -10.5 | 85 | 2.5 | 2.4 | 92% |
Analysis of the Data:
-
Binding Affinity: There is a good qualitative correlation. The compound with the best docking score (DFA-002) also has the strongest experimental binding affinity (lowest Kd). However, the relationship is not perfectly linear, underscoring that docking scores are better for rank-ordering than for predicting exact potency.[10]
-
Lipophilicity (LogP): The computationally predicted cLogP values show excellent correlation with the experimentally determined values. This gives us confidence in the algorithm's ability to guide the synthesis of compounds within a desired lipophilicity range to balance potency and solubility.
-
Decision Point: DFA-002 is the most potent but has higher lipophilicity and lower predicted oral absorption. DFA-003 offers a better balance of properties. An X-ray crystal structure of DFA-002 bound to the target would be invaluable. It could reveal opportunities to modify the structure to reduce LogP while maintaining or improving potency, guiding the next round of synthesis.
Caption: Decision tree for lead optimization.
Conclusion
The correlation of in silico predictions with hard experimental data is not merely a validation exercise; it is a dynamic, iterative cycle that drives modern drug discovery. For difluoroaniline derivatives, computational models provide the essential foresight to navigate a vast chemical space, while experimental techniques provide the ground truth that confirms molecular behavior and informs model refinement. By embracing the synergy between these disciplines, research organizations can de-risk their pipelines, optimize resource allocation, and ultimately, accelerate the development of safer and more effective medicines.
References
-
Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Computation Chemistry Tools Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Using Computational Chemistry in Drug Discovery Source: Oncodesign Services URL: [Link]
-
Title: Methods for Determination of Lipophilicity Source: MDPI Encyclopedia URL: [Link]
-
Title: The Crucial Role of 2,6-Difluoroaniline in Modern Pharmaceutical Development Source: Autech Industry Co., Limited. URL: [Link]
-
Title: Computational tools for drug discovery Source: ChemAxon URL: [Link]
-
Title: Guides to free computational chemistry tools for drug discovery Source: Drugs for Neglected Diseases initiative (DNDi) URL: [Link]
-
Title: Computational Methods in Drug Discovery - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) Source: ResearchGate URL: [Link]
-
Title: QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors Source: PubMed URL: [Link]
-
Title: Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Source: Semantic Scholar URL: [Link]
-
Title: The spectroscopic and quantum chemical studies of 3,4-difluoroaniline Source: ResearchGate URL: [Link]
-
Title: Protein X-ray Crystallography and Drug Discovery Source: MDPI URL: [Link]
-
Title: INVESTIGATING THE MECHANISMS OF AROMATIC AMINE-INDUCED PROTEIN FREE RADICAL FORMATION BY QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS (QSARs) Source: National Institutes of Health URL: [Link]
-
Title: In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome Pathway Framework: Case Study on Endocrine-Disrupting Chemicals with Estrogen and Androgen Receptors Source: MDPI URL: [Link]
-
Title: In silico Selection and Experimental Validation of FDA-Approved Drugs as Anti-quorum Sensing Agents - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: The spectroscopic and quantum chemical studies of 3,4-difluoroaniline Source: PubMed URL: [Link]
-
Title: Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches Source: Frontiers in Molecular Biosciences URL: [Link]
-
Title: Experimental Lipophilicity for Beyond Rule of 5 Compounds Source: Taylor & Francis Online URL: [Link]
-
Title: A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy Source: JoVE URL: [Link]
-
Title: Methods for Identifying Ligand Binding Sites in Drug Discovery Source: Drug Hunter URL: [Link]
-
Title: QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors Source: ResearchGate URL: [Link]
-
Title: The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography Source: MDPI URL: [Link]
-
Title: ADMET prediction Source: Fiveable URL: [Link]
-
Title: A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues Source: Royal Society of Chemistry URL: [Link]
-
Title: In silico docking studies: Significance and symbolism Source: En-Volve URL: [Link]
-
Title: Methodologies for Protein Binding Determination in Anti-infective Agents Source: SciTechnol URL: [Link]
-
Title: LogD Source: Cambridge MedChem Consulting URL: [Link]
-
Title: How Autonomous AI Agents Are Revolutionizing the Drug Discovery Process Source: LabVantage URL: [Link]
-
Title: Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Methods for determination of protein binding affinity of drugs. Source: ResearchGate URL: [Link]
-
Title: ADMET Prediction Source: Rowan Scientific URL: [Link]
-
Title: Difluoroalkylation of Anilines via Photoinduced Methods - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Improving ADMET prediction with descriptor augmentation of Mol2Vec embeddings Source: bioRxiv URL: [Link]
-
Title: Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Source: Europe PMC URL: [Link]
-
Title: X-ray crystallography Source: Wikipedia URL: [Link]
-
Title: Small molecule crystallography Source: Excillum URL: [Link]
-
Title: The spectroscopic and quantum chemical studies of 3,4-difluoroaniline Source: R Discovery URL: [Link]
-
Title: Difluoroalkylation of Anilines via Photoinduced Methods Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Fluorine in drug discovery: Role, design and case studies Source: ScienceDirect URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]
-
Title: Fluorinated scaffolds for antimalarial drug discovery Source: PubMed URL: [Link]
-
Title: In silico prediction of the interaction of legacy and novel per- and poly-fluoroalkyl substances (PFAS) with selected human transporters and of their possible accumulation in the human body - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Making in silico predictive models for toxicology FAIR Source: e-Repositori UPF URL: [Link]
-
Title: In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer age Source: Malaria World URL: [Link]
-
Title: IN-SILICO ACTIVITY PREDICTION OF PYRROLINE DERIVATIVES Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Chemistry | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 7. chemaxon.com [chemaxon.com]
- 8. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. iajpr.com [iajpr.com]
- 13. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADMET Prediction | Rowan [rowansci.com]
- 16. fiveable.me [fiveable.me]
- 17. media.malariaworld.org [media.malariaworld.org]
- 18. researchgate.net [researchgate.net]
- 19. QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. biorxiv.org [biorxiv.org]
- 22. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. - OAK Open Access Archive [oak.novartis.com]
- 23. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 24. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 26. mdpi.com [mdpi.com]
- 27. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 28. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02460A [pubs.rsc.org]
- 29. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
- 30. encyclopedia.pub [encyclopedia.pub]
- 31. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline
The aniline backbone, particularly when halogenated, presents toxicological concerns, and the sulfur-containing moiety may have implications for its reactivity and environmental fate.[12] Therefore, the procedures outlined below are designed to mitigate risks at every stage, from immediate handling of the waste to its final disposition.
Core Principles of Disposal: A Proactive Approach to Safety
The fundamental principle guiding the disposal of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline is the avoidance of uncontrolled release into the environment.[2][8][13] This is achieved through a multi-step process that prioritizes containment, proper labeling, and the selection of an appropriate waste stream. The following operational plan is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee safety and compliance.
Hazard Assessment of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline
Based on analogous compounds, 4-(Tert-butylsulfanyl)-3,5-difluoroaniline is anticipated to exhibit the following hazards:
| Hazard Class | Description | GHS Pictogram | Precautionary Statement Examples |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[4][5][6][7][10][14] | 💀 | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[4][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4][5][6][7] | ❗ | P302+P352: IF ON SKIN: Wash with plenty of water.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][4][5][6][7] | ❗ | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][4][5][14] | ❗ | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline from the laboratory setting.
Step 1: Immediate Waste Segregation and Containment
-
At the Point of Generation : As soon as a process involving 4-(Tert-butylsulfanyl)-3,5-difluoroaniline is complete, any waste—including unreacted material, contaminated solvents, and disposable labware—must be segregated.
-
Aqueous vs. Organic Waste : Do not mix aqueous waste with organic solvent waste. If the compound is in an organic solvent, it should be collected in a designated, labeled container for halogenated organic waste.
-
Solid Waste : Contaminated solids (e.g., silica gel, filter paper, gloves, weighing boats) should be collected in a separate, clearly labeled, and sealed container.
-
Container Selection : Use only chemically resistant containers (e.g., high-density polyethylene or glass) that can be securely sealed.[1] Ensure containers are in good condition and free from leaks.[1]
Step 2: Labeling and Temporary Storage
-
Clear and Comprehensive Labeling : All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "4-(Tert-butylsulfanyl)-3,5-difluoroaniline"
-
Any solvents present in the container
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
-
Satellite Accumulation Area : Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[15] This area should be under the control of the laboratory personnel and away from general traffic.
-
Segregated Storage : Within the SAA, ensure that the waste from this compound is stored separately from incompatible materials, such as strong oxidizing agents or acids.[4][10]
Step 3: Disposal Pathway Determination
The following decision tree, represented as a DOT script, illustrates the logical flow for determining the correct disposal path.
Caption: Disposal workflow for 4-(Tert-butylsulfanyl)-3,5-difluoroaniline.
Step 4: Final Disposal
-
Professional Disposal Service : The ultimate disposal of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline waste must be handled by a licensed hazardous waste disposal company.[10] Your institution's Environmental Health and Safety (EHS) department will coordinate this.
-
Incineration : The preferred method of disposal for this type of compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products like nitrogen oxides, sulfur oxides, and hydrogen fluoride.[10][13][16]
-
Landfill is Unacceptable : Direct disposal to landfill is not an appropriate method for this chemical due to its potential toxicity and environmental persistence.
-
Do Not Dispose Down the Drain : Under no circumstances should this compound or its solutions be poured down the drain.[15][17] This can lead to contamination of waterways and interference with wastewater treatment processes.[13]
Spill Management: An Emergency Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.[2]
-
Don Personal Protective Equipment (PPE) : Before addressing the spill, don the appropriate PPE, including:
-
Contain the Spill : For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[16] For solid spills, carefully sweep up the material, avoiding the generation of dust.[4][5]
-
Collect and Dispose : Place all contaminated absorbent material and any collected solid into a labeled hazardous waste container.[13]
-
Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[2] All cleaning materials should also be disposed of as hazardous waste.
-
Seek Medical Attention : If there has been any personal contact with the chemical, wash the affected area immediately and seek medical attention, bringing the Safety Data Sheet (or information on a similar compound) with you.[5][14]
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline, upholding the highest standards of laboratory safety and environmental protection.
References
- Apollo Scientific. (2023, July 7).
- Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS.
- Alpha Chemika. 4-FLUORO ANILINE For Synthesis.
- Sigma-Aldrich Inc. (2025, August 12).
- Fisher Scientific.
- TCI AMERICA. (2018, July 6).
- PubChem. 4-Fluoroaniline.
- CDH Fine Chemical.
- Apollo Scientific.
- Fisher Scientific.
- Tokyo Chemical Industry. (2025, July 7).
- Fisher Scientific.
- Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS.
- PubChem. 3,5-Difluoroaniline.
- EPFL.
- Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions.
- Wikipedia.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Spectrum Chemical. (2015, September 10).
- University of Essex.
- CDH Fine Chemical.
- BASF. (2026, February 12).
- Bundy, J. G., et al. (2002). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. PubMed.
- CAMEO Chemicals. 4-FLUOROANILINE.
- Chem-Impex. 3,5-Difluoroaniline.
- Kouting. 4-((tert-butyldimethylsilyl)oxy)-3,5-difluoroaniline.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. lobachemie.com [lobachemie.com]
- 3. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 4. fishersci.ca [fishersci.ca]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. lobachemie.com [lobachemie.com]
- 9. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organosulfate - Wikipedia [en.wikipedia.org]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 16. tcichemicals.com [tcichemicals.com]
- 17. essex.ac.uk [essex.ac.uk]
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 4-(Tert-butylsulfanyl)-3,5-difluoroaniline
This document provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a protocol that is both robust and logically sound.
Hazard Profile Analysis: Understanding the Risk
-
Difluoroaniline Core : This is the primary driver of toxicological concern. Aniline and its derivatives are well-documented hazards. Compounds like 3,5-Difluoroaniline are classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] They are also known to cause serious skin and eye irritation.[1][3][5] Therefore, we must assume our target compound carries similar risks, necessitating robust protection against all routes of exposure.
-
Organofluorine Moiety : The carbon-fluorine bond is exceptionally strong, which often imparts metabolic stability. However, some organofluorine compounds can be persistent in the environment or, in some cases, metabolize to release toxic fluoride ions.[6][7][8] While the C-F bonds in the aromatic ring are generally stable, this potential long-term hazard underscores the need to prevent release and exposure.
-
Tert-butylsulfanyl Group : Sulfur-containing compounds can pose disposal challenges and may release hazardous sulfur oxides upon combustion.[9] Careless disposal can lead to the acidification of soil and groundwater.[10] While not a primary contact hazard, this informs our disposal and spill cleanup protocols.
Based on this analysis, 4-(Tert-butylsulfanyl)-3,5-difluoroaniline should be handled as a substance that is harmful by inhalation, ingestion, and dermal contact, and is a skin and eye irritant.
Core PPE Requirements: A Head-to-Toe Protocol
Engineering controls, such as fume hoods, are the first line of defense and are mandatory for handling this compound. All operations involving 4-(Tert-butylsulfanyl)-3,5-difluoroaniline, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids | Safety glasses with side shields | Double-gloved (e.g., nitrile) | Flame-resistant lab coat, fully buttoned | Not required if inside a fume hood |
| Preparing Solutions | Chemical splash goggles | Double-gloved (e.g., nitrile) | Flame-resistant lab coat, fully buttoned | Not required if inside a fume hood |
| Running Reactions/Transfers | Chemical splash goggles and face shield | Double-gloved (e.g., nitrile) | Flame-resistant lab coat, fully buttoned | Not required if inside a fume hood |
| Large-Scale Operations (>5g) | Chemical splash goggles and face shield | Heavier-duty gloves (e.g., neoprene over nitrile) | Chemical-resistant apron over lab coat | Consider a respirator with an organic vapor cartridge, based on risk assessment |
| Spill Cleanup | Chemical splash goggles and face shield | Heavier-duty gloves (e.g., neoprene, butyl rubber) | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges |
Detailed Breakdown of PPE Selection
-
Eye and Face Protection :
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.
-
Standard Operation : Due to the severe irritation potential, chemical splash goggles are required when handling solutions of this compound.[11]
-
Elevated Risk : For procedures with a higher risk of splashing (e.g., transfers, exothermic reactions), a face shield must be worn over chemical splash goggles .[12][13]
-
-
Hand Protection :
-
Rationale : Dermal contact is a primary exposure route for aniline derivatives.[4] Proper glove selection and technique are critical.
-
Standard Protocol : Double gloving with disposable nitrile gloves provides excellent splash protection and minimizes contamination during glove changes.
-
Glove Inspection : Always inspect gloves for tears or pinholes before use. Change gloves immediately if you suspect contamination.[4]
-
Glove Removal : Use proper technique to remove gloves, avoiding contact between the outer contaminated surface and your skin.
-
Chemical Compatibility : While nitrile gloves offer good short-term protection, always consult the glove manufacturer's chemical resistance guide for specific solvents used in your process.[12]
-
-
Body Protection :
-
A flame-resistant (FR) lab coat that is fully buttoned is mandatory.[12] This protects your skin and personal clothing from minor splashes and spills.
-
Ensure clothing covers the legs completely; long pants and closed-toe, closed-heel shoes are required.[12] Avoid synthetic fabrics like polyester, which can melt and adhere to skin in a fire.
-
For larger-scale operations, a chemical-resistant apron worn over the lab coat is recommended.
-
-
Respiratory Protection :
-
Primary Control : A properly functioning chemical fume hood is the primary method of respiratory protection.
-
When Required : A respirator is generally not needed for small-scale work inside a fume hood. However, it may be required during emergency situations, such as a large spill, or if engineering controls are insufficient.[12]
-
Selection : If a respirator is needed, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges is appropriate. Note that respirator use requires a formal program, including medical evaluation and fit testing.[12]
-
Operational Plans: Step-by-Step PPE Protocols
Workflow for Safe Handling and PPE Use
Caption: PPE selection and procedural workflow for handling the target compound.
Protocol 1: Donning and Doffing PPE
Donning (Putting On):
-
Body Protection: Put on your lab coat and fasten all buttons.
-
Hand Protection (Inner Layer): Put on the first pair of nitrile gloves.
-
Eye/Face Protection: Put on chemical splash goggles. If required, position the face shield.
-
Hand Protection (Outer Layer): Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) - Critical to Prevent Contamination:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated solid hazardous waste container.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Body Protection: Unbutton and remove your lab coat. Fold it so the contaminated exterior is folded inward and place it in its designated storage location or laundry receptacle.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.
Decontamination and Disposal Plan
Safe disposal is crucial to protect yourself, your colleagues, and the environment.
-
Solid Waste : All contaminated solid waste (e.g., gloves, weighing paper, pipette tips, contaminated absorbent from spills) must be collected in a clearly labeled, sealed hazardous waste container. The label should read: "Hazardous Waste: 4-(Tert-butylsulfanyl)-3,5-difluoroaniline" and include appropriate hazard pictograms.
-
Liquid Waste :
-
Empty Containers : Empty containers must be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[14] Collect all rinsate as hazardous liquid waste. After triple-rinsing, deface the label and dispose of the container according to your institution's policy.
-
Spill Response :
-
Alert Personnel : Notify others in the lab and evacuate the immediate area if necessary.
-
Don PPE : Wear, at a minimum, a lab coat, chemical goggles, a face shield, and heavy-duty gloves (e.g., neoprene or butyl rubber).
-
Containment : Cover the spill with an inert absorbent material like vermiculite or sand.[14] Do not use combustible materials like paper towels.
-
Collection : Carefully sweep the absorbed material into a designated hazardous waste container.[16]
-
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.[14]
-
Emergency Procedures: In Case of Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
By adhering to these detailed protocols, you build a system of safety that protects you and your research. Treat 4-(Tert-butylsulfanyl)-3,5-difluoroaniline with the respect its chemical nature demands, and always prioritize safety in every operation.
References
-
Organofluorine chemistry - Wikipedia . Source: Wikipedia. [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine . Source: ACS Publications. [Link]
-
Chemical Safety: Personal Protective Equipment . Source: University of California, Santa Barbara. [Link]
-
The Dark Side of Fluorine - PMC . Source: National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment | US EPA . Source: United States Environmental Protection Agency. [Link]
-
Metabolism and Toxicity of Fluorine Compounds - PMC . Source: National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment (PPE) - CHEMM . Source: Chemical Hazards Emergency Medical Management. [Link]
-
The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching . Source: Swiss Chemical Society. [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals . Source: Iberdrola. [Link]
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia . Source: LinkedIn. [Link]
-
Sulfide Electrolyte Safety: Handling, Storage, and Disposal Guidance for R&D Labs . Source: LinkedIn. [Link]
-
GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE . Source: Open Government Program, Alberta. [Link]
-
Chapter 7 - Management Procedures For Specific Waste Types . Source: University of California, Berkeley. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfide Electrolyte Safety: Handling, Storage, and Disposal Guidance for R&D Labs [eureka.patsnap.com]
- 10. open.alberta.ca [open.alberta.ca]
- 11. falseguridad.com [falseguridad.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. epa.gov [epa.gov]
- 14. benchchem.com [benchchem.com]
- 15. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 16. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
